NHC-triphosphate tetraammonium
Description
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Properties
IUPAC Name |
azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O15P3.4H3N/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15;;;;/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYRQLFDXNWWIS-ODQFIEKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H28N7O15P3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Engine of Error Catastrophe: A Technical Guide to the Antiviral Role of NHC-Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N4-hydroxycytidine triphosphate (NHC-TP) is the pharmacologically active metabolite of the broad-spectrum antiviral prodrug molnupiravir.[1][2] Its pivotal role in antiviral activity stems from its ability to act as a substrate for viral RNA-dependent RNA polymerase (RdRp), leading to a catastrophic accumulation of mutations in the viral genome, a mechanism known as lethal mutagenesis.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the antiviral function of NHC-TP, offering a comprehensive resource for researchers in virology and drug development.
Mechanism of Action: The Pathway to Viral Extinction
The antiviral activity of NHC-TP is a multi-step process that begins with the administration of its prodrug, molnupiravir, and culminates in the generation of non-viable viral progeny.
Metabolic Activation: From Prodrug to Active Agent
Molnupiravir, an orally bioavailable isopropylester prodrug, is rapidly hydrolyzed in the plasma by host carboxylesterases to its primary circulating metabolite, N4-hydroxycytidine (NHC).[1][2][4] NHC is then taken up by host cells and undergoes intracellular phosphorylation by host kinases to form NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally the active antiviral agent, NHC-triphosphate (NHC-TP).[2][5] This metabolic activation is crucial for its therapeutic effect.[6]
Incorporation into Viral RNA: A Deceptive Substrate
NHC-TP acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), mimicking natural ribonucleoside triphosphates.[1][2] Due to tautomerization, NHC-TP can exist in two forms, one that base-pairs with guanine (like cytidine) and another that base-pairs with adenine (like uridine).[2][7] This ambiguity allows the viral RdRp to incorporate NHC-monophosphate into the nascent viral RNA strand in place of either cytidine triphosphate (CTP) or uridine triphosphate (UTP).[7][8]
Lethal Mutagenesis: The Accumulation of Errors
Once incorporated into the viral RNA, the tautomeric nature of NHC leads to errors in subsequent rounds of replication.[9] When the NHC-containing viral RNA is used as a template, the RdRp can incorrectly pair it with either adenine or guanine, leading to G-to-A and C-to-U transitions in the newly synthesized viral genomes.[2][9] This accumulation of mutations across the viral genome results in non-functional viral proteins and the production of replication-incompetent virions, a process termed "error catastrophe."[3][10]
Quantitative Data on Antiviral Activity
The antiviral potency of NHC and its prodrug, molnupiravir, has been evaluated against a range of RNA viruses. The following tables summarize key quantitative data from in vitro studies.
Table 1: In Vitro Antiviral Efficacy of NHC
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 0.3 | [11] |
| MERS-CoV | DBT | 0.56 | [12] |
| Murine Hepatitis Virus (MHV) | DBT | 0.17 | [12] |
| Chikungunya Virus (CHIKV) | Huh-7 | 0.8 | [13] |
| Dengue Virus (DENV-2) | imHC | 0.7 | [14] |
| Zika Virus (ZIKV) | imHC | 0.5 | [14] |
| Influenza A (H1N1) | Vero | 0.8 | [14] |
| Respiratory Syncytial Virus (RSV-A) | HEp-2 | 4.6 | [14] |
Table 2: Intracellular NHC-Triphosphate (NHC-TP) Concentrations
| Cell Line | NHC Concentration (µM) | Incubation Time (h) | Intracellular NHC-TP (pmol/10⁶ cells) | Reference |
| HepG2 | 20 | 6 | 732.7 ± 2.9 | [15] |
| PC-3 | 10 | 6 | 819.5 ± 16.8 | [15] |
| CEM | 10 | 24 | ~400 | [15] |
| Huh-7 | 10 | 4 | 355 | [13] |
| Huh-7 | 50 | 4 | 1100 | [13] |
Experimental Protocols
The study of NHC-TP's antiviral activity involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.
Quantification of Intracellular NHC-TP by LC-MS/MS
This protocol is essential for understanding the metabolic activation of NHC within the cell.
Objective: To quantify the intracellular concentration of NHC-TP in cultured cells following treatment with NHC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., Huh-7, HepG2) in appropriate culture vessels and allow them to adhere. Treat the cells with the desired concentration of NHC for various time points.[13][15]
-
Cell Lysis and Extraction:
-
Sample Preparation:
-
Scrape the cell lysates and transfer to microcentrifuge tubes.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the metabolites using a suitable chromatography column.
-
Detect and quantify NHC-TP using mass spectrometry in multiple reaction monitoring (MRM) mode, with a stable isotope-labeled internal standard for accurate quantification.[16]
-
Primer Extension Assay for NHC-TP Incorporation
This biochemical assay directly demonstrates the incorporation of NHC-TP into a nascent RNA strand by a viral RdRp.
Objective: To determine if NHC-TP is a substrate for a specific viral RdRp and to characterize its incorporation efficiency.
Methodology:
-
Reaction Components:
-
Purified viral RdRp enzyme.
-
A synthetic RNA template-primer duplex. The template strand contains known sequences that will direct the incorporation of specific nucleotides.
-
A mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).
-
NHC-TP.
-
The primer is typically labeled (e.g., with a fluorescent dye or radioisotope) for detection.
-
-
Reaction Setup:
-
Combine the RdRp, RNA template-primer, and reaction buffer in a microcentrifuge tube.
-
Initiate the reaction by adding the nucleotide mixture, with or without NHC-TP.
-
Incubate the reaction at the optimal temperature for the RdRp enzyme for a defined period.
-
-
Analysis of Extension Products:
-
Stop the reaction by adding a quenching solution (e.g., formamide-EDTA).
-
Denature the RNA products by heating.
-
Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the labeled RNA products using an appropriate imaging system (e.g., fluorescence scanner or phosphorimager).
-
-
Interpretation: The appearance of longer RNA products in the presence of NHC-TP indicates its incorporation by the RdRp. The efficiency of incorporation can be quantified by comparing the intensity of the full-length product bands under different nucleotide conditions.[17]
Conclusion
NHC-triphosphate represents a powerful antiviral agent whose mechanism of action, lethal mutagenesis, offers a high barrier to the development of viral resistance.[1] As the active form of the orally bioavailable prodrug molnupiravir, it has demonstrated significant clinical utility. A thorough understanding of its metabolic activation, mechanism of incorporation, and the resulting error catastrophe is crucial for the continued development of novel antiviral strategies targeting viral RNA polymerases. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of antiviral therapeutics.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral target and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: Molnupiravir, nirmatrelvir, and remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Viral target- and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: molnupiravir, nirmatrelvir and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity [mdpi.com]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of β-d-N4-Hydroxycytidine as a Novel Inhibitor of Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NHC-triphosphate as a Mutagenic Ribonucleoside Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active metabolite of the antiviral prodrug molnupiravir. It delves into the core mechanisms of its mutagenic activity, presents quantitative data on its effects, details key experimental protocols for its evaluation, and provides visual representations of its metabolic and mutagenic pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and the study of antiviral agents.
Introduction
β-D-N4-hydroxycytidine (NHC) is a ribonucleoside analog that, in its triphosphate form (NHC-TP), acts as a potent mutagen against various RNA viruses.[1][2] It is the active form of the orally bioavailable prodrug molnupiravir (formerly EIDD-2801), which has been investigated for the treatment of viral infections, most notably COVID-19.[3][4] The primary mechanism of action of NHC-TP is to be incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[1][2] Once incorporated, NHC induces mutations in the viral genome through a process known as "lethal mutagenesis," ultimately leading to a non-functional viral progeny and the cessation of infection.[3][5] This guide will explore the intricate details of this process.
Mechanism of Mutagenesis
The mutagenic activity of NHC-TP stems from its ability to exist in two tautomeric forms, which allows for ambiguous base pairing during viral RNA replication.[6][7]
-
Tautomerism: NHC can exist in an "amino" form that mimics cytidine and a thermodynamically more stable "imino" (or oxime) form that mimics uridine.[6][8]
-
Ambiguous Base Pairing: This tautomeric flexibility allows NHC, once incorporated into the viral RNA as NHC-monophosphate (NHC-MP), to pair with either guanine (G) when in its cytidine-like form or adenine (A) when in its uridine-like form during subsequent rounds of replication.[1][7]
-
Induction of Transition Mutations: This ambiguous pairing leads to the accumulation of G-to-A and C-to-U transition mutations in the viral genome.[3][9] The accumulation of these mutations across the genome results in an "error catastrophe," where the viral population can no longer produce viable infectious particles.[5]
Data Presentation
The following tables summarize key quantitative data related to the activity and effects of NHC-TP.
Table 1: In Vitro Antiviral Activity of NHC against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | Cell Line | IC50 (µM) | Reference |
| WA1 | Vero E6 | 0.67 | [10] |
| Alpha (B.1.1.7) | Vero E6 | 0.59 | [10] |
| Beta (B.1.351) | Vero E6 | 0.76 | [10] |
| Gamma (P.1) | Vero E6 | 0.48 | [10] |
| Delta (B.1.617.2) | Vero E6 | 0.39 | [10] |
| Omicron (B.1.1.529) | Vero E6 | 0.32 | [10] |
Table 2: Incorporation Efficiency of NHC-TP by SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)
| Competing Natural Nucleotide | Relative Incorporation Efficiency (Natural NTP / NHC-TP) | Reference |
| CTP | 30 | [11] |
| UTP | 171 | [11] |
| ATP | 424 | [11] |
| GTP | 12,841 | [11] |
Table 3: Genotoxicity of Molnupiravir and NHC in In Vitro and In Vivo Assays
| Assay | Test Substance | Result | Reference |
| Bacterial Reverse Mutation (Ames) Test | Molnupiravir, NHC | Positive (in some strains) | [12] |
| In Vitro Mammalian Cell Mutation Assay (L5178Y) | Molnupiravir, NHC | Positive | [13] |
| In Vivo Pig-a Gene Mutation Assay (Rat) | Molnupiravir | Negative | [12] |
| In Vivo Big Blue® Transgenic Rodent Mutation Assay (Rat) | Molnupiravir | Negative | [12][14] |
| In Vivo Carcinogenicity Study (rasH2-Tg Mouse) | Molnupiravir | Negative | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro RNA Polymerase Incorporation Assay with NHC-TP
This assay evaluates the ability of a viral RNA-dependent RNA polymerase (RdRp) to incorporate NHC-TP into a nascent RNA strand.
Materials:
-
Purified recombinant viral RdRp complex
-
RNA template-primer duplex
-
NHC-triphosphate (NHC-TP)
-
Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 50 mM EDTA)
-
Denaturing polyacrylamide gel
-
Fluorescently labeled primer or radiolabeled NTPs for detection
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified RdRp, RNA template-primer duplex, and reaction buffer.
-
Initiation: Start the reaction by adding a mixture of the natural NTPs and NHC-TP at desired concentrations. For competitive assays, vary the concentration of NHC-TP while keeping the natural NTP concentrations constant.
-
Incubation: Incubate the reaction at the optimal temperature for the specific polymerase (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Detection and Quantification: Visualize the RNA products using a suitable imaging system (fluorescence scanner or phosphorimager). Quantify the amount of full-length and extended products to determine the incorporation efficiency of NHC-TP relative to the natural nucleotides.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
NHC
-
Positive controls (e.g., sodium azide for base-pair substitution, 2-nitrofluorene for frameshift)
-
S9 fraction (for metabolic activation)
-
Top agar
-
Minimal glucose agar plates
Procedure:
-
Preparation: Prepare overnight cultures of the Salmonella tester strains.
-
Treatment: In a test tube, mix the tester strain culture, the test substance (NHC) at various concentrations, and either S9 mix or a buffer control.
-
Incubation: Incubate the mixture at 37°C for a short period (e.g., 20 minutes) to allow for metabolic activation and mutation induction.
-
Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Big Blue® Transgenic Rodent Mutation Assay
This in vivo assay measures the mutagenic frequency of a test substance in the tissues of transgenic rodents carrying a lambda phage shuttle vector with a reporter gene (e.g., lacI or cII).
Materials:
-
Big Blue® transgenic rodents (mice or rats)
-
NHC (or its prodrug, molnupiravir)
-
DNA extraction reagents
-
Lambda phage packaging extract
-
E. coli host strain
-
Plating agar and selective media
Procedure:
-
Dosing: Administer the test substance to the transgenic rodents for a specified period (e.g., 28 days).
-
Tissue Collection: At the end of the dosing period, euthanize the animals and collect various tissues of interest (e.g., liver, bone marrow).
-
DNA Extraction: Isolate high-molecular-weight genomic DNA from the collected tissues.
-
Phage Rescue: Use an in vitro packaging extract to rescue the lambda shuttle vectors from the genomic DNA.
-
Infection and Plating: Infect the E. coli host strain with the rescued phage and plate on selective media.
-
Mutant Selection and Frequency Calculation: Select for mutant phage based on a colorimetric or selective assay. Calculate the mutant frequency by dividing the number of mutant plaques by the total number of plaques. An increase in the mutant frequency in the treated group compared to the control group indicates in vivo mutagenicity.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to NHC-triphosphate.
Caption: Cellular uptake and phosphorylation of molnupiravir to its active form, NHC-TP.
Caption: Tautomerism and ambiguous base pairing leading to G-to-A mutations.
Caption: A generalized workflow for an in vitro polymerase assay to assess NHC-TP incorporation.
Conclusion
NHC-triphosphate represents a significant antiviral agent with a unique mechanism of action centered on lethal mutagenesis. Its ability to induce transition mutations through tautomerism and ambiguous base pairing is a powerful tool against RNA viruses. However, the same mechanism raises concerns about its potential for host cell mutagenicity. The data and protocols presented in this guide provide a framework for researchers and drug developers to understand, evaluate, and potentially mitigate the risks associated with this class of antiviral compounds. Continued research is essential to fully elucidate the long-term safety profile of NHC-based therapeutics and to guide the development of future mutagenic antiviral agents.
References
- 1. The Tautomeric State of N4-Hydroxycytidine within Base-Paired RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 RdRp uses NDPs as a substrate and is able to incorporate NHC into RNA from diphosphate form molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molnupiravir-associated mutational signature in global SARS-CoV-2 genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of the Anti-Hepatitis C Virus Nucleoside β-d-N4-Hydroxycytidine in Different Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple In Vitro Assay To Evaluate the Incorporation Efficiency of Ribonucleotide Analog 5′-Triphosphates into RNA by Human Mitochondrial DNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Functional Implications of Broad Spectrum Bioactive Compounds Targeting RNA-Dependent RNA Polymerase (RdRp) in the Context of the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. cuyr.org [cuyr.org]
- 10. A new era of mutation rate analyses: Concepts and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Determining Spontaneous Mutation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular conversion of NHC to NHC-triphosphate
An In-depth Technical Guide to the Intracellular Conversion of β-D-N4-hydroxycytidine (NHC) to its Active Triphosphate Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleoside analog β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931, is the active metabolite of the antiviral prodrug Molnupiravir.[1][2][3] Molnupiravir was developed to combat RNA viruses, and its efficacy is entirely dependent on the intracellular conversion of NHC into its pharmacologically active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[2][4] Once formed, NHC-TP is mistakenly incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[5][6] This incorporation is not immediately chain-terminating; instead, the tautomeric nature of the NHC base allows it to pair variably like either cytidine or uridine, leading to a catastrophic accumulation of mutations in the viral genome, a mechanism known as "lethal mutagenesis" or "error catastrophe".[2][4] Understanding the precise mechanisms, kinetics, and methodologies for quantifying this intracellular activation pathway is critical for the development and optimization of NHC-based therapeutics. This guide provides a detailed overview of the conversion process, quantitative data, experimental protocols, and visual workflows.
The Intracellular Conversion Pathway
The transformation of NHC to its active triphosphate form is a multi-step enzymatic process that occurs within the host cell, leveraging the cell's native pyrimidine salvage pathway.
-
Prodrug Hydrolysis: Orally administered Molnupiravir is rapidly hydrolyzed in the plasma by host esterase enzymes to release its active form, NHC.[7]
-
Cellular Uptake: NHC circulates in the plasma and is transported into host cells via nucleoside transporters.[1]
-
Step 1: Monophosphorylation: The first and rate-limiting step is the phosphorylation of NHC to NHC-monophosphate (NHC-MP). This reaction is catalyzed predominantly by the host enzyme uridine-cytidine kinase 2 (UCK2) .[2][4]
-
Step 2: Diphosphorylation: NHC-MP is subsequently phosphorylated to NHC-diphosphate (NHC-DP) by cellular UMP/CMP kinase.
-
Step 3: Triphosphorylation: Finally, NHC-DP is converted to the active NHC-triphosphate (NHC-TP) by nucleoside diphosphate kinases, which are ubiquitous in the cell.
This complete phosphorylation cascade is essential for trapping the molecule inside the cell and converting it into a viable substrate for the viral RdRp.
Figure 1. Intracellular metabolic activation of Molnupiravir to NHC-Triphosphate.
Quantitative Data on NHC Conversion
Quantifying the intracellular concentrations of NHC and its phosphorylated metabolites is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling. The data below has been compiled from studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Parameter | Cell Line / Matrix | Condition | Value | Reference |
| Peak Concentration | HepG2 Cells | 20 µM NHC treatment for 6 hours | 733 pmol/10⁶ cells | [1] |
| Intracellular Half-life | Huh-7 Cells | Post-incubation with 10 µM NHC | 3.0 ± 1.3 hours | [8] |
| LLOQ of NHC-TP | PBMC Lysate | Bioanalytical Method Validation | 1 pmol/sample | [1] |
| Calibration Range | PBMC Lysate | Bioanalytical Method Validation | 1 - 1500 pmol/sample | [1] |
LLOQ: Lower Limit of Quantification; PBMC: Peripheral Blood Mononuclear Cell.
Experimental Protocols
The following section outlines a representative, detailed methodology for the quantification of intracellular NHC-triphosphate using LC-MS/MS, synthesized from established protocols.[1][8][9][10]
Materials and Reagents
-
Cell culture medium, fetal bovine serum (FBS), and supplements
-
β-D-N4-hydroxycytidine (NHC) standard
-
Isotopically-labeled internal standard (e.g., ¹³C₅,¹⁵N₂-NHC-TP)
-
LC-MS grade methanol, acetonitrile, and water
-
LC-MS grade formic acid
-
Phosphate-buffered saline (PBS), ice-cold
-
70% methanol in water, chilled to -80°C
Experimental Workflow
Figure 2. Workflow for quantifying intracellular NHC-TP.
Detailed Procedure
1. Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, A549, or PBMCs) in a 6-well plate at a density to achieve ~80-90% confluency on the day of the experiment (e.g., 1 x 10⁶ cells/well).
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
On the day of the experiment, remove the old medium and add fresh medium containing the desired concentration of NHC (e.g., 10 µM).
-
Incubate for the desired time course (e.g., 2, 4, 6, 8, 24 hours).
2. Cell Harvesting and Metabolite Extraction:
-
Place the culture plate on ice. Aspirate the drug-containing medium.
-
Quickly wash the cell monolayer twice with 1 mL of ice-cold PBS to remove extracellular contaminants.
-
Immediately add 500 µL of pre-chilled (-80°C) extraction solvent (70% methanol) containing the isotopically-labeled internal standard to each well.[9]
-
Scrape the cells from the plate surface into the extraction solvent.
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis. The sample can be stored at -80°C or immediately analyzed.
3. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase column (e.g., C18) or a porous graphitic carbon column suitable for separating polar analytes like nucleoside triphosphates.[8][11]
-
Mobile Phase: Employ a gradient elution using an ion-pairing reagent or a suitable buffer system. For example:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Specific parent > fragment ion transitions for NHC-TP and its labeled internal standard must be determined and optimized.
4. Quantification and Data Analysis:
-
Prepare a calibration curve by spiking known concentrations of an NHC-TP standard and a fixed concentration of the internal standard into a blank cell lysate matrix.
-
Plot the peak area ratio (NHC-TP / Internal Standard) against the concentration of the standards to generate a linear regression curve.
-
Calculate the concentration of NHC-TP in the experimental samples by interpolating their peak area ratios from the standard curve.
-
Normalize the final concentration to the cell number from a parallel well to report the data as pmol/10⁶ cells.
Conclusion
The intracellular conversion of NHC to NHC-TP is a cornerstone of its antiviral activity. This process is efficiently mediated by host cell kinases, primarily initiated by UCK2. Accurate quantification of the resulting NHC-TP is achievable through robust LC-MS/MS protocols, providing essential data for understanding drug efficacy and supporting clinical development. The methodologies and data presented in this guide offer a comprehensive technical resource for professionals engaged in the research and development of nucleoside analog therapeutics.
References
- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma [mdpi.com]
- 4. Uridine–cytidine kinase 2 potentiates the mutagenic influence of the antiviral β-d-N4-hydroxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. Computational Analysis of Molnupiravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
Chemical structure and properties of NHC-triphosphate tetraammonium
Technical Guide: NHC-Triphosphate Analogs in Biochemical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract:
The compound referred to as "NHC-triphosphate tetraammonium" does not correspond to a known chemical entity in publicly accessible scientific literature. It is likely a descriptor for a class of molecules or a specific, non-publicly disclosed compound. This guide addresses the constituent components of the name: N-Heterocyclic Carbenes (NHCs), triphosphates, and tetraammonium salts, providing a technical overview of their properties and roles in biochemical and pharmaceutical research. The focus is on the synthesis and application of triphosphate analogs, which are crucial in drug development and molecular biology.[1][2][3] While direct data for a compound named "this compound" is unavailable, this document provides foundational knowledge on related and relevant chemical structures and methodologies.
Introduction to Key Chemical Moieties
N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes are a class of organic compounds featuring a divalent carbon atom within a nitrogen-containing heterocyclic ring.[4][5] Initially considered laboratory curiosities, NHCs are now recognized for their strong σ-donating properties, making them excellent ligands for transition metals.[4][6] This characteristic has led to their widespread use in catalysis.[7][8][9] In the context of drug development, NHC-metal complexes are being explored for their antimicrobial and anticancer activities.[7][8][10] The steric and electronic properties of NHCs can be fine-tuned by modifying the substituents on the nitrogen atoms, allowing for the creation of highly stable and active complexes.[7][8]
Triphosphate Analogs
Triphosphate-containing molecules, such as adenosine triphosphate (ATP), are fundamental to biological systems, serving as energy currency and building blocks for nucleic acids. Modified nucleoside triphosphates are invaluable tools in molecular biology and medicinal chemistry.[2] These analogs can act as inhibitors for enzymes, particularly polymerases, or serve as probes to study enzymatic mechanisms.[2] Modifications to the α-phosphate are particularly significant as this is the moiety incorporated into DNA or RNA by polymerases.[2]
Tetraammonium Salts
The term "tetraammonium" suggests the presence of four ammonium cations as counterions to an anionic species. In the context of polyphosphorylated compounds like triphosphates, which are anionic, lipophilic quaternary ammonium salts such as tetrabutylammonium (TBA) are often used to improve their solubility in the organic solvents required for chemical synthesis.[11] For example, deoxyadenosine 5'-[a-32P] triphosphate is available as a tetra(triethylammonium) salt.[12]
Potential Structure and Synthesis
While a direct synthesis for "this compound" is not documented, a hypothetical structure could involve an NHC moiety linked to a triphosphate chain. The synthesis of such a molecule would be a multi-step process.
Synthesis of NHC Precursors
The synthesis of NHC ligands typically begins with the creation of an imidazolium or imidazolinium salt, which serves as the carbene precursor.[13][14] A common method involves the reaction of a primary amine with glyoxal and formaldehyde to form a symmetrical N,N'-substituted azolium salt.[14]
Experimental Protocol: Synthesis of 1,3-dimesitylimidazolium chloride (IMes·HCl) (A common NHC precursor)
-
Reaction: Condensation of glyoxal with two equivalents of mesitylamine.[13]
-
Procedure: A mixture of N,N'-dimesitylethanediimine, paraformaldehyde, and chlorotrimethylsilane in a suitable solvent like ethyl acetate is reacted.[13]
-
Purification: The resulting imidazolium salt is typically purified by recrystallization.
-
Deprotonation: The free NHC can be generated by deprotonating the imidazolium salt with a strong base.[14]
Synthesis of Triphosphate Analogs
The synthesis of nucleoside triphosphate analogs often involves the phosphorylation of a corresponding nucleoside. The Ludwig-Eckstein method is a widely used approach.[15]
Experimental Protocol: General Synthesis of a Nucleoside 5'-(α-P-thio)triphosphate
-
Starting Material: A protected nucleoside.
-
Phosphitylation: The nucleoside is reacted with a phosphitylating agent, such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, to form a nucleoside 5'-phosphite intermediate.
-
Oxidation/Sulfurization: The intermediate is then reacted with a sulfurizing agent (e.g., elemental sulfur) and pyrophosphate.
-
Purification: The final product is purified using ion-exchange chromatography.[16]
Potential Applications in Drug Development
Given the properties of its constituent parts, a hypothetical NHC-triphosphate compound could have several applications in drug development.
-
Enzyme Inhibition: As a triphosphate analog, it could be designed to target the active site of viral polymerases or other nucleotide-binding enzymes, potentially acting as a chain terminator or competitive inhibitor.[17]
-
Anticancer/Antimicrobial Agents: Metal complexes of NHCs have shown promise as anticancer and antimicrobial drugs.[7][8][10] A triphosphate moiety could be appended to such a complex to enhance its cellular uptake or target specific cellular pathways.
-
Biochemical Probes: Such a molecule could be used to study the mechanisms of enzymes that process triphosphates.
Characterization Techniques
The characterization of a novel NHC-triphosphate analog would involve a suite of analytical techniques.
| Technique | Information Obtained | Reference |
| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Structural elucidation, confirmation of covalent bonds, and purity assessment. | [18] |
| Mass Spectrometry (e.g., HRMS) | Determination of molecular weight and elemental composition. | [16] |
| FTIR Spectroscopy | Identification of functional groups. | [19] |
| X-ray Crystallography | Definitive determination of the three-dimensional molecular structure. | [20] |
| HPLC | Purification and purity analysis. | [21] |
Signaling Pathways and Experimental Workflows
As "this compound" is not a known entity, a specific signaling pathway cannot be provided. However, we can visualize a general workflow for the synthesis and evaluation of a novel triphosphate analog as an antiviral agent.
Caption: Workflow for the development of a novel NHC-triphosphate analog as a therapeutic agent.
Conclusion
While "this compound" remains an undefined compound, an analysis of its constituent chemical terms provides a framework for understanding its potential structure, synthesis, and applications. The combination of N-heterocyclic carbene chemistry with the established field of triphosphate analogs presents an intriguing area for future research in drug discovery and chemical biology. The methodologies and concepts outlined in this guide provide a solid foundation for researchers interested in exploring this chemical space.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Analogs of guanine nucleoside triphosphates for sequencing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. Research Portal [scholarscommons.fgcu.edu]
- 8. N-heterocyclic carbene-metal complexes as bio-organometallic antimicrobial and anticancer drugs, an update (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent developments of metal N-heterocyclic carbenes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deoxyadenosine 5'-[a-32P] triphosphate tetra (triethylammonium) salt dATP [a-32P] [chemicalbook.com]
- 13. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trinucleotide cap analogs with triphosphate chain modifications: synthesis, properties, and evaluation as mRNA capping reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NHC-triphosphate - 上海一研生物科技有限公司 [m.elisa-research.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Novel NHC Precursors: Synthesis, Characterization, and Carbonic Anhydrase and Acetylcholinesterase Inhibitory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Enzymatic Characterization of Sugar-Modified Nucleoside Triphosphate Analogs | Springer Nature Experiments [experiments.springernature.com]
The Journey of a Lethal Mutagen: A Technical Guide to the Discovery and Development of β-D-N4-hydroxycytidine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of β-D-N4-hydroxycytidine (NHC) and its active triphosphate form, NHC-TP. This ribonucleoside analog, the active metabolite of the prodrug molnupiravir, has emerged as a significant broad-spectrum antiviral agent, most notably against SARS-CoV-2.
Discovery and Historical Context
The story of β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931, began decades before its prominent role in the fight against the COVID-19 pandemic. Its origins can be traced back to research in the late 1970s.[1][2] However, its potential as a broad-spectrum antiviral agent was more recently and extensively investigated by researchers at the Emory Institute for Drug Development (EIDD).[1][2]
Initially explored for its activity against various RNA viruses, including influenza and alphaviruses like Venezuelan equine encephalomyelitis virus (VEEV), NHC demonstrated potent inhibitory effects.[1][2] The development of an oral prodrug, molnupiravir (EIDD-2801), was a critical step to improve its bioavailability, allowing for oral administration.[3] This advancement was pivotal in its rapid evaluation and subsequent emergency use authorization for the treatment of COVID-19.[4] Key institutions involved in its modern development include Emory University, Ridgeback Biotherapeutics, and Merck.[4][5][6]
Mechanism of Action: Lethal Mutagenesis
The antiviral activity of NHC-TP is rooted in a mechanism known as "lethal mutagenesis" or "viral error catastrophe".[7] Once administered, the prodrug molnupiravir is rapidly converted to NHC in the body.[8] Inside the host cell, NHC is phosphorylated by host kinases to its active triphosphate form, NHC-TP.[7]
The viral RNA-dependent RNA polymerase (RdRp) mistakenly recognizes NHC-TP as a natural ribonucleotide (primarily cytidine triphosphate [CTP] and to a lesser extent uridine triphosphate [UTP]) and incorporates it into the newly synthesized viral RNA.[7][9][10] The incorporated NHC monophosphate can exist in two tautomeric forms. One form mimics cytidine and pairs with guanine, while the other mimics uridine and pairs with adenine.[7] This tautomeric ambiguity leads to widespread mutations in the viral genome during subsequent rounds of replication, ultimately resulting in a non-viable viral population.[7][11]
dot
Caption: Metabolic activation of molnupiravir and its mechanism of inducing lethal mutagenesis in viruses.
Quantitative Data
The antiviral activity and pharmacokinetic properties of NHC and its prodrug molnupiravir have been extensively studied. The following tables summarize key quantitative data from in vitro, in vivo, and clinical studies.
Table 1: In Vitro Antiviral Activity of β-D-N4-hydroxycytidine (NHC)
| Virus | Cell Line | EC50 (µM) | Reference(s) |
| SARS-CoV-2 (B-lineage) | A549-hACE2 | 0.04 - 0.16 | [12] |
| SARS-CoV-2 (Alpha) | A549-hACE2 | 0.04 - 0.16 | [12] |
| SARS-CoV-2 (Beta) | A549-hACE2 | 0.04 - 0.16 | [12] |
| SARS-CoV-2 (Delta) | A549-hACE2 | 0.04 - 0.16 | [12] |
| MERS-CoV | Vero | 0.56 | [13][14] |
| Murine Hepatitis Virus | DBT | 0.17 | [13][14] |
| Dengue Virus (DENV-2) | imHC | 0.7 | [15] |
| Zika Virus (ZIKV) | imHC | 0.5 | [15] |
| Chikungunya Virus (CHIKV) | Vero | 0.4 | [15] |
| Influenza A (H1N1) | Vero | 0.8 | [15] |
| Respiratory Syncytial Virus (RSV-A) | HEp-2 | 4.6 | [15] |
Table 2: In Vivo Efficacy of Molnupiravir (EIDD-2801) in Animal Models
| Animal Model | Virus | Dosing Regimen (mg/kg) | Outcome | Reference(s) |
| Syrian Hamster | SARS-CoV-2 | 50 - 500 (BID) | Reduced viral load and lung pathology | [16] |
| K18-hACE2 Mouse | SARS-CoV-2 | 20 (BID) | Optimal for low-dose therapeutic efficacy | [16] |
| Ferret | SARS-CoV-2 | 5 (BID) | Blocked viral transmission | [16][17] |
Table 3: Clinical Trial Data for Molnupiravir in COVID-19 Patients
| Trial Phase | Patient Population | Dosing Regimen | Key Findings | Reference(s) |
| Phase 2a | Mild-to-moderate COVID-19 | 800 mg BID for 5 days | Accelerated SARS-CoV-2 RNA clearance; reduced detection of infectious virus. | [18] |
| Phase 3 (MOVe-OUT) | Non-hospitalized, mild-to-moderate COVID-19 | 800 mg BID for 5 days | Initial interim analysis showed a ~50% reduction in hospitalization or death; final analysis showed a 30% reduction. | [19][20] |
| Systematic Review | Mild-to-moderate COVID-19 | 800 mg BID for 5 days | Accelerated clinical improvement and viral clearance, but no significant reduction in mortality or hospitalization in some analyses. | [21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the development of NHC-TP.
Synthesis of β-D-N4-hydroxycytidine (NHC)
The synthesis of NHC can be achieved through various routes, often starting from uridine. A common approach involves the protection of the hydroxyl groups, activation of the C4 position of the pyrimidine ring, and subsequent reaction with hydroxylamine.
Example Synthetic Scheme:
-
Protection: The 2', 3', and 5' hydroxyl groups of uridine are protected, for example, using silyl ethers (e.g., TBDMSCl).[22][23]
-
Activation: The C4 carbonyl group is activated. This can be achieved by conversion to a 4-triazolyl intermediate or a 4-chloropyrimidinone.[24]
-
Hydroxamination: The activated intermediate is reacted with hydroxylamine (NH₂OH) to introduce the N4-hydroxy group.[24]
-
Deprotection: The protecting groups are removed to yield β-D-N4-hydroxycytidine.[22][23]
dot
Caption: A generalized workflow for the chemical synthesis of β-D-N4-hydroxycytidine (NHC) from uridine.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to inhibit viral replication.
Protocol Outline:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in multi-well plates and grow to confluency.
-
Compound Dilution: Prepare serial dilutions of the test compound (NHC).
-
Infection: Infect the cell monolayers with a known amount of virus in the presence of the diluted compound or a vehicle control.
-
Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration. This restricts viral spread to adjacent cells, forming localized lesions (plaques).[25]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[25]
-
Visualization and Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.[25]
In Vivo Efficacy in an Animal Model (Syrian Hamster Model for SARS-CoV-2)
Animal models are essential for evaluating the in vivo efficacy and safety of antiviral candidates.
Protocol Outline:
-
Animal Acclimatization: House Syrian hamsters in appropriate biosafety level facilities and allow for acclimatization.[17]
-
Infection: Intranasally infect the hamsters with a standardized dose of SARS-CoV-2.[17]
-
Treatment: Administer molnupiravir or a vehicle control orally at specified doses and schedules (e.g., twice daily starting 12 hours post-infection).[17]
-
Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, lethargy).
-
Sample Collection: At predetermined time points, euthanize subsets of animals and collect tissues (e.g., lungs, nasal turbinates) for virological and pathological analysis.
-
Analysis: Quantify viral load in tissues using methods such as quantitative reverse transcription PCR (qRT-PCR) and plaque assays. Evaluate lung pathology through histopathological examination.
dot
Caption: A simplified workflow illustrating the progression of an antiviral drug from in vitro testing to clinical trials.
Conclusion
The discovery and development of β-D-N4-hydroxycytidine triphosphate represent a significant advancement in antiviral therapy. Its unique mechanism of lethal mutagenesis provides a powerful tool against a broad range of RNA viruses. The journey from its early discovery to the development of the oral prodrug molnupiravir and its deployment during the COVID-19 pandemic highlights the importance of continued research and development in the field of antiviral agents. This technical guide provides a foundational understanding for researchers and drug development professionals working to combat current and future viral threats.
References
- 1. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 2. Dlhá história Beta-d-N4-hydroxycytidínu a jeho moderná aplikácia na liečbu Covid-19 u ľudí a FIP u mačiek. - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 3. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Merck COVID pill was developed with research at Emory University in Atlanta [ajc.com]
- 5. Pharmacokinetics of ß-d-N4-Hydroxycytidine, the Parent Nucleoside of Prodrug Molnupiravir, in Nonplasma Compartments of Patients With Severe Acute Respiratory Syndrome Coronavirus 2 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molnupiravir and Drug Development at Emory [news.emory.edu]
- 7. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-Molecule Antiviral β-d- N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Molnupiravir Revisited—Critical Assessment of Studies in Animal Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A phase 2a clinical trial of molnupiravir in patients with COVID-19 shows accelerated SARS-CoV-2 RNA clearance and elimination of infectious virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molnupiravir in COVID-19: A systematic review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biopharmadive.com [biopharmadive.com]
- 21. Efficacy and Safety of Molnupiravir Treatment for COVID-19: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. benchchem.com [benchchem.com]
Foundational Research on Molnupiravir's Active Metabolite: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the foundational research on β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931, the active metabolite of the oral prodrug molnupiravir (EIDD-2801). It covers the core mechanism of action, metabolic activation, quantitative efficacy, and the experimental protocols used to elucidate these properties.
Introduction
Molnupiravir is an orally bioavailable antiviral agent that has demonstrated broad-spectrum activity against numerous RNA viruses, including SARS-CoV-2.[1][2] Its therapeutic effect is not derived from the administered compound itself, but from its active metabolite, β-D-N4-hydroxycytidine (NHC).[3][4] Molnupiravir is the 5'-isobutyrate prodrug of NHC, a modification designed to enhance oral bioavailability.[1][5] Once administered, molnupiravir is rapidly and completely hydrolyzed by plasma esterases, releasing NHC into circulation.[1][3][4] This guide focuses on the foundational science of NHC, from its activation within the host cell to its unique mechanism of inducing "error catastrophe" in viral replication.[6][7]
Metabolic Activation Pathway
The antiviral activity of NHC is dependent on its intracellular conversion to a pharmacologically active triphosphate form. This process is carried out by host cell kinases.
-
Cellular Uptake: Circulating NHC is transported into host cells via nucleoside transporters.[1][4]
-
Sequential Phosphorylation: Once inside the cell, host kinases sequentially phosphorylate NHC. This process converts NHC to NHC-monophosphate (NHC-MP), then to NHC-diphosphate (NHC-DP), and finally to the active NHC-triphosphate (NHC-TP).[4][6][8] This active triphosphate form is a ribonucleoside triphosphate (rNTP) analog that can be recognized by the viral RNA-dependent RNA polymerase (RdRp).[3][9]
Mechanism of Action: Lethal Mutagenesis
The core antiviral mechanism of NHC is "lethal mutagenesis" or "viral error catastrophe".[1][6] Unlike chain-terminating nucleoside analogs, NHC-TP does not immediately halt viral RNA synthesis.[10] Instead, it is incorporated into the nascent viral RNA strand by the viral RdRp, acting as a substrate that mimics both cytidine and uridine.[4][11]
This dual mimicry is due to the ability of NHC to exist in two tautomeric forms: a hydroxylamine form that pairs with guanine (mimicking cytidine) and an oxime form that pairs with adenosine (mimicking uridine).[4][10]
The process unfolds in two key stages:
-
Incorporation: The viral RdRp incorporates NHC-monophosphate (from the NHC-TP substrate) into the newly synthesized viral RNA strand opposite either a guanine (G) or an adenosine (A) in the template strand.[11][12]
-
Mutagenesis: This newly created RNA strand, now containing NHC, serves as a template for the next round of replication. The NHC within the template can then direct the RdRp to incorporate either a G or an A into the new complementary strand. This leads to a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome.[6][13]
The accumulation of these mutations with each replication cycle eventually exceeds the virus's tolerance for genetic change, leading to the production of non-viable viral progeny and the collapse of the viral population.[1][6][13] A key advantage of this mechanism is its ability to bypass the proofreading 3'-to-5' exoribonuclease (ExoN) activity present in coronaviruses, which can otherwise remove mismatched nucleotides.[8]
Quantitative Data Summary
The antiviral activity of NHC (EIDD-1931) and its prodrug molnupiravir has been quantified across numerous in vitro studies. The tables below summarize key efficacy and cytotoxicity data against various viruses, particularly coronaviruses.
Table 1: In Vitro Antiviral Activity of NHC (EIDD-1931) against Coronaviruses
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
|---|---|---|---|---|---|---|
| SARS-CoV-2 | Vero E6 | Virus Yield Reduction | 0.3 | >10 | >33.3 | [2][14] |
| SARS-CoV-2 | Calu-3 | Virus Yield Reduction | 0.08 | >10 | >125 | [14] |
| SARS-CoV-2 | Huh-7 | Virus Yield Reduction | 0.4 | >10 | >25 | [2] |
| MERS-CoV | Vero | Plaque Reduction | 0.58 | >100 | >172 | [15] |
| HCoV-229E | Huh-7 | CPE Inhibition | N/A | >50 | N/A |[5] |
Table 2: In Vitro Antiviral Activity of NHC (EIDD-1931) against Other RNA Viruses
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
|---|---|---|---|---|---|
| Enterovirus A71 | RD | 5.13 | 80.47 | 15.7 | [16][17] |
| Enterovirus A71 | Vero | 7.04 | 14.07 | 2.0 | [16][17] |
| Chikungunya Virus | Vero | 0.78 | >10 | >12.8 | [18] |
| Zika Virus | imHC | ~0.5 | >20 | >40 | [18] |
| Dengue Virus-2 | imHC | ~1.4 | >20 | >14.3 | [18] |
| RSV-A | HEp-2 | ~5.0 | >50 | >10 |[18] |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.
Key Experimental Protocols
The foundational understanding of NHC's activity was built upon several key experimental assays. Detailed methodologies are provided below.
Plaque Reduction Neutralization Test (PRNT)
This assay is a gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.[19]
-
Objective: To determine the concentration of NHC required to reduce the number of viral plaques by 50% (EC₅₀).
-
Materials:
-
Susceptible cell line (e.g., Vero E6 for SARS-CoV-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (e.g., SARS-CoV-2)
-
NHC (EIDD-1931)
-
Overlay medium (containing carboxymethylcellulose or agar to restrict virus spread)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
-
-
Protocol:
-
Cell Seeding: Seed cells in plates to form a confluent monolayer overnight.[19]
-
Compound Dilution: Prepare serial dilutions of NHC in serum-free medium.
-
Virus-Compound Incubation: Mix diluted NHC with a known titer of virus (e.g., 100 plaque-forming units, PFU). Incubate the mixture for 1 hour at 37°C. A virus-only control is included.[19]
-
Infection: Wash the cell monolayers and inoculate them with the virus-compound mixtures. Allow adsorption for 1 hour at 37°C.[19]
-
Overlay: Remove the inoculum and add the overlay medium to each well. This immobilizes the virus, ensuring that new infections are localized and form discrete plaques.
-
Incubation: Incubate plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.[19]
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. The stain is taken up by living cells, leaving clear zones (plaques) where cells have been killed by the virus. Count the plaques in each well.[19]
-
Analysis: Calculate the percent reduction in plaques for each NHC concentration relative to the virus-only control. Determine the EC₅₀ value using dose-response curve analysis.[20]
-
Viral RNA Quantification by qRT-PCR
This technique is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.[21]
-
Objective: To determine the effect of NHC on the levels of viral RNA synthesis.
-
Materials:
-
Infected cell culture supernatant or cell lysates
-
RNA extraction kit
-
Reverse transcriptase enzyme
-
Virus-specific primers and probes (e.g., targeting the N gene for SARS-CoV-2)[20]
-
qPCR master mix and instrument
-
-
Protocol:
-
Sample Collection: Treat infected cells with various concentrations of NHC. After a set incubation period (e.g., 24-48 hours), collect the cell culture supernatant or lyse the cells.[20]
-
RNA Extraction: Isolate total RNA from the samples using a commercial kit.[21]
-
Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[21]
-
Quantitative PCR (qPCR): Amplify the cDNA using virus-specific primers and a fluorescent probe. The qPCR instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.[21]
-
Analysis: Quantify the viral RNA based on a standard curve or by relative quantification (e.g., ΔΔCt method). Determine the reduction in viral RNA levels at different NHC concentrations to calculate an EC₅₀ value.[20]
-
Cell Viability/Cytotoxicity Assay
This assay is crucial for determining the concentration at which a compound becomes toxic to host cells, allowing for the calculation of the selectivity index.
-
Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) of NHC.
-
Materials:
-
Uninfected host cells
-
NHC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.[21]
-
Compound Treatment: Add serial dilutions of NHC to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's protocol. This reagent typically measures metabolic activity (e.g., ATP levels with CellTiter-Glo®) or enzymatic conversion (MTT), which correlates with the number of viable cells.[20]
-
Analysis: Measure the signal (e.g., luminescence or absorbance). Normalize the data to the untreated control wells and calculate the CC₅₀ value from the dose-response curve.[22]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molnupiravir’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molnupiravir: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding Mechanism of the Active Form of Molnupiravir to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sostelemedicina.ucv.ve [sostelemedicina.ucv.ve]
- 14. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Use of NHC-Triphosphate Tetraammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
N⁴-hydroxycytidine triphosphate (NHC-TP), supplied as a tetraammonium salt, is the active intracellular metabolite of the antiviral prodrug molnupiravir.[1][2] It functions as a potent ribonucleoside analog that is incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[3][4] This incorporation leads to an accumulation of mutations in the viral genome, a process known as lethal mutagenesis, which ultimately inhibits viral replication.[3][5] These application notes provide detailed protocols for the in vitro use of NHC-triphosphate tetraammonium in key experimental assays relevant to antiviral research and drug development.
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of NHC and its triphosphate form is provided below. Understanding these characteristics is crucial for designing and interpreting in vitro experiments.
| Parameter | Value | Reference |
| Analyte | β-D-N⁴-hydroxycytidine (NHC) | [1] |
| Matrix | Human K₂EDTA Plasma | [1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |
| Linearity Range | 1–5000 ng/mL | [1] |
| Precision (%CV) | ≤ 6.40% | [1] |
| Accuracy (%dev) | ≤ ± 6.37% | [1] |
| Analyte | β-D-N⁴-hydroxycytidine-triphosphate (NHC-TP) | [1] |
| Matrix | Peripheral Blood Mononuclear Cell (PBMC) Lysates | [1] |
| Lower Limit of Quantification (LLOQ) | 1 pmol/sample | [1] |
| Linearity Range | 1–1500 pmol/sample | [1] |
| Precision (%CV) | ≤ 11.8% | [1] |
| Accuracy (%dev) | ≤ ± 11.2% | [1] |
| Intracellular Half-life (t₁/₂) of NHC-TP in PBMCs | 13.60 to 18.04 hours | [6] |
Note on Stability: NHC is unstable in whole blood and has limited stability in plasma at room temperature.[1] Proper sample handling and storage are critical for accurate quantification.
Metabolic Activation and Mechanism of Action
NHC-triphosphate is the pharmacologically active form of the prodrug molnupiravir. The metabolic activation pathway is a key aspect of its mechanism of action.
Caption: Metabolic activation of molnupiravir to NHC-TP and its mechanism of action.
Experimental Protocols
In Vitro Transcription (IVT) Assay to Assess NHC-TP Incorporation
This protocol is designed to evaluate the incorporation of NHC-TP into a nascent RNA strand by a viral RNA-dependent RNA polymerase (RdRp).
Workflow for In Vitro Transcription Assay
Caption: General workflow for the in vitro transcription assay with NHC-TP.
Materials:
-
Linearized plasmid DNA or a synthetic RNA template containing the polymerase recognition sequence.
-
Recombinant viral RdRp enzyme.
-
ATP, GTP, CTP, UTP solutions (high purity).
-
This compound solution.
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, MgCl₂, DTT, spermidine).
-
RNase inhibitor.
-
DNase I (RNase-free).
-
RNA purification kit.
-
Nuclease-free water.
Procedure:
-
Template Preparation: Prepare a linearized DNA template or a synthetic RNA template at a stock concentration of 1 µg/µL.[7]
-
Reaction Setup: On ice, assemble the following reaction mixture in a 20 µL final volume. Prepare a master mix for multiple reactions.
| Component | Final Concentration | Example Volume (20 µL rxn) |
| Transcription Buffer (5X) | 1X | 4 µL |
| ATP, GTP, UTP (10 mM each) | 500 µM each | 1 µL of each |
| CTP (10 mM) | 100 µM (adjust as needed) | 0.2 µL |
| NHC-TP (1 mM) | 0-500 µM (titration) | Variable |
| Template DNA/RNA | 50 ng/µL | 1 µL |
| RNase Inhibitor | 1 U/µL | 0.5 µL |
| Recombinant RdRp | 50-100 nM | 1 µL |
| Nuclease-free water | - | To 20 µL |
-
Incubation: Mix gently and incubate the reaction at the optimal temperature for the specific RdRp (typically 37°C) for 1-2 hours.[]
-
DNase Treatment (for DNA templates): Add 1 µL of DNase I and incubate at 37°C for 15-30 minutes to remove the DNA template.[9]
-
Purification: Purify the RNA transcripts using an appropriate RNA cleanup kit according to the manufacturer's instructions.[10] Elute in nuclease-free water.
-
Analysis:
-
Gel Electrophoresis: Analyze the transcripts on a denaturing polyacrylamide gel to observe any changes in product size or yield due to NHC-TP incorporation.[2]
-
LC-MS/MS: For quantitative analysis of NHC incorporation, digest the purified RNA to nucleosides and analyze by liquid chromatography-tandem mass spectrometry.[11]
-
Cell-Based Antiviral Assay
This protocol determines the antiviral activity of NHC by treating virus-infected cells and measuring the reduction in viral replication.
Workflow for Cell-Based Antiviral Assay
Caption: Workflow for determining the in vitro antiviral efficacy of NHC.
Materials:
-
Susceptible host cell line.
-
Virus stock with a known titer.
-
Cell culture medium and supplements.
-
β-D-N⁴-hydroxycytidine (NHC) (Note: NHC is used for cell-based assays as it is cell-permeable and is converted to NHC-TP intracellularly).[12]
-
Multi-well plates (e.g., 96-well).
-
Reagents for endpoint analysis (e.g., RNA extraction kit, qRT-PCR master mix, or reagents for plaque assay).
-
Reagents for cytotoxicity assay (e.g., MTS or sulforhodamine B (SRB) assay kits).[13]
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of NHC in cell culture medium.
-
Treatment and Infection:
-
Remove the old medium from the cells.
-
Add the medium containing the serially diluted NHC to the wells.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours, depending on the virus).[5]
-
Endpoint Analysis:
-
Cytotoxicity Assay: In parallel, treat uninfected cells with the same serial dilutions of NHC and perform a cytotoxicity assay (e.g., SRB or MTS) to determine the 50% cytotoxic concentration (CC₅₀).[13]
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) from the antiviral assay data and the CC₅₀ from the cytotoxicity data. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.
Reverse Transcription (RT) Assay
This protocol assesses whether RNA containing incorporated NHC can serve as a template for reverse transcription.
Materials:
-
Purified RNA from the IVT assay (containing NHC).
-
Control RNA (without NHC).
-
Reverse transcriptase enzyme.
-
Random hexamers or gene-specific primers.[14]
-
dNTP mix.
-
RT buffer.
-
Nuclease-free water.
Procedure:
-
Reaction Setup: On ice, assemble the following reaction mixture:
| Component | Amount |
| Template RNA (control or NHC-containing) | 200 pmol |
| Primer (random hexamers or specific) | 5 µL (100 ng/µL) |
| Nuclease-free water | to 12 µL |
-
Denaturation: Heat the mixture at 65-70°C for 5 minutes, then place on ice for at least 1 minute.[14]
-
RT Master Mix: Prepare a master mix containing:
| Component | Amount per reaction |
| 5X RT Buffer | 4 µL |
| 10 mM dNTP mix | 2 µL |
| 0.1 M DTT | 1 µL |
| Reverse Transcriptase | 1 µL |
-
Incubation: Add 8 µL of the RT master mix to each RNA/primer mixture. Incubate at 42-50°C for 60 minutes.[14]
-
Inactivation: Inactivate the reverse transcriptase by heating at 70-85°C for 10-15 minutes.[14]
-
Analysis: The resulting cDNA can be quantified or used as a template in a subsequent PCR or qPCR reaction to evaluate the efficiency of reverse transcription from the NHC-containing template.[15]
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound. These assays are fundamental for characterizing its mechanism of action, determining its antiviral potency, and assessing its potential for off-target effects. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to generate robust and reproducible data for their antiviral research programs.
References
- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of pharmacokinetics, safety, and tolerability following twice‐daily administration of molnupiravir for 10 days in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com.cn [promega.com.cn]
- 9. neb.com [neb.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Evaluation of N4-hydroxycytidine incorporation into nucleic acids of SARS-CoV-2-infected host cells by direct measurement with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianmedjam.com [asianmedjam.com]
- 14. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 15. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NHC-Triphosphate in Viral Polymerase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active form of the oral prodrug Molnupiravir (EIDD-2801), is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses.[1][2] It serves as a critical tool for studying the mechanism of viral RNA-dependent RNA polymerases (RdRp) and for the development of novel antiviral therapeutics. NHC-TP functions not as a direct chain terminator, but as a substrate for viral RdRp that drives "lethal mutagenesis" or "error catastrophe."[3][4] Upon incorporation into the nascent viral RNA, its ability to exist in two tautomeric forms leads to ambiguous base-pairing in subsequent replication rounds, ultimately introducing an unsustainable number of mutations into the viral genome and rendering the progeny non-infectious.[3][5]
These application notes provide a comprehensive overview of NHC-TP's mechanism, quantitative data on its activity, and detailed protocols for its use in viral polymerase assays.
Mechanism of Action
Molnupiravir is an isopropylester prodrug of β-D-N4-hydroxycytidine (NHC), designed to enhance oral bioavailability.[1] Once administered, it undergoes the following transformations:
-
Hydrolysis: Molnupiravir is rapidly hydrolyzed in plasma to its primary circulating metabolite, NHC.[1][6]
-
Cellular Uptake and Phosphorylation: NHC is taken up by host cells and is anabolized by host kinases into its pharmacologically active 5'-triphosphate form, NHC-TP.[7][8]
-
Competitive Substrate for Viral RdRp: NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase, mimicking natural cytidine triphosphate (CTP) and, to a lesser extent, uridine triphosphate (UTP).[3]
-
Incorporation into Viral RNA: The viral RdRp incorporates NHC monophosphate (NHC-MP) into the elongating viral RNA strand. This incorporation does not cause immediate chain termination, allowing for the synthesis of full-length, but modified, viral RNA.[3][9]
-
Tautomerization and Ambiguous Base-Pairing: The incorporated NHC-MP can exist in two tautomeric forms. One form mimics cytidine and pairs with guanine (G), while the other mimics uridine and pairs with adenine (A).[10]
-
Lethal Mutagenesis: When the NHC-containing viral RNA is used as a template for subsequent rounds of replication, the ambiguous base-pairing potential of NHC directs the RdRp to incorporate either G or A opposite it. This leads to a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome, leading to an "error catastrophe" that produces non-viable virus particles.[3][5]
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying NHC-Triphosphate Incorporation into Viral RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molnupiravir, an orally bioavailable prodrug, is metabolized to the ribonucleoside analog β-d-N4-hydroxycytidine (NHC), which is then phosphorylated intracellularly to its active form, NHC-triphosphate (NHC-TP).[1][2][3] NHC-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), leading to its incorporation into newly synthesized viral RNA.[1][4][5] This incorporation is a key mechanism of its antiviral activity, as it induces widespread mutations in the viral genome, a process termed "viral error catastrophe," ultimately inhibiting viral replication.[1][2][6] The ability to accurately quantify the incorporation of NHC into viral RNA is crucial for understanding its mechanism of action, determining its antiviral efficacy, and assessing potential off-target effects.
These application notes provide detailed protocols for quantifying NHC-TP incorporation into viral RNA, focusing on methods applicable to viruses such as SARS-CoV-2.
Mechanism of Action: From Prodrug to Viral RNA Incorporation
Molnupiravir undergoes a multi-step conversion to its active form, which is then incorporated by the viral RdRp.
-
Prodrug Hydrolysis: Molnupiravir is rapidly hydrolyzed in the plasma to NHC.[1]
-
Cellular Uptake and Phosphorylation: NHC is taken up by host cells and is subsequently phosphorylated by host kinases to NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally to the active NHC-triphosphate (NHC-TP).[1][7]
-
Incorporation into Viral RNA: The viral RdRp recognizes NHC-TP as a substrate, mistaking it for either cytidine triphosphate (CTP) or uridine triphosphate (UTP).[5][8]
-
Mutagenesis: Once incorporated as NHC-monophosphate (NHC-MP), its ability to form stable base pairs with both guanine (G) and adenine (A) during subsequent rounds of replication leads to an accumulation of G-to-A and C-to-U transition mutations in the viral genome.[5][9][10][11]
Caption: Mechanism of Molnupiravir activation and NHC incorporation into viral RNA.
Quantitative Data Summary
The following tables summarize key quantitative data related to NHC-TP incorporation and its effects.
Table 1: NHC-TP Incorporation Efficiency by SARS-CoV-2 RdRp
| Natural Nucleotide | Selectivity (Natural NTP / NHC-TP) | Interpretation |
| CTP | 30 | NHC-TP competes most effectively with CTP. |
| UTP | 171 | NHC-TP competes moderately with UTP. |
| ATP | 424 | NHC-TP competes less effectively with ATP. |
| GTP | 12,841 | NHC-TP competes very poorly with GTP. |
| Data sourced from biochemical assays with purified SARS-CoV-2 RdRp.[9][10] |
Table 2: Quantification of NHC in Host Cell Nucleic Acids (Vero E6 Cells)
| Nucleic Acid | Maximum Incorporation Level | Detection Limit |
| Host Cell RNA | 1 in 7,093 bases | Not Applicable |
| Host Cell DNA | Not Detected | 1 in 133,000 bases |
| Data from LC-MS analysis of SARS-CoV-2 infected and uninfected Vero E6 cells.[4][12] |
Experimental Protocols
Protocol 1: Quantification of NHC in Viral RNA using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a method for the direct and quantitative measurement of NHC incorporated into viral RNA from infected cell cultures.[4][12]
1. Materials and Reagents:
-
Virus stock (e.g., SARS-CoV-2)
-
Host cells (e.g., Vero E6 cells)
-
Cell culture medium and supplements
-
Molnupiravir or NHC
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS grade water, acetonitrile, and formic acid
-
NHC and stable isotope-labeled NHC internal standard
-
LC-MS system (e.g., triple quadrupole mass spectrometer)
2. Experimental Workflow:
Caption: Experimental workflow for quantifying NHC in viral RNA by LC-MS.
3. Detailed Steps:
-
Cell Culture, Treatment, and Infection:
-
Seed host cells (e.g., Vero E6) in appropriate culture vessels and grow to desired confluency.
-
Treat the cells with varying concentrations of molnupiravir or NHC for a predetermined time.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate for a period sufficient for viral replication and NHC incorporation (e.g., 24-48 hours).
-
-
Total RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit following the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
RNA Digestion to Ribonucleosides:
-
Digest a known amount of total RNA (e.g., 1-5 µg) with Nuclease P1 to break it down into individual 5'-monophosphate nucleosides.
-
Follow with treatment by bacterial alkaline phosphatase to dephosphorylate the nucleosides, resulting in a mixture of ribonucleosides.
-
-
Sample Preparation for LC-MS:
-
To the digested sample, add a known amount of a stable isotope-labeled NHC as an internal standard.
-
Perform protein precipitation (e.g., with acetonitrile) to remove enzymes and other proteins.
-
Centrifuge the sample and transfer the supernatant for LC-MS analysis.
-
-
LC-MS Analysis:
-
Use a suitable reverse-phase LC column to separate the ribonucleosides.
-
Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify NHC and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of NHC.
-
Calculate the amount of NHC in the sample based on the standard curve and the internal standard signal.
-
To determine the frequency of incorporation, quantify the canonical ribonucleosides (A, C, G, U) in the same run and express the amount of NHC as a ratio to the total amount of ribonucleosides.
-
Protocol 2: In Vitro Primer Extension Assay to Evaluate NHC-TP Incorporation
This biochemical assay evaluates the efficiency of NHC-TP incorporation by purified viral RdRp.[9][13]
1. Materials and Reagents:
-
Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)
-
Fluorescently labeled or radiolabeled RNA primer
-
RNA template designed for single or multiple nucleotide incorporation
-
NHC-TP
-
Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Reaction buffer (containing MgCl₂, DTT, etc.)
-
Urea-polyacrylamide gels for electrophoresis (Urea-PAGE)
-
Gel imaging system
2. Experimental Workflow:
Caption: Workflow for the in vitro primer extension assay.
3. Detailed Steps:
-
Primer-Template Preparation:
-
Design a short RNA template and a complementary RNA primer (e.g., 5'-labeled with a fluorophore or radioisotope).
-
Anneal the primer to the template by heating and slow cooling.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified RdRp enzyme and the annealed primer/template in the reaction buffer.
-
Pre-incubate the mixture to allow the enzyme to bind to the RNA.
-
-
Incorporation Reaction:
-
Initiate the reaction by adding a mixture of NTPs, including varying concentrations of NHC-TP and the competing natural NTP.
-
Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30-37°C).
-
-
Quenching and Analysis:
-
Stop the reaction by adding a quenching buffer (e.g., containing EDTA and formamide).
-
Denature the RNA products by heating.
-
Separate the primer extension products on a high-resolution denaturing urea-polyacrylamide gel.
-
-
Data Analysis:
-
Visualize the gel using a suitable imaging system (fluorescence scanner or phosphorimager).
-
Quantify the intensity of the bands corresponding to the unextended primer and the extended product.
-
Determine the kinetics of incorporation (k_pol, K_d) by fitting the data to the Michaelis-Menten equation. The incorporation efficiency can be calculated as k_pol/K_d.
-
The selectivity of the natural nucleotide over NHC-TP is calculated as the ratio of their respective incorporation efficiencies.[9]
-
Conclusion
The protocols outlined in these application notes provide robust methods for quantifying the incorporation of the antiviral agent NHC into viral RNA. The LC-MS method offers direct quantification from infected cells, providing physiologically relevant data on the extent of incorporation. The in vitro primer extension assay is a powerful tool for dissecting the molecular mechanism and efficiency of NHC-TP utilization by the viral polymerase. Together, these approaches are invaluable for the preclinical and clinical development of molnupiravir and other nucleoside analog antivirals.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of N4-hydroxycytidine incorporation into nucleic acids of SARS-CoV-2-infected host cells by direct measurement with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of molnupiravir-induced SARS-CoV-2 mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Synthesis of β-D-N4-hydroxycytidine-triphosphate (NHC-TP)
Audience: Researchers, scientists, and drug development professionals.
Introduction: β-D-N4-hydroxycytidine-triphosphate (NHC-TP), the active metabolite of the antiviral prodrug molnupiravir, is a critical molecule for research into the inhibition of viral RNA-dependent RNA polymerases (RdRp).[1][2][3] Molnupiravir was initially developed for influenza and later repurposed for its potent activity against various RNA viruses, including SARS-CoV-2.[2] The drug functions through a mechanism of "viral error catastrophe," where NHC-TP is incorporated into nascent viral RNA, leading to an accumulation of mutations that renders the virus non-viable.[1][4] This document provides detailed methods for the synthesis of the precursor β-D-N4-hydroxycytidine (NHC) and its subsequent phosphorylation to the active triphosphate form (NHC-TP) for research purposes.
Part 1: Synthesis of the Precursor, β-D-N4-hydroxycytidine (NHC)
The synthesis of NHC-TP begins with the preparation of its nucleoside precursor, β-D-N4-hydroxycytidine (NHC). Several synthetic routes have been established, often starting from readily available nucleosides like uridine or cytidine. Chemo-enzymatic methods are favored for their efficiency and regioselectivity.
Method 1: Chemo-enzymatic Synthesis from Uridine
This two-step method involves the regioselective esterification of uridine followed by conversion to the N4-hydroxycytidine derivative.
Experimental Protocol:
Step 1: Regioselective Esterification of Uridine
-
Materials: Uridine, Immobilized Lipase (e.g., Lipase Addzyme-011), Isobutyric anhydride, Tetrahydrofuran (THF).
-
Procedure:
-
Suspend uridine in THF in a reaction vessel.
-
Add immobilized lipase and isobutyric anhydride.
-
Stir the reaction at 40 °C for approximately 96 hours.
-
Monitor the reaction for the formation of the desired mono-acylated intermediate.
-
Upon completion, filter the enzyme and purify the intermediate product. An 89% yield for the mono-acylated intermediate has been reported using this method.
-
Step 2: Conversion to β-D-N4-hydroxycytidine (NHC)
-
Materials: Uridine intermediate from Step 1, Hydroxylamine reagent, Hexamethyldisilazane (HMDS).
-
Procedure:
-
Dissolve the intermediate in HMDS, which acts as both a solvent and a mild dehydrating agent.
-
Add the hydroxylamine reagent to convert the uracil's amidic carbonyl to an oxime.
-
Stir the reaction until completion.
-
Purify the final product, β-D-N4-hydroxycytidine (NHC), via chromatography. An overall yield of 73% for molnupiravir (the isobutyrate ester of NHC) has been achieved with this chemo-enzymatic approach.
-
Data Summary: Synthesis of NHC and its Prodrug
| Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Chemo-enzymatic | Uridine | Immobilized Lipase, Isobutyric Anhydride | 73% (overall for Molnupiravir) | |
| Chemical Synthesis | Cytidine | Oxime ester | 41% (overall for Molnupiravir) | |
| Chemical Synthesis | 2',3',5'-tri-O-TBS-protected N-hydroxycytidine | Et3N•3HF | Not specified |
Workflow for NHC Synthesis
Caption: Chemo-enzymatic workflow for synthesizing NHC from uridine.
Part 2: Synthesis of β-D-N4-hydroxycytidine-triphosphate (NHC-TP)
The conversion of NHC to its active triphosphate form is the crucial step for its biological activity. This is typically achieved intracellularly by cellular kinases.[5] For research applications, in vitro enzymatic synthesis is the most effective method, offering high specificity and yield under mild conditions.[6]
Method 2: One-Pot, Multi-Enzyme Cascade for NHC-TP Synthesis
This protocol utilizes a series of kinases to sequentially phosphorylate NHC to its monophosphate (NHC-MP), diphosphate (NHC-DP), and finally, triphosphate (NHC-TP) form in a single reaction vessel. An ATP regeneration system is often included to drive the reaction to completion.[7][8]
Experimental Protocol:
-
Materials & Reagents:
-
β-D-N4-hydroxycytidine (NHC)
-
ATP (or dATP) as a phosphate donor
-
Nucleoside Kinase (NK) with broad substrate specificity
-
Nucleoside Monophosphate Kinase (NMPK)
-
Nucleoside Diphosphate Kinase (NDPK)
-
Reaction Buffer (e.g., 70 mM Tris-HCl, pH 7.6)
-
MgCl₂ (e.g., 5 mM)
-
(Optional) ATP Regeneration System:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
-
Deionized water
-
HPLC system for purification and analysis
-
-
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the following in order: reaction buffer, MgCl₂, NHC (e.g., to a final concentration of 1 mM), and ATP (e.g., 3.6 mM).
-
If using an ATP regeneration system, add PEP (e.g., 5 mM) and Pyruvate Kinase.[8]
-
Initiate the reaction by adding a mixture of the three kinases (NK, NMPK, NDPK) to the reaction vessel. Enzyme concentrations should be optimized based on preliminary experiments (e.g., 0.01-0.02 mg/mL each).[7]
-
Incubate the reaction at 37°C. Monitor the progress of the reaction over time (e.g., 2-24 hours) by taking aliquots and analyzing them via HPLC.
-
Upon completion, terminate the reaction by heat inactivation or addition of a quenching agent.
-
Purify the NHC-TP from the reaction mixture using reversed-phase or anion-exchange HPLC with a volatile buffer system (e.g., triethylammonium bicarbonate, TEAB) to allow for sample recovery.[9][10]
-
Lyophilize the collected fractions to obtain the purified NHC-TP salt.
-
Data Summary: Enzymatic NTP Synthesis
The efficiency of enzymatic phosphorylation can vary depending on the substrate and specific enzymes used. The inclusion of an ATP regeneration system significantly improves yields.
| Substrate Type | Conversion without ATP Regeneration | Conversion with ATP Regeneration | Reference |
| Natural Nucleosides (e.g., Cytidine) | ~10-25% | >97% | [7][8] |
| Base-Modified Nucleosides | ~20-26% | 27-75% | [7] |
| Sugar-Modified Nucleosides | ~4-15% | 69->99% | [7] |
Note: Specific conversion rates for NHC are not widely published but are expected to be high, similar to other modified cytidine analogs.
Workflow for NHC-TP Synthesis
Caption: Workflow for the one-pot enzymatic synthesis of NHC-TP.
Part 3: Mechanism of Action - Viral Error Catastrophe
NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), where it is incorporated into the growing viral RNA chain.[1] Its unique chemical nature allows it to act as a mimic for both cytidine and uridine, leading to mutations in subsequent rounds of replication.
-
Cellular Uptake and Activation: The prodrug molnupiravir is hydrolyzed to NHC in the plasma. NHC is then taken up by cells and phosphorylated by host kinases to the active NHC-TP.[1]
-
Incorporation into Viral RNA: During viral replication, the RdRp incorporates NHC monophosphate (from NHC-TP) into the new RNA strand, primarily opposite a guanine (G) in the template strand (mimicking cytidine).[3]
-
Tautomerization and Ambiguous Base-Pairing: The incorporated NHC can exist in two tautomeric forms. One form base-pairs with guanine (G), while the other tautomer base-pairs with adenine (A), thus mimicking uridine.[2][11]
-
Mutagenesis in Subsequent Replication: When the newly synthesized, NHC-containing RNA strand is used as a template for the next round of replication, the RdRp reads the NHC residue as either a C (pairing with G) or a U (pairing with A). This leads to a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome.[3][12]
-
Error Catastrophe: The accumulation of these mutations ultimately exceeds the virus's error correction capacity, resulting in non-functional proteins and non-viable viral progeny, a process termed "lethal mutagenesis" or "error catastrophe".[1][4]
Signaling Pathway of Molnupiravir's Antiviral Activity
Caption: Mechanism of action for molnupiravir, from prodrug to lethal mutagenesis.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molnupiravir - Wikipedia [en.wikipedia.org]
- 3. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs | MDPI [mdpi.com]
- 7. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]
- 8. Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Transcription Assays with NHC-Triphosphate Tetraammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-hydroxycytidine triphosphate (NHC-TP), supplied as a tetraammonium salt, is the active phosphorylated metabolite of the antiviral prodrug molnupiravir. It serves as a crucial tool in the study of viral RNA-dependent RNA polymerases (RdRps) and the development of novel antiviral therapeutics.[1][2] In vitro transcription assays utilizing NHC-TP are fundamental for elucidating the mechanisms of viral replication, screening for polymerase inhibitors, and characterizing the mutagenic effects of nucleoside analogs. This document provides detailed application notes and experimental protocols for performing in vitro transcription assays with NHC-triphosphate tetraammonium.
Mechanism of Action
NHC-TP acts as a competitive substrate for viral RdRp, being incorporated into nascent RNA strands.[1][2] Its unique chemical structure allows it to act as an analogue of both cytidine triphosphate (CTP) and uridine triphosphate (UTP). This dual-nature leads to ambiguity during subsequent rounds of replication, causing G-to-A and C-to-U transitions in the viral genome. This process, known as lethal mutagenesis, results in the accumulation of errors that ultimately inhibit viral replication and produce non-viable virions.[3]
Applications
-
Antiviral Drug Screening: High-throughput screening of potential antiviral compounds that target viral RdRp activity.
-
Mechanism of Action Studies: Elucidating the detailed molecular mechanisms of viral polymerase inhibition and viral mutagenesis.
-
Viral Resistance Studies: Investigating the development of viral resistance to nucleoside analogs like molnupiravir.
-
Enzyme Kinetics: Determining the kinetic parameters of NHC-TP incorporation by various viral polymerases.
Quantitative Data: Incorporation Efficiency of NHC-TP
The following table summarizes the selectivity of SARS-CoV-2 RdRp for natural NTPs over NHC-TP in an in vitro transcription assay. The selectivity value is the ratio of the incorporation efficiency of the natural nucleotide to that of NHC-TP.
| Competing Nucleotide | Selectivity (Natural NTP / NHC-TP) | Reference |
| CTP | 30 | [2] |
| UTP | 171 | [2] |
| ATP | 424 | [2] |
| GTP | 12,841 | [2] |
Note: A lower selectivity value indicates a higher likelihood of NHC-TP incorporation in place of the corresponding natural nucleotide.
Experimental Protocols
Protocol 1: Standard In Vitro Transcription Assay with NHC-Triphosphate
This protocol is designed to assess the incorporation of NHC-TP into an RNA transcript by a viral RdRp.
Materials:
-
This compound Salt
-
Viral RNA Polymerase (e.g., SARS-CoV-2 RdRp complex)
-
Linearized DNA or RNA template with a suitable promoter (e.g., T7 promoter)
-
ATP, GTP, CTP, UTP solutions (10 mM each)
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 8.0, 30 mM MgCl2, 50 mM DTT, 10 mM spermidine)
-
RNase Inhibitor
-
Nuclease-free water
-
[α-³²P]UTP or other radiolabeled NTP for detection (optional)
-
2x RNA Loading Dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
Urea-Polyacrylamide Gel (e.g., 6-15%, denaturing)
-
TBE Buffer (Tris-borate-EDTA)
Procedure:
-
Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube. The final volume is typically 20 µL.
| Component | Final Concentration/Amount |
| 5x Transcription Buffer | 1x |
| ATP, GTP, CTP | 1 mM each |
| UTP | 0.1 mM |
| [α-³²P]UTP | 10 µCi |
| NHC-Triphosphate | 0.1 - 1 mM (titrate as needed) |
| Linear DNA/RNA Template | 0.5 - 1 µg |
| Viral RNA Polymerase | 1-2 units |
| RNase Inhibitor | 20 units |
| Nuclease-free Water | to final volume |
-
Incubation: Mix the components gently and incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of 2x RNA Loading Dye.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.
-
Gel Electrophoresis: Load the samples onto a denaturing urea-polyacrylamide gel. Run the gel in 1x TBE buffer at a constant power until the dye front reaches the bottom of the gel.
-
Visualization: Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts. The presence of full-length and potentially truncated products will indicate the level of transcription and the effect of NHC-TP incorporation.
Protocol 2: Non-Radioactive In Vitro Transcription Assay with Gel Electrophoresis
This protocol provides an alternative to radioactive labeling for visualizing RNA transcripts.
Materials:
-
Same as Protocol 1, excluding radiolabeled NTPs.
-
SYBR Gold or similar fluorescent RNA stain.
-
UV transilluminator or gel imaging system.
Procedure:
-
Reaction Setup: Follow the reaction setup in Protocol 1, but replace [α-³²P]UTP with non-radiolabeled UTP at a final concentration of 1 mM.
-
Incubation and Termination: Follow steps 2 and 3 from Protocol 1.
-
Gel Electrophoresis: Follow step 5 from Protocol 1.
-
Staining: After electrophoresis, carefully remove the gel and stain it with a fluorescent RNA stain like SYBR Gold according to the manufacturer's instructions.
-
Visualization: Visualize the RNA bands using a UV transilluminator or a gel imaging system.
Visualizations
Caption: Experimental workflow for in vitro transcription with NHC-TP.
Caption: Mechanism of action of NHC-triphosphate in viral replication.
References
Application Note: Quantitative Analysis of NHC-Triphosphate Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The antiviral prodrug molnupiravir has emerged as a critical therapeutic agent, particularly against RNA viruses like SARS-CoV-2.[1][2] Its efficacy lies in its intracellular conversion to the active metabolite, β-D-N4-hydroxycytidine-triphosphate (NHC-TP).[1][3][4] This active form is incorporated into the viral RNA by RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations and subsequent inhibition of viral replication, a process termed "viral error catastrophe".[2][4][5]
Given that NHC-TP is the primary bioactive form of molnupiravir, sensitive and accurate quantification of this metabolite in biological matrices is paramount for pharmacokinetic (PK) studies, understanding drug efficacy, and overall drug development.[1][6] This application note provides detailed methodologies and protocols for the detection and quantification of NHC-TP in peripheral blood mononuclear cell (PBMC) lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][7]
Metabolic Activation Pathway
Molnupiravir is an orally bioavailable isopropylester prodrug of β-D-N4-hydroxycytidine (NHC).[1][8] Following oral administration, it is rapidly hydrolyzed to NHC in the plasma.[5][8] NHC is then taken up by cells and undergoes sequential phosphorylation by host kinases to form NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally the active NHC-triphosphate (NHC-TP).[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the analysis of NHC-TP in human PBMC lysates.[1]
Table 1: Calibration and Linearity
| Parameter | Value |
| Calibration Range | 1–1500 pmol/sample |
| Lower Limit of Quantification (LLOQ) | 1 pmol/sample |
Table 2: Precision and Accuracy
| Parameter | Value |
| Intra- and Inter-assay Precision (%CV) | ≤ 11.8% |
| Intra- and Inter-assay Accuracy (%Bias) | ≤ ±11.2% |
Experimental Protocols
This section details the key experimental protocols for the quantification of NHC-TP in PBMC lysates. The methods described are based on established and validated procedures.[1]
Sample Preparation (PBMC Lysate)
-
PBMC Isolation: Isolate PBMCs from whole blood using standard density gradient centrifugation.
-
Cell Lysis: Resuspend the PBMC pellet in a lysis buffer (e.g., 70:30 acetonitrile:water).
-
Internal Standard Spiking: Add an isotopically-labeled internal standard (e.g., ¹³C¹⁵N₂-NHC-TP) to the lysate to correct for matrix effects and procedural losses.
-
Sample Dilution/Evaporation: For the described method, 100 µL of the sample is pipetted into a 96-well plate, followed by 25 µL of the internal standard solution. The samples are then evaporated to dryness under a stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried extract in 100 µL of water prior to LC-MS/MS analysis.[1]
LC-MS/MS Analysis
The following is an example of a validated LC-MS/MS method for NHC-TP quantification.[1]
-
Liquid Chromatography System: Shimadzu Nexera X2 HPLC system.[1]
-
Mass Spectrometer: SCIEX QTRAP 6500 with an ESI source.[1]
-
Chromatographic Column: Scherzo SM-C18, 3 x 50 mm, 3.0 µm particle size.[1]
-
Mobile Phase A: 50 mM ammonium formate: 5 mM ammonium hydroxide.[1]
-
Mobile Phase B: 80 mM ammonium formate: 8 mM ammonium hydroxide in 80:20 water:acetonitrile.[1]
-
Flow Rate: 0.75 mL/min.[1]
-
Gradient Elution: A gradient elution is used to achieve chromatographic separation.
-
Injection Volume: 20 µL.[1]
Mass Spectrometry Parameters
The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for NHC-TP and its internal standard.
Table 3: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| NHC-TP | To be optimized | To be optimized |
| Isotope-labeled IS | To be optimized | To be optimized |
Note: Specific MRM transitions need to be optimized for the instrument used.
Experimental Workflow Diagram
Discussion
The accurate quantification of intracellular nucleoside triphosphate analogs like NHC-TP presents analytical challenges due to their polar nature and complex cellular matrix.[9][10] The use of isotopically-labeled internal standards is crucial to mitigate matrix effects such as ion suppression, ensuring the accuracy and precision of the assay.[1] The methods outlined in this application note have been validated in accordance with FDA Bioanalytical Method Validation guidelines, demonstrating their robustness and suitability for clinical trial applications.[1]
Similar LC-MS/MS strategies have been successfully employed for the intracellular quantification of other active triphosphate metabolites, such as GS-443902, the active form of remdesivir.[11] The principles of sample preparation, chromatographic separation, and mass spectrometric detection are broadly applicable to this class of compounds.
Conclusion
This application note provides a detailed overview and protocols for the LC-MS/MS-based quantification of NHC-triphosphate, the active metabolite of molnupiravir. The described methods are sensitive, specific, and have been rigorously validated, making them suitable for pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. The provided workflows and data summaries serve as a valuable resource for scientists and researchers in the field of antiviral drug analysis.
References
- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleoside Analogs: A Review of Its Source and Separation Processes | MDPI [mdpi.com]
- 8. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying NHC-Induced Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for investigating the mutagenic potential of N-hydroxycytidine (NHC), the active metabolite of the antiviral drug molnupiravir. The information is intended for researchers in academia and the pharmaceutical industry involved in drug safety assessment and mutagenesis research.
Introduction
N-hydroxycytidine (NHC) is a ribonucleoside analog that exhibits broad-spectrum antiviral activity. Its mechanism of action involves incorporation into the viral genome by the viral RNA-dependent RNA polymerase, leading to an accumulation of mutations that ultimately results in an "error catastrophe" for the virus.[1][2] However, concerns have been raised about the potential for NHC to induce mutations in host cells, which could have significant safety implications.[3][4] Therefore, rigorous and standardized methods are required to assess the mutagenic risk of NHC.
This document outlines key in vitro and in vivo experimental setups to study NHC-induced mutagenesis, including detailed protocols for established assays and the application of next-generation sequencing (NGS) for comprehensive mutation analysis.
Mechanism of NHC-Induced Mutagenesis
NHC exerts its mutagenic effect through its ability to be incorporated into nucleic acids and subsequently cause base mispairing during replication. The proposed mechanisms include:
-
Viral RNA Mutagenesis: NHC is phosphorylated in the cell to NHC-triphosphate (NHC-TP). Viral RNA polymerases can recognize NHC-TP as a substrate and incorporate it into the nascent viral RNA strand opposite a guanine (G) or an adenine (A) base. The incorporated NHC can then act as a template for the synthesis of the complementary strand, where it can pair with either G or A, leading to G-to-A and C-to-U transition mutations.[2]
-
Potential for Host DNA Mutagenesis: There is evidence to suggest that NHC can also be mutagenic to mammalian cells.[3] This may occur through the conversion of NHC-diphosphate to its deoxyribonucleoside counterpart by ribonucleotide reductase, which can then be incorporated into host cell DNA.[3] Another proposed mechanism involves the generation of reactive oxygen species (ROS) through the metabolism of NHC by cytidine deaminase (CDA), leading to oxidative DNA damage.[4]
Key Experimental Assays for NHC Mutagenicity Testing
A battery of tests is recommended to thoroughly evaluate the mutagenic potential of NHC, encompassing both in vitro and in vivo models.
In Vitro Assays
1. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screening assay for mutagenicity. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The assay determines if a substance can cause a reversion to the wild-type phenotype, allowing the bacteria to grow on a medium lacking the specific amino acid.
2. Mammalian Cell Gene Mutation Assays
These assays detect forward mutations in specific reporter genes in cultured mammalian cells.
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Assay: This assay measures mutations in the HPRT gene, which is involved in the purine salvage pathway. Cells with a functional HPRT enzyme are sensitive to the toxic purine analog 6-thioguanine (6-TG). Mutations that inactivate the HPRT gene confer resistance to 6-TG, allowing for the selection and quantification of mutant colonies.[5][6][7][8]
-
Mouse Lymphoma Assay (MLA): This assay detects mutations in the thymidine kinase (Tk) gene in L5178Y mouse lymphoma cells. Similar to the HPRT assay, mutations in the Tk gene lead to resistance to a toxic pyrimidine analog, trifluorothymidine (TFT). The MLA can detect a broader range of genetic events, including both gene mutations and chromosomal alterations.[9]
In Vivo Assays
Transgenic Rodent (TGR) Mutation Assays
In vivo assays are crucial for assessing the mutagenic potential of a compound in a whole-animal system, which accounts for metabolic activation and detoxification processes. TGR models carry multiple copies of a reporter gene (e.g., lacZ or lacI) in every cell. After treating the animals with the test compound, DNA is isolated from various tissues, and the reporter gene is recovered to determine the mutation frequency.[10][11][12][13]
-
Muta™Mouse (lacZ Transgenic Mouse): This model is widely used to detect in vivo mutations in a variety of tissues.[10][12][13]
-
Big Blue® Mouse (lacI Transgenic Mouse): Similar to the MutaMouse, this model allows for the assessment of in vivo mutagenesis.[11]
Next-Generation Sequencing (NGS) for Mutation Analysis
NGS technologies, particularly error-corrected NGS (ecNGS), offer a powerful approach to quantify mutation frequencies and characterize the full spectrum of mutations induced by a mutagen. This allows for the identification of specific mutational signatures associated with NHC exposure.[14][15][16]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating NHC-induced mutagenesis.
Table 1: In Vitro NHC Mutagenicity Data
| Assay | Cell Line | NHC Concentration | Exposure Duration | Observed Effect | Reference |
| HPRT Assay | CHO-K1 | 1 µM | 32 days | Increased 6-TG resistant colonies | [5][6] |
| HPRT Assay | CHO-K1 | 10 µM | 32 days | Significant increase in 6-TG resistant colonies | [5][6] |
| Mouse Lymphoma Assay | L5178Y | Dose-dependent | Not specified | Increased mutation frequency | [9] |
| Comet Assay | HaCaT | 1 - 10 µM | 3 - 10 days | Concentration and time-dependent DNA damage | [17] |
| Comet Assay | A549 | 1 - 10 µM | 3 - 10 days | Concentration-dependent DNA damage | [17] |
Table 2: In Vivo NHC Mutagenicity Data (from Molnupiravir studies)
| Assay | Animal Model | Molnupiravir Dose | Exposure Duration | Tissue(s) Analyzed | Observed Effect | Reference |
| Pig-a Assay | Rat | Up to 1000 mg/kg/day | 28 days | Peripheral blood | No increase in mutant frequency | [1] |
| Big Blue® TGR Assay | Mouse | Up to 1000 mg/kg/day | 28 days | Bone marrow, Liver | No increase in mutant frequency | [1] |
Experimental Protocols
Protocol 1: HPRT Gene Mutation Assay in CHO-K1 Cells
This protocol is adapted from established methods for assessing chemical mutagenesis.[5][6][7][8]
1. Cell Culture and Maintenance:
- Culture Chinese Hamster Ovary (CHO-K1) cells in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Subculture cells every 2-3 days to maintain exponential growth.
2. NHC Treatment:
- Seed CHO-K1 cells in culture flasks at a density that allows for several population doublings during the treatment period.
- Prepare a stock solution of NHC in a suitable solvent (e.g., DMSO or cell culture medium).
- Expose cells to a range of NHC concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a defined period (e.g., 24 hours to several days). A positive control (e.g., ethyl methanesulfonate, EMS) should also be included.
3. Expression Period:
- After treatment, wash the cells with phosphate-buffered saline (PBS) and culture them in fresh medium for an expression period of 6-8 days. This allows for the fixation of mutations and the degradation of the wild-type HPRT protein.
- Subculture the cells as needed during this period.
4. Mutant Selection:
- Plate a known number of cells (e.g., 2 x 10⁵ cells/plate) in medium containing the selective agent, 6-thioguanine (6-TG) (e.g., 5 µg/mL).
- Plate a smaller number of cells (e.g., 200 cells/plate) in non-selective medium to determine the cloning efficiency.
- Incubate the plates for 7-10 days until colonies are formed.
5. Data Analysis:
- Stain and count the colonies on both selective and non-selective plates.
- Calculate the mutation frequency (MF) as follows:
- MF = (Number of mutant colonies / Number of cells plated in selective medium) / Cloning Efficiency
- Cloning Efficiency = (Number of colonies in non-selective medium / Number of cells plated in non-selective medium)
- Compare the MF of NHC-treated cells to the vehicle control. A dose-dependent and statistically significant increase in MF indicates a mutagenic effect.
Protocol 2: In Vivo Muta™Mouse Assay
This protocol is a general guideline based on the principles of the transgenic rodent mutation assay.[10][12][13]
1. Animal Dosing:
- Use Muta™Mouse transgenic mice (e.g., 8-12 weeks old).
- Administer NHC (or its prodrug, molnupiravir) to the animals via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 28 consecutive days).
- Include a vehicle control group and a positive control group (e.g., treated with benzo[a]pyrene).
2. Tissue Collection:
- At the end of the treatment period (and a post-treatment period for mutation fixation, e.g., 3 or 28 days), euthanize the animals and collect target tissues (e.g., liver, bone marrow, spleen).[12]
- Quick-freeze the tissues in liquid nitrogen and store at -80°C until DNA extraction.
3. DNA Extraction:
- Extract high molecular weight genomic DNA from the tissues using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).
4. λgt10 lacZ Transgene Rescue:
- Package the genomic DNA into lambda phage particles using an in vitro packaging extract. This rescues the lacZ transgenes.
5. Mutation Detection:
- Infect E. coli C (galE⁻) host bacteria with the rescued phage particles.
- Plate the infected bacteria on a medium containing phenyl-β-D-galactoside (P-gal).
- Phages with a wild-type lacZ gene will produce β-galactosidase, which cleaves P-gal to a toxic product, leading to plaque lysis.
- Phages with a mutated lacZ gene will not produce a functional enzyme and will form plaques.
- Count the number of mutant (clear) plaques and total plaques to determine the mutant frequency.
6. Data Analysis:
- Calculate the mutant frequency (MF) as the ratio of mutant plaques to total plaques.
- Compare the MF in NHC-treated animals to the vehicle control group. A statistically significant increase in MF indicates in vivo mutagenicity.
Protocol 3: Next-Generation Sequencing (NGS) for Mutation Spectrum Analysis
This protocol provides a general workflow for using NGS to analyze NHC-induced mutations.[14][15][16]
1. Sample Preparation:
- Isolate genomic DNA from NHC-treated and control cells or tissues as described in the previous protocols.
2. Library Preparation:
- Prepare NGS libraries from the genomic DNA. For accurate detection of low-frequency mutations, it is highly recommended to use an error-corrected NGS (ecNGS) method, such as Duplex Sequencing™. This involves ligating adapters with unique molecular identifiers (UMIs) to the DNA fragments before PCR amplification.
3. Target Enrichment (Optional):
- If focusing on specific genes, perform target enrichment using hybridization capture probes.
4. Sequencing:
- Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
5. Bioinformatic Analysis:
- Read Processing: Trim adapter sequences and low-quality bases from the raw sequencing reads.
- Consensus Read Generation (for ecNGS): Group reads based on their UMIs and generate consensus sequences for each DNA molecule to remove sequencing errors and PCR artifacts.
- Alignment: Align the processed reads or consensus sequences to the reference genome.
- Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in the NHC-treated samples compared to the controls.
- Mutation Frequency Calculation: Calculate the frequency of different types of mutations (e.g., C>T, G>A).
- Mutational Signature Analysis: Analyze the trinucleotide context of the mutations to identify any characteristic mutational signatures associated with NHC exposure.
Visualizations
Diagram 1: Proposed Mechanism of NHC-Induced Mutagenesis
References
- 1. researchgate.net [researchgate.net]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative DNA Damage by N4-hydroxycytidine, a Metabolite of the SARS-CoV-2 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. natap.org [natap.org]
- 6. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mammalian Cell HPRT Gene Mutation Assay: Test Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. c19early.org [c19early.org]
- 10. Validation studies with Muta Mouse: a transgenic mouse model for detecting mutations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The 28 + 28 day design is an effective sampling time for analyzing mutant frequencies in rapidly proliferating tissues of MutaMouse animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Refubium - The transgenic MutaMouse hepatocyte mutation assay in vitro: Mutagenicity and mutation spectra of six substances with different mutagenic mechanisms [refubium.fu-berlin.de]
- 14. researchgate.net [researchgate.net]
- 15. Capture-based high-coverage NGS: a powerful tool to uncover a wide spectrum of mutation types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Next-generation sequencing (NGS)-based identification of induced mutations in a doubly mutagenized tomato (Solanum lycopersicum) population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. asianmedjam.researchcommons.org [asianmedjam.researchcommons.org]
Application Notes and Protocols for Evaluating NHC-Triphosphate Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-hydroxycytidine triphosphate (NHC-TP) is the active metabolite of the antiviral prodrug molnupiravir.[1][2] It functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome, a mechanism known as "error catastrophe," which ultimately inhibits viral replication.[1][3] These application notes provide detailed protocols for a suite of cell-based assays to determine the in vitro efficacy and cytotoxicity of NHC-TP, enabling the assessment of its therapeutic potential against various RNA viruses.
Mechanism of Action of NHC-Triphosphate
NHC, the nucleoside analog of molnupiravir, is taken up by host cells and subsequently phosphorylated by host kinases to its active triphosphate form, NHC-TP.[4][5] The viral RdRp enzyme mistakenly incorporates NHC-TP into the newly synthesizing viral RNA strand instead of the natural cytidine triphosphate (CTP) or uridine triphosphate (UTP).[3] Once incorporated, NHC-TP can tautomerize, leading to incorrect base pairing during subsequent rounds of RNA replication. This results in a significant increase in G-to-A and C-to-U transition mutations throughout the viral genome, rendering the progeny virions non-viable.[1]
Data Presentation: In Vitro Efficacy and Cytotoxicity of NHC
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of N4-hydroxycytidine (NHC), the parent nucleoside of NHC-TP, against various RNA viruses in different cell lines. The Selectivity Index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic window of an antiviral compound.[6][7]
Table 1: Antiviral Activity of NHC against Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 3.50 | >100 | >28.6 | [8] |
| MERS-CoV | Vero | 0.56 | >10 | >17.9 | [9] |
| Murine Hepatitis Virus (MHV) | DBT-9 | 0.17 | >200 | >1176 | [9] |
Table 2: Antiviral Activity of NHC against Influenza and Other RNA Viruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A (H1N1) | MDCK | 5.80 | >100 | >17.2 | [8] |
| Influenza A (H3N2) | MDCK | 7.30 | >100 | >13.7 | [8] |
| Influenza B | MDCK | 3.40 | >100 | >29.4 | [8] |
| Dengue Virus-2 (DENV-2) | Vero | 3.95 | >100 | >25.3 | [8] |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to evaluate the efficacy and cytotoxicity of NHC-TP.
Protocol 1: Plaque Reduction Assay for Antiviral Efficacy
This assay quantifies the ability of a compound to inhibit virus-induced cell death, measured by the reduction in the number of plaques formed in a cell monolayer.[1]
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)
-
Complete cell culture medium
-
Virus stock of known titer
-
NHC compound
-
Phosphate-buffered saline (PBS)
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
Multi-well cell culture plates (e.g., 6- or 12-well)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of NHC in serum-free medium.
-
Infection:
-
Aspirate the culture medium from the cell monolayers and wash with PBS.
-
Add the compound dilutions to the wells.
-
Infect the cells with a predetermined amount of virus (e.g., 50-100 plaque-forming units per well).
-
Include virus control (no compound) and cell control (no virus, no compound) wells.
-
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow the virus to adsorb to the cells.[1]
-
Overlay: Carefully remove the inoculum and add the semi-solid overlay medium.
-
Incubation: Incubate the plates at 37°C for a duration appropriate for plaque formation (typically 2-10 days).[1]
-
Fixation and Staining:
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Gently wash with water to remove excess stain and allow the plates to dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells to determine the cytotoxicity of a compound.[10][11]
Materials:
-
Host cell line
-
Complete cell culture medium
-
NHC compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of NHC. Include cell control wells (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral efficacy assay.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Luciferase Reporter Assay for Viral Replication
This assay utilizes a recombinant virus expressing a luciferase reporter gene to quantify viral replication by measuring light output.[5]
Materials:
-
Host cell line
-
Recombinant virus expressing luciferase
-
NHC compound
-
Luciferase assay system (lysis buffer and substrate)
-
96-well white-walled, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.
-
Compound Treatment and Infection:
-
Treat cells with serial dilutions of NHC.
-
Infect the cells with the luciferase-expressing virus.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with PBS and add the lysis buffer to each well.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity for each compound concentration relative to the virus control.
-
Determine the EC50 value.
-
Protocol 4: Quantitative RT-PCR (qRT-PCR) for Viral Load Determination
This assay measures the amount of viral RNA in cell culture supernatants or cell lysates to quantify the effect of the compound on viral replication.
Materials:
-
RNA extraction kit
-
qRT-PCR master mix
-
Virus-specific primers and probe
-
Reverse transcriptase
-
Real-time PCR instrument
Procedure:
-
Sample Collection: Collect cell culture supernatants or cell lysates from compound-treated and control wells.
-
RNA Extraction: Extract viral RNA from the samples using a commercial kit.
-
qRT-PCR:
-
Set up the qRT-PCR reaction with the extracted RNA, primers, probe, and master mix.
-
Perform the reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the viral RNA copy number or the cycle threshold (Ct) value for each sample.
-
Calculate the fold change in viral RNA levels in treated samples compared to the control.
-
Determine the EC50 value based on the reduction in viral RNA.
-
Protocol 5: Measurement of Intracellular NHC-Triphosphate Levels
This protocol uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the active triphosphate metabolite within the cells.[12]
Materials:
-
Host cell line
-
NHC compound
-
Ice-cold PBS
-
Ice-cold 80% methanol
-
Cell scrapers
-
Refrigerated centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cells with NHC for the desired duration.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol to the wells and scrape the cells.
-
-
Metabolite Extraction:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Sample Preparation: Transfer the supernatant to a new tube and store at -80°C until analysis.
-
LC-MS/MS Analysis:
-
Prepare a standard curve with known concentrations of NHC-TP.
-
Analyze the samples and standards by LC-MS/MS to determine the intracellular concentration of NHC-TP.
-
Conclusion
The cell-based assays detailed in these application notes provide a comprehensive framework for evaluating the antiviral efficacy and cytotoxicity of NHC-triphosphate. By employing these standardized protocols, researchers can obtain reliable and reproducible data to advance the development of NHC-based antiviral therapeutics. The quantitative data and workflows presented herein serve as a valuable resource for scientists in the field of virology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing NHC-Triphosphate Concentration in Polymerase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of N4-hydroxycytidine triphosphate (NHC-TP) in polymerase assays.
Frequently Asked Questions (FAQs)
Q1: What is NHC-triphosphate and what is its primary mechanism of action in polymerase assays?
N4-hydroxycytidine triphosphate (NHC-TP) is the active form of the antiviral prodrug molnupiravir.[1] Its primary mechanism of action is to act as a substrate for viral RNA-dependent RNA polymerases (RdRp).[1][2] Once incorporated into the nascent RNA strand, NHC can exist in two forms (tautomers), one that mimics cytidine and another that mimics uridine. This leads to ambiguous base-pairing during subsequent rounds of replication, causing an accumulation of mutations (a process known as lethal mutagenesis or error catastrophe) and ultimately inhibiting viral replication.[1]
Q2: Which type of polymerases can utilize NHC-TP as a substrate?
NHC-TP is primarily a substrate for viral RNA-dependent RNA polymerases (RdRp), such as that of SARS-CoV-2.[1][2] Some studies have shown that it can also be incorporated by other viral polymerases. It is important to verify the compatibility of NHC-TP with the specific polymerase being used in your assay.
Q3: What is a typical starting concentration range for dNTPs in a standard polymerase assay?
For standard PCR assays, the recommended concentration of each natural deoxynucleotide triphosphate (dNTP) is typically 200 µM.[3][4] However, this can be optimized. Lower concentrations (50-100 µM) may increase fidelity but can reduce yield, while higher concentrations can increase yield, particularly for long PCR products, but may decrease fidelity.[3] When introducing NHC-TP, it is crucial to optimize its concentration relative to the natural dNTPs.
Q4: How does Mg²⁺ concentration affect polymerase assays, especially when using nucleotide analogs like NHC-TP?
Magnesium ions (Mg²⁺) are a critical cofactor for DNA and RNA polymerases.[5] The concentration of Mg²⁺ affects enzyme activity, primer-template annealing, and polymerase fidelity.[5][6] dNTPs, including NHC-TP, can chelate Mg²⁺ ions. Therefore, when optimizing NHC-TP concentration, it is often necessary to co-optimize the Mg²⁺ concentration. A typical starting range for MgCl₂ in PCR is 1.5 to 2.0 mM.[3] If the NHC-TP concentration is high, you may need to increase the Mg²⁺ concentration.
Troubleshooting Guide
Issue 1: Low or No Amplification Product
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal NHC-TP Concentration | The concentration of NHC-TP may be too high, leading to polymerase inhibition, or too low for efficient incorporation. Perform a concentration titration of NHC-TP. Start with a range and systematically increase and decrease the concentration to find the optimal level for your specific polymerase and template. |
| Incorrect Ratio of NHC-TP to Natural dNTPs | An imbalanced ratio of NHC-TP to the corresponding natural dNTP (dCTP or dTTP, depending on the desired incorporation) can lead to poor yield. Optimize the ratio of NHC-TP to the competing natural dNTP. |
| Suboptimal Mg²⁺ Concentration | As NHC-TP can bind Mg²⁺, its presence may alter the effective concentration of this essential cofactor.[6] Titrate the MgCl₂ concentration in your reaction, typically in 0.5 mM increments, to find the optimal level that supports polymerase activity in the presence of NHC-TP.[7] |
| Polymerase Inefficiency | The chosen polymerase may have low efficiency for incorporating NHC-TP. Ensure you are using a polymerase known to be compatible with nucleotide analogs. If possible, screen different polymerases. |
| Suboptimal Annealing Temperature | The presence of a modified nucleotide in the reaction mix can sometimes affect primer annealing. Optimize the annealing temperature by performing a gradient PCR. A good starting point is typically 5°C below the calculated melting temperature (Tm) of the primers.[3] |
| Poor Template Quality | Contaminants in the DNA/RNA template can inhibit the polymerase.[8] Ensure your template is of high purity. Consider re-purifying your template if necessary. |
Issue 2: Non-Specific Amplification or Smeared Bands on Gel
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High NHC-TP Concentration | Excessive concentrations of nucleotide analogs can sometimes promote non-specific amplification. Try reducing the concentration of NHC-TP. |
| High Mg²⁺ Concentration | Too much Mg²⁺ can reduce the stringency of primer annealing, leading to non-specific products.[6][9] If you have increased the MgCl₂ concentration to compensate for the presence of NHC-TP, you may need to find a better balance. Perform a MgCl₂ titration. |
| Low Annealing Temperature | An annealing temperature that is too low can lead to non-specific primer binding.[8] Increase the annealing temperature in increments of 1-2°C. |
| High Primer Concentration | Excessive primer concentration can lead to the formation of primer-dimers and other non-specific products.[10] A typical primer concentration is between 0.1 and 0.5 µM.[3] |
| Too Many PCR Cycles | Excessive cycling can lead to the accumulation of non-specific products.[8] Try reducing the number of PCR cycles. |
Data Presentation
Table 1: General Concentration Ranges for Standard PCR Components
This table provides a starting point for optimizing your polymerase assay. The optimal concentrations may vary depending on the specific polymerase, template, and primers used.
| Component | Typical Starting Concentration | Optimization Range |
| dNTPs (each) | 200 µM[3] | 50 - 400 µM[3] |
| Primers (each) | 0.2 µM | 0.1 - 1.0 µM[10] |
| MgCl₂ | 1.5 - 2.0 mM[3] | 1.0 - 4.0 mM[11] |
| Taq DNA Polymerase | 1.25 units / 50 µL reaction | 0.5 - 2.5 units / 50 µL reaction |
Table 2: Assay Validation Parameters for NHC-TP Quantification in PBMC Lysates
This data is from studies quantifying the intracellular concentration of NHC-TP and can provide context for the stability and detection of the molecule, though it does not directly inform on optimal concentrations for enzymatic assays.
| Parameter | Value |
| Calibration Range | 1–1500 pmol/sample[2] |
| Lower Limit of Quantification (LLOQ) | 1 pmol/sample[2] |
| Inter-assay Precision (%CV) | 1.94 - 11.8%[2] |
| Inter-assay Accuracy (%DEV) | -11.2 to 8.77%[2] |
Experimental Protocols
General Protocol for a Primer Extension Assay to Evaluate NHC-TP Incorporation
This protocol provides a general framework for assessing the incorporation of NHC-TP by a polymerase. Specific conditions will need to be optimized for your particular enzyme and template.
-
Reaction Setup:
-
Prepare a master mix containing the reaction buffer, a defined concentration of the DNA or RNA template-primer duplex, and the polymerase.
-
In separate tubes, prepare serial dilutions of NHC-TP and the corresponding natural dNTP (e.g., dCTP).
-
-
Initiation:
-
Initiate the reaction by adding the NHC-TP or dNTP solution to the master mix.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the polymerase for a defined period.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
-
Analysis:
-
Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE) to separate the extended primers from the unextended primers.
-
Visualize the products using an appropriate method (e.g., autoradiography if using radiolabeled primers, or fluorescence if using fluorescently labeled primers).
-
-
Quantification:
-
Quantify the amount of extended product to determine the efficiency of incorporation of NHC-TP compared to the natural dNTP.
-
Visualizations
Caption: Mechanism of lethal mutagenesis induced by NHC-triphosphate.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Optimizing PCR Reaction Conditions for High Fidelity and Yield [labx.com]
- 6. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 7. neb.com [neb.com]
- 8. Troubleshooting your PCR [takarabio.com]
- 9. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 10. mybiosource.com [mybiosource.com]
- 11. gatescientific.com [gatescientific.com]
Technical Support Center: Troubleshooting Low NHC-Triphosphate Incorporation
Welcome to the technical support center for troubleshooting issues related to the incorporation of β-D-N4-hydroxycytidine (NHC) triphosphate. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during in vitro experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to specific questions you may have about low NHC-triphosphate incorporation and offers step-by-step guidance to troubleshoot your experiments.
Q1: My in vitro transcription/polymerase reaction shows very low or no incorporation of NHC-triphosphate. What are the primary factors I should investigate?
A1: Low or no incorporation of NHC-triphosphate can stem from several factors. Systematically evaluating each component of your reaction is crucial. The most common culprits fall into four categories:
-
Reagent Quality and Stability: The integrity of your enzyme, template, primers, and the NHC-triphosphate itself is paramount.
-
Reaction Conditions: Suboptimal concentrations of key components, incorrect buffer composition, or inappropriate incubation parameters can significantly hinder incorporation.
-
Experimental Technique: Contamination with RNases or other inhibitors can degrade your template or inhibit the polymerase.
-
Assay-Specific Issues: The inherent properties of NHC-triphosphate and the specific polymerase being used can influence incorporation efficiency.
Q2: How can I be sure that my NHC-triphosphate is stable and active?
A2: NHC-triphosphate, like many nucleotide analogs, can be sensitive to degradation. Proper storage and handling are critical.
-
Storage: Store NHC-triphosphate solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
pH: Maintain the pH of your stock solution and reaction buffer within the optimal range for your polymerase, typically between 7.5 and 8.5.
-
Purity: Ensure the purity of your NHC-triphosphate stock. Impurities from synthesis can inhibit polymerase activity.[2] The purity of NHC-triphosphate can be assessed by HPLC.[2]
Q3: What are the optimal concentrations of polymerase, template, and primers for an NHC-triphosphate incorporation assay?
A3: The optimal concentrations can vary depending on the specific polymerase and template being used. However, the following table provides a general starting point for optimization.
| Component | Starting Concentration Range | Considerations |
| RNA/DNA Polymerase | 50 - 200 nM | Enzyme activity can vary between lots. Titrate to find the optimal concentration. |
| Template DNA/RNA | 10 - 100 nM | High-quality, pure template is essential. Contaminants can inhibit the reaction.[1] |
| Primer | 100 - 500 nM | Use a primer-to-template ratio of at least 5:1 to ensure efficient binding. |
Q4: How does the concentration of natural nucleotides (ATP, GTP, CTP, UTP) affect NHC-triphosphate incorporation?
A4: NHC-triphosphate is a competitive substrate for cytidine triphosphate (CTP) and uridine triphosphate (UTP).[3] Therefore, the ratio of NHC-triphosphate to natural CTP and UTP is a critical factor.
-
High CTP/UTP Concentrations: If the concentration of natural CTP and UTP is too high, they will outcompete NHC-triphosphate for binding to the polymerase active site, leading to low incorporation of the analog.
-
Low CTP/UTP Concentrations: Conversely, if the concentrations of CTP and UTP are too low, the overall yield of the reaction product may be reduced.
It is recommended to perform a titration experiment to determine the optimal ratio of NHC-triphosphate to CTP and UTP for your specific experimental setup.
Q5: My reaction has stalled, or I am seeing prematurely terminated products. What could be the cause?
A5: Premature termination of transcription or replication can be caused by several factors:
-
Template Secondary Structure: GC-rich templates or templates with strong secondary structures can cause the polymerase to dissociate.[1] Consider redesigning the template or performing the reaction at a higher temperature to melt secondary structures.
-
Insufficient Nucleotide Concentration: If the concentration of any of the four NTPs (or NHC-triphosphate) is too low, the polymerase may stall.[1]
-
Incorporation of NHC-triphosphate: While NHC is not an obligate chain terminator, its incorporation can sometimes slow down or pause the polymerase.[4]
Q6: I suspect RNase contamination. How can I prevent it and how do I test for it?
A6: RNase contamination is a common cause of failed in vitro transcription reactions.
-
Prevention:
-
Use certified RNase-free water, reagents, and plasticware.
-
Wear gloves and change them frequently.
-
Use a dedicated workspace for RNA work.
-
Include an RNase inhibitor in your reaction.[1]
-
-
Testing:
-
Incubate a sample of your RNA template with and without your reaction components. Run the samples on a denaturing agarose gel. Degradation of the RNA in the sample with your reaction components indicates RNase contamination.
-
Experimental Protocols
Protocol 1: In Vitro RNA Polymerase Assay for NHC-Triphosphate Incorporation
This protocol provides a general framework for assessing the incorporation of NHC-triphosphate by an RNA polymerase in vitro.
Materials:
-
Purified RNA polymerase (e.g., T7, SP6, or viral RdRp)
-
Linearized DNA template with a promoter recognized by the polymerase
-
Forward and reverse primers (if generating the template by PCR)
-
NHC-triphosphate solution (10 mM stock)
-
ATP, GTP, CTP, UTP solutions (10 mM stocks)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
RNase inhibitor
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 12-20%)
-
Denaturing gel loading buffer
-
Fluorescently labeled primer or radiolabeled UTP for detection
Procedure:
-
Template Preparation: Prepare a linearized DNA template containing the appropriate promoter for your RNA polymerase. Ensure the template is of high purity and free of contaminants.
-
Reaction Setup: On ice, assemble the following reaction mixture in a nuclease-free microcentrifuge tube. The final volume is 20 µL.
| Component | Volume | Final Concentration |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP, GTP (10 mM each) | 0.5 µL each | 250 µM each |
| CTP (10 mM) | Variable | See note |
| UTP (10 mM, labeled) | Variable | See note |
| NHC-triphosphate (10 mM) | Variable | See note |
| Linearized DNA Template (100 nM) | 2 µL | 10 nM |
| RNA Polymerase (1 µM) | 1 µL | 50 nM |
| RNase Inhibitor | 0.5 µL | As recommended |
| Nuclease-free Water | To 20 µL | - |
-
Incubation: Incubate the reaction at the optimal temperature for your polymerase (e.g., 37°C) for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of denaturing gel loading buffer.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the results by autoradiography or fluorescence imaging.
Expected Results: Successful incorporation of NHC-triphosphate will result in a full-length RNA product. The intensity of the product band will depend on the efficiency of incorporation. A ladder of shorter products may indicate premature termination.
Visualizations
Mechanism of NHC-Triphosphate Action
Caption: Mechanism of action of Molnupiravir and its active metabolite, NHC-triphosphate.
Troubleshooting Workflow for Low NHC-Triphosphate Incorporation
Caption: A stepwise workflow for troubleshooting low NHC-triphosphate incorporation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tautomeric State of N4-Hydroxycytidine within Base-Paired RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NHC-Triphosphate Tetraammonium
Welcome to the technical support center for NHC-Triphosphate Tetraammonium. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and effective use of this compound in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and key technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the active, intracellular triphosphate form of β-d-N4-Hydroxycytidine (NHC).[1][2] It functions as a weak alternative substrate for viral polymerases, such as the one from the Hepatitis C virus (HCV), and can be incorporated into viral RNA.[1][2] Its primary application is in antiviral research and drug development, where it can act as a nonobligate chain terminator or induce mutagenesis, inhibiting viral RNA synthesis.[2]
Q2: What are the recommended long-term and short-term storage conditions for this compound?
A2: Proper storage is critical to prevent degradation. For solid powder, it is stable for up to 2 years at -20°C.[1] Once dissolved in DMSO, the solution is stable for 2 weeks at 4°C or for 6 months at -80°C.[1] For aqueous solutions, it is recommended to prepare them fresh and use them immediately due to the risk of hydrolysis.
Q3: What is the main cause of degradation for this compound in solution?
A3: The primary degradation pathway for triphosphate compounds in aqueous solution is hydrolysis.[3][4] The phosphoanhydride bonds linking the phosphate groups are susceptible to cleavage by water, which results in the sequential loss of phosphate groups, converting the triphosphate (TP) to diphosphate (DP), then to monophosphate (MP), and finally to the NHC nucleoside.[5][6] This process can be catalyzed by acidic conditions and enzymes.[3][5]
Q4: How does pH affect the stability of the triphosphate moiety?
A4: The triphosphate chain's stability is highly pH-dependent. Generally, hydrolysis is accelerated in acidic conditions.[5] For deoxy-nucleoside triphosphates (dNTPs), which are structurally similar, optimal stability has been observed in a slightly alkaline pH range, between 9.0 and 11.0.[7] It is crucial to maintain a controlled pH in your experimental buffer to minimize degradation.
Q5: How can I monitor the integrity and concentration of my NHC-triphosphate solution?
A5: The most common methods for analyzing triphosphate stability are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][8][9] HPLC can be used to separate and quantify the amounts of triphosphate, diphosphate, and monophosphate forms.[7][8] ³¹P-NMR is also a powerful technique as it can directly observe the different phosphate species in solution.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound solutions.
Issue 1: Inconsistent or Negative Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of NHC-Triphosphate | 1. Prepare Fresh Solutions: Avoid using old stock solutions, especially if stored at 4°C for more than a few days. Prepare fresh solutions from powder for critical experiments.2. Verify Purity: Analyze an aliquot of your solution using HPLC or ³¹P-NMR to check for the presence of NHC-diphosphate or -monophosphate, which are indicators of degradation.3. Control Buffer pH: Ensure your experimental buffer has a pH between 7.5 and 9.0. Avoid acidic conditions.4. Maintain Low Temperature: Keep solutions on ice during experimental setup to minimize thermal degradation. |
| Incorrect Concentration | 1. Re-verify Quantification: Use a reliable method like UV-Vis spectrophotometry to confirm the concentration of your stock solution.2. Check for Precipitation: Visually inspect the solution for any precipitate, especially after thawing. If present, centrifuge the tube and re-quantify the supernatant. |
Issue 2: Precipitate Forms in the Solution Upon Thawing
| Possible Cause | Troubleshooting Steps |
| Low Solubility at Lower Temperatures | 1. Gentle Warming: Warm the solution to room temperature (or 37°C) and vortex gently to redissolve the precipitate.2. Sonication: If warming is not sufficient, briefly sonicate the vial in a water bath.3. Confirm Integrity: After redissolving, it is advisable to check the compound's integrity via HPLC to ensure no degradation occurred. |
| Change in Salt Concentration/pH | 1. Check Buffer Compatibility: Ensure that the buffer components are compatible with the tetraammonium salt form of the compound.2. Centrifugation: If the precipitate cannot be redissolved, centrifuge the solution and use the supernatant after re-confirming its concentration. |
Data and Protocols
Stability Data Summary
The stability of triphosphate analogs is influenced by storage solvent and temperature. The following table summarizes the known stability for this compound.
| Form | Solvent | Storage Temperature | Stability Duration | Source |
| Powder | - | -20°C | 2 years | [1] |
| Solution | DMSO | 4°C | 2 weeks | [1] |
| Solution | DMSO | -80°C | 6 months | [1] |
For aqueous solutions, stability is significantly lower and is highly dependent on pH and buffer composition. Based on data for similar molecules (dNTPs), stability is enhanced at a slightly alkaline pH.
| Compound Type | Condition | Observation | Source |
| dNTPs | pH 7.5 vs. pH 8.3 (at 20°C) | 17-23% less degradation at pH 8.3 | [7] |
| dNTPs | 35 days at 35°C | Optimal stability between pH 9.0 and 11.0 | [7] |
Experimental Protocols
1. General Protocol for HPLC Analysis of NHC-Triphosphate Stability
This protocol outlines a method to assess the purity of NHC-triphosphate and detect degradation products like NHC-diphosphate (DP) and NHC-monophosphate (MP).
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A common approach involves an ion-pairing agent in the mobile phase. For example:
-
Buffer A: 50 mM potassium phosphate buffer with 5 mM tetrabutylammonium (TBA) hydroxide, pH 7.0.
-
Buffer B: Acetonitrile.
-
-
Elution: Run a gradient from a low percentage of Buffer B (e.g., 5%) to a higher percentage to elute the different phosphorylated species. The highly charged triphosphate will elute first, followed by the diphosphate, monophosphate, and finally the uncharged nucleoside.
-
Detection: Use a UV detector set to the maximum absorbance wavelength for the NHC moiety.
-
Quantification: Integrate the peak areas for TP, DP, and MP to determine the relative percentage of each in the sample.
2. General Protocol for ³¹P-NMR Analysis
³¹P-NMR provides a direct way to observe the phosphorus-containing species.
-
Sample Preparation: Prepare a concentrated solution of this compound (~5-10 mM) in a suitable aqueous buffer (e.g., Tris or HEPES) containing 10% D₂O for signal locking.
-
Acquisition: Acquire a proton-decoupled ³¹P-NMR spectrum.
-
Analysis: The spectrum will show distinct signals for the three phosphorus atoms of the triphosphate (γ, α, β). Degradation will lead to the appearance of new signals corresponding to the diphosphate (α, β) and monophosphate (α) species, as well as free inorganic phosphate.
-
Quantification: The relative concentrations of the different species can be determined by integrating the respective signals.
Visual Guides
The following diagrams illustrate key workflows and concepts related to the stability of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aqa.org.uk [aqa.org.uk]
- 4. ATP hydrolysis - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of hydrolysis of adenosine 5'-triphosphate, adenosine 5'-diphosphate, and inorganic pyrophosphate in aqueous perchloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 8. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing degradation of NHC-triphosphate during experiments
Welcome to the technical support center for N4-hydroxycytidine triphosphate (NHC-triphosphate). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of NHC-triphosphate during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is NHC-triphosphate and what is its primary mechanism of action?
A1: NHC-triphosphate (NHC-TP), also known as β-D-N4-hydroxycytidine-triphosphate, is the active phosphorylated intracellular metabolite of the antiviral prodrug molnupiravir.[1][2] Its primary mechanism of action is to act as a substrate for the viral RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2.[2] Once incorporated into the viral RNA, NHC-triphosphate can lead to an accumulation of mutations, a process known as lethal mutagenesis, which ultimately inhibits viral replication.[2][3][4]
Q2: What are the main causes of NHC-triphosphate degradation in an experimental setting?
A2: The degradation of NHC-triphosphate can be attributed to two primary pathways:
-
Enzymatic Degradation: Cellular lysates contain various phosphatases and other enzymes that can hydrolyze the triphosphate chain.
-
Chemical (Non-Enzymatic) Hydrolysis: The triphosphate moiety is susceptible to hydrolysis, a reaction that can be influenced by pH, temperature, and the presence of divalent metal cations.
Q3: How should I store my NHC-triphosphate stock solutions?
A3: For long-term storage, it is recommended to store NHC-triphosphate solutions at ≤ -70°C, where it has been shown to be stable for up to 148 days in PBMC lysate.[1] Aliquoting the stock solution is crucial to avoid multiple freeze-thaw cycles, although NHC-triphosphate has been shown to be stable for up to three cycles.[1]
Q4: My experiment involves cell lysates. How stable is NHC-triphosphate in this environment?
A4: NHC-triphosphate has demonstrated good stability in peripheral blood mononuclear cell (PBMC) lysates. It is stable for up to 77 hours at room temperature and for up to 137 hours when stored between 2 and 8°C in an extract matrix of water.[1]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with NHC-triphosphate.
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable NHC-triphosphate in my sample. | Degradation during sample processing. The parent compound, N4-hydroxycytidine (NHC), is unstable in whole blood at room temperature and has limited stability in plasma.[1] | Process samples quickly. If working with whole blood, store samples on ice for no longer than 4 hours.[1] For plasma, ensure processing occurs promptly after collection. |
| Improper storage. Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation. | Aliquot stock solutions to minimize freeze-thaw cycles. For long-term storage, use a freezer set to ≤ -70°C.[1] | |
| Hydrolysis in experimental buffer. The pH of your buffer may be contributing to the non-enzymatic hydrolysis of the triphosphate chain. | Maintain a slightly alkaline pH (around 7.5-8.5) in your buffers, as this range is generally optimal for nucleotide triphosphate stability. Avoid highly acidic or basic conditions. | |
| Presence of divalent metal ions. Metal ions like Mg²⁺ or Mn²⁺ can catalyze the hydrolysis of the triphosphate group. | If the experimental design allows, consider the use of a chelating agent like EDTA to sequester divalent cations. | |
| Inconsistent results between experimental replicates. | Variable sample handling times. Differences in the time taken to process each sample can lead to varying levels of degradation. | Standardize your sample processing workflow to ensure consistent handling times for all replicates. |
| Contamination of reagents. Contamination with phosphatases or other nucleases can lead to enzymatic degradation. | Use nuclease-free water and reagents. Ensure a clean working environment to minimize contamination risk. |
Stability of NHC and NHC-Triphosphate
The following table summarizes the known stability of N4-hydroxycytidine (NHC) and its triphosphate form (NHCtp) under various conditions.
| Analyte | Matrix | Storage Condition | Duration of Stability | Reference |
| NHC | Whole Blood | Room Temperature | Unstable (significant degradation within 2-24 hours) | [1] |
| NHC | Whole Blood | On Ice | Up to 4 hours | [1] |
| NHC | Plasma | Room Temperature | Up to 24 hours (limited stability) | [1] |
| NHC | Plasma | ≤ -70°C | Up to 260 days | [1] |
| NHCtp | PBMC Lysate | Room Temperature | Up to 77 hours | [1] |
| NHCtp | PBMC Lysate | Freeze-Thaw Cycles | Stable for up to 3 cycles | [1] |
| NHCtp | PBMC Lysate | ≤ -70°C | Up to 148 days | [1] |
| NHCtp | Extract Matrix (Water) | 2-8°C | Up to 137 hours | [1] |
Experimental Protocols
Protocol 1: Quantification of NHC-Triphosphate in PBMC Lysates by LC-MS/MS
This protocol is adapted from a validated method for the quantification of NHC-triphosphate in peripheral blood mononuclear cell (PBMC) lysates.[1]
1. Preparation of Standards and Quality Controls:
-
Prepare calibrator and quality control (QC) stock solutions of NHC-triphosphate in a 70:30 acetonitrile:water mixture.
-
Prepare calibration standards by spiking blank PBMC lysate (at a concentration of 2x10⁶ cells/mL) with the appropriate working stock solutions.
-
Final concentrations for calibration standards in PBMC lysate can range from 1 to 1500 pmol/sample.[1]
2. Sample Preparation:
-
To a 0.1 mL sample of PBMC lysate, add an isotopically-labeled internal standard.
-
Perform sample extraction via lysate dilution.
3. LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The specific chromatographic conditions and mass spectrometer settings should be optimized for your instrument. A previously described method utilized a Shimadzu Nexera X2 HPLC system interfaced with a QTRAP 6500 mass analyzer.[1]
-
Generate a calibration curve using a linear regression of the analyte-to-internal standard peak area ratios.
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Quantify the NHC-triphosphate concentration in the samples based on the calibration curve. The lower limit of quantification (LLOQ) for this method was 1 pmol/sample.[1]
Visualizations
Caption: Workflow for NHC-Triphosphate Quantification.
Caption: Molnupiravir's Mechanism of Action.
References
- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the mitochondrial safety profile of the molnupiravir active metabolite, β-d-N4-hydroxycytidine (NHC), in the physiologically relevant HepaRG model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NHC-Triphosphate Applications
Welcome to the technical support center for overcoming polymerase stalling using N-Heterocyclic Carbene Triphosphates (NHC-TPs). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing these modified nucleotides in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is polymerase stalling and what are its common causes?
A1: Polymerase stalling is the premature arrest of DNA or RNA synthesis by a polymerase.[1] This can lead to incomplete products and reduced yield in applications like PCR and sequencing. Common causes include:
-
Complex DNA Secondary Structures: Templates with high GC-content, hairpin loops, G-quadruplexes, or i-Motifs can physically obstruct the polymerase.[2][3][4][5]
-
Repetitive DNA Sequences: Simple tandem repeats (STRs) can induce polymerase slippage and stalling.[2]
-
DNA Damage: Lesions such as abasic sites, alkylation damage, or crosslinks can block the polymerase from proceeding along the template.[6][7][8][9][10][11]
-
Suboptimal Reaction Conditions: Incorrect concentrations of Mg²⁺, dNTPs, or the presence of inhibitors can impede polymerase activity.
Q2: What is the proposed mechanism for NHC-Triphosphate in overcoming polymerase stalling?
A2: While research is ongoing, NHC-Triphosphates are hypothesized to function by altering the interaction between the polymerase, the template, and the nascent strand. The N-heterocyclic carbene moiety may introduce unique electrochemical or structural properties to the nucleotide. This could potentially destabilize problematic secondary structures in the DNA template or enhance the processivity of the polymerase, allowing it to synthesize through difficult regions where it would otherwise stall.
Q3: Can NHC-TP be used with any DNA polymerase?
A3: Not necessarily. The ability of a DNA polymerase to incorporate modified nucleotides varies significantly. It is crucial to use polymerases that have been validated for use with NHC-TP or other modified triphosphates.[12] High-fidelity proofreading polymerases may have lower efficiency in incorporating modified nucleotides due to the shape of their active site. Always consult the polymerase manufacturer's guidelines.
Q4: Is NHC-TP the same as the NHC found in the antiviral drug Molnupiravir?
A4: The term "NHC" in Molnupiravir refers to β-D-N4-hydroxycytidine.[13] Its triphosphate form (NHC-TP) is a ribonucleoside analog that is incorporated into viral RNA by RNA-dependent RNA polymerases, leading to lethal mutagenesis.[13] While its diphosphate can be converted to a deoxyribose form and potentially be incorporated into DNA, its primary application and mechanism are distinct from using a modified dNTP to overcome polymerase stalling in PCR.[13] The NHC-TP discussed in this guide refers to a deoxyribonucleotide triphosphate modified with an N-heterocyclic carbene for DNA synthesis applications.
Troubleshooting Guide
Problem: Low or no yield in PCR reactions using NHC-TP.
This is a common issue when incorporating modified nucleotides. The solution often involves systematic optimization of reaction components and cycling parameters.
| Potential Cause | Recommended Solution |
| Inappropriate Polymerase | Switch to a DNA polymerase known for high processivity and tolerance for modified nucleotides. Hot-start polymerases are recommended to reduce non-specific amplification.[12] |
| Incorrect NHC-TP to dNTP Ratio | Optimize the ratio of NHC-TP to the canonical dNTPs (dATP, dCTP, dGTP, dTTP). Start with a low concentration of NHC-TP and perform a titration to find the optimal balance.[12] |
| Suboptimal Mg²⁺ Concentration | Mg²⁺ concentration is critical for polymerase activity. Modified triphosphates may chelate Mg²⁺ differently. Perform a Mg²⁺ titration (e.g., 1.5 mM to 4.0 mM) to find the optimal concentration for your specific template and primer set.[14] |
| Inhibitory NHC-TP Concentration | High concentrations of modified nucleotides can be inhibitory. Reduce the concentration of NHC-TP in the reaction mix. |
| Incorrect Annealing Temperature | The presence of NHC-TP and other additives can affect primer annealing. Optimize the annealing temperature using a gradient PCR. |
| Insufficient Extension Time | Polymerase incorporation of modified nucleotides can be slower. Increase the extension time to ensure full-length product formation.[12] |
Problem: Polymerase stalls at a specific, known difficult region (e.g., GC-rich) despite using NHC-TP.
Even with enhancing additives, highly stable secondary structures can be challenging.
| Potential Cause | Recommended Solution |
| Highly Stable Secondary Structure | Combine NHC-TP with other PCR enhancers that disrupt secondary structures, such as DMSO (3-5%) or Betaine (1-2 M). Note that these additives may require further optimization of Mg²⁺ and annealing temperature.[12] |
| Insufficient Denaturation | For GC-rich templates, increase the initial denaturation time (e.g., to 5 minutes) and the denaturation time within each cycle (e.g., to 45-60 seconds) to ensure complete strand separation. |
| Polymerase Choice | Ensure you are using a polymerase specifically designed for difficult or GC-rich templates. |
Experimental Protocols
Protocol 1: Primer Extension Assay to Evaluate NHC-TP Incorporation
This assay determines if a polymerase can incorporate NHC-TP and bypass a known stalling site.
-
Design and Preparation:
-
Design a short DNA template (e.g., 80-100 nt) containing a known polymerase stalling sequence (e.g., a GC-rich hairpin).
-
Design a corresponding primer (e.g., 20 nt) labeled with a fluorescent dye (e.g., 6-FAM) at the 5' end.
-
-
Reaction Setup:
-
Prepare two reaction mixes in PCR tubes.
-
Control Reaction: 1x Polymerase Buffer, 200 µM each of dATP, dCTP, dGTP, dTTP, 50 nM primer-template duplex, and 1 unit of DNA polymerase.
-
Test Reaction: Same as the control, but substitute one of the canonical dNTPs with the corresponding NHC-TP at an optimized concentration.
-
-
Incubation: Incubate reactions at the polymerase's optimal temperature for a defined time course (e.g., 1, 5, 15, 30 minutes).
-
Quenching: Stop the reactions by adding an equal volume of stop buffer (e.g., 95% formamide, 20 mM EDTA).
-
Analysis:
-
Denature the samples at 95°C for 5 minutes.
-
Analyze the products using capillary electrophoresis on a genetic analyzer.
-
Compare the lengths of the extension products. Successful bypass will result in a higher proportion of full-length product in the test reaction compared to the control.
-
Diagrams and Workflows
References
- 1. Polymerase stalling during replication, transcription and translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA polymerase stalling at structured DNA constrains the expansion of short tandem repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replication‐induced DNA secondary structures drive fork uncoupling and breakage | The EMBO Journal [link.springer.com]
- 4. Replication-induced DNA secondary structures drive fork uncoupling and breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Higher-Order DNA Secondary Structures and Their Transformations: The Hidden Complexities of Tetrad and Quadruplex DNA Structures, Complexes, and Modulatory Interactions Induced by Strand Invasion Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. RNA polymerase pausing, stalling and bypass during transcription of damaged DNA: from molecular basis to functional consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis of Transcriptional Pausing, Stalling, and Transcription-coupled Repair Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA damage-dependent transcriptional arrest and termination of RNA polymerase II elongation complexes in DNA template containing HIV-1 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA polymerase pausing, stalling and bypass during transcription of damaged DNA: from molecular basis to functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. PCR Troubleshooting Guide | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. PCR Troubleshooting [caister.com]
Technical Support Center: Improving In Vitro Transcription (IVT) Yield with Modified NTPs
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize in vitro transcription (IVT) reactions, particularly when using modified nucleoside triphosphates (NTPs).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using modified NTPs in IVT?
Modified NTPs are incorporated into messenger RNA (mRNA) transcripts during IVT to enhance their therapeutic properties. The most common reasons for their use are to increase the stability of the mRNA molecule and to reduce the innate immune response that can be triggered by foreign RNA when introduced into a cell.[][2] For example, modified nucleotides can change how the host immune system "sees" the RNA, decreasing its detection by immune cells and nucleases.[2]
Q2: Which modified NTPs are most commonly used in therapeutic mRNA production?
The most frequently used modified nucleotides in vaccine and therapeutic development include Pseudouridine-5'-Triphosphate (pseudo-UTP, Ψ), N1-Methylpseudouridine-5'-Triphosphate (m1Ψ), and 5-Methylcytidine-5'-Triphosphate (m5C).[2] These are used to replace their canonical counterparts (UTP and CTP) to improve stability and reduce immunogenicity.[3]
Q3: Do modified NTPs significantly reduce the final RNA yield?
While some modified NTPs can impact transcription efficiency, many, like N1-methylpseudouridine (m1ψ), can be incorporated by RNA polymerase without a significant drop in the expected yield.[][4] However, the overall yield of full-length transcription products may decrease with certain modified nucleotides compared to using only unmodified bases.[4] The specific impact can depend on the modification, its concentration, and the specific sequence being transcribed.
Q4: Can I perform a complete substitution of a standard NTP with its modified version?
Yes, complete substitution is a common practice. For instance, IVT kits are often formulated to allow for the complete replacement of UTP with Pseudo-UTP or another modified uridine analog.[5] This is done by swapping the modified version for the unmodified one at an equimolar concentration in the reaction mix.[5]
Q5: What is co-transcriptional capping and how does it affect yield?
Co-transcriptional capping involves adding a cap analog, such as CleanCap® Reagent AG or ARCA, directly into the IVT reaction mix.[3] This process allows the cap structure to be added to the 5' end of the transcript as it is being synthesized. While this method is efficient for producing capped mRNA, it can lead to a decreased overall RNA yield because the concentration of GTP in the reaction is lowered to optimize the ratio of cap analog to GTP.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during IVT with modified NTPs, focusing on the common problem of low RNA yield.
Problem: Low or No RNA Yield
Low yield is one of the most frequent challenges in IVT. The issue can typically be traced back to one of four areas: reaction components and conditions, the modified NTPs themselves, contamination, or issues with the DNA template.
Possible Cause 1: Suboptimal Reaction Components & Conditions
Q: My RNA yield is unexpectedly low. How can I determine if my reaction setup is the cause?
A: Several key parameters in the IVT reaction must be optimized to ensure high yield. Even small deviations can have a significant impact.
-
DNA Template Quality: The quality and integrity of the DNA template are paramount. The template must be fully linearized and purified to remove contaminants like salts or ethanol, which can inhibit RNA polymerase.[][6] Incomplete linearization can also lead to longer, incorrect transcripts.[6][7] Always verify template integrity and complete linearization on an agarose gel before starting the IVT reaction.[3][7]
-
Enzyme Concentration: The concentration of T7 RNA polymerase is a critical factor. While increasing the enzyme concentration can enhance yield, there is a saturation point beyond which it provides no benefit and increases costs.[]
-
NTP Concentration: The concentration of all four NTPs (including the modified one) must be sufficient for the synthesis of the desired amount of RNA.[] Standard concentrations often range from 1-2 mM for each NTP.[] Low nucleotide concentrations can lead to premature termination of transcription and shorter products.[6][7][8]
-
Magnesium Ion (Mg²⁺) Concentration: Mg²⁺ is an essential cofactor for RNA polymerase, and its concentration must be carefully balanced with the total NTP concentration.[] Insufficient Mg²⁺ will decrease enzyme activity, while excessive levels can lead to the production of double-stranded RNA (dsRNA) byproducts.[] The optimal Mg²⁺:NTP ratio is a critical factor for maximizing yield.[9]
-
Reaction Time and Temperature: IVT reactions are typically incubated at 37°C for 2-4 hours.[] Extending the reaction time can increase yield up to a point, but prolonged incubation does not guarantee higher output.[] For GC-rich templates that may form secondary structures, lowering the reaction temperature can sometimes improve the yield of full-length transcripts.[6][8]
Table 1: Key IVT Reaction Parameters and their Impact on Yield
| Parameter | Recommended Condition | Impact of Suboptimal Condition on Yield | Troubleshooting Action |
| DNA Template | High purity, completely linearized, 30-60 ng/µL | Low yield, incomplete transcripts, incorrect transcript size | Purify DNA template again; confirm linearization on a gel.[7][10] |
| T7 RNA Polymerase | 5-10 U/µL | Low yield | Optimize enzyme concentration; use a positive control to test activity.[7][10] |
| NTP Concentration | 1-15 mM each | Low yield, premature termination | Ensure NTP stocks are not degraded; optimize concentration.[][9] |
| Mg²⁺ Concentration | 6-75 mM (Ratio to NTPs is critical) | Low yield, dsRNA formation | Optimize Mg²⁺ concentration relative to total NTP concentration.[][10] |
| Reaction Time | 2-4 hours | Low yield | Extend incubation time, but monitor for diminishing returns.[][10] |
| Reaction Temperature | 37°C (can be lowered for difficult templates) | Low yield, incomplete transcripts | Lower temperature for GC-rich templates to prevent secondary structures.[][8] |
Possible Cause 2: Issues Specific to Modified NTPs
Q: I only experience low yields when I include modified NTPs. How can I troubleshoot this?
A: While many polymerases incorporate modified NTPs efficiently, some modifications can be challenging for the enzyme, leading to reduced yield.
-
Enzyme Compatibility: Ensure that the T7 RNA polymerase variant you are using is capable of efficiently incorporating the specific modified NTP. Some polymerase mutants have been engineered to better accept nucleotides with modifications.[11]
-
Type of Modification: The chemical nature of the modification matters. For example, studies have shown that replacing uridine with N1-methylpseudouridine (in an "ACGPseudo" mix) results in better expression in vivo than also replacing cytidine with 5-methylcytidine ("A5mCGPseudo"), which can be deleterious to expression.[12][13]
-
Inhibition of Initiation: Some modified GTP analogs can be problematic for transcription initiation, as T7 RNA polymerase often requires unmodified guanosine at the first few positions of the transcript.[14][15]
Table 2: Impact of Common Modified NTPs on IVT and mRNA Function
| Modified NTP | Canonical NTP Replaced | Primary Benefit(s) | Potential Impact on IVT Yield |
| Pseudouridine (Ψ) | Uridine (U) | Reduces immunogenicity, enhances stability.[] | Generally well-tolerated; may not significantly affect yield.[5] |
| N1-Methylpseudouridine (m1Ψ) | Uridine (U) | Strongly reduces immunogenicity, enhances translation.[13] | Efficiently incorporated by RNA polymerase without a significant drop in yield. |
| 5-Methylcytidine (5mC) | Cytidine (C) | Can increase mRNA stability.[3] | Can be deleterious for expression and may reduce overall functionality.[12][13] |
Possible Cause 3: RNase Contamination
Q: My final product appears degraded upon analysis. What could be the cause?
A: RNA is highly susceptible to degradation by ribonucleases (RNases), which are ubiquitous in laboratory environments.[16]
-
Source of Contamination: RNases can be introduced from your hands, dust, or contaminated solutions, pipette tips, and tubes.[6][16]
-
Prevention: Always wear gloves and use nuclease-free water, reagents, and consumables.[5] Setting up reactions on ice can slow down the activity of any contaminating RNases.[16] The use of an RNase inhibitor in the IVT reaction is also highly recommended.[7]
Possible Cause 4: Incorrect Transcript Size
Q: My analysis shows RNA transcripts that are shorter or longer than expected. What causes this?
A: Incorrect transcript size is a common issue that points to problems with either the template or the reaction conditions.
-
Shorter Transcripts: This is often due to premature termination. Potential causes include low nucleotide concentrations, cryptic termination sites within the DNA template, or secondary structures in GC-rich templates that cause the polymerase to dissociate.[6][8]
-
Longer Transcripts: This issue typically arises from problems with the DNA template. If the plasmid template is not completely linearized, the polymerase can continue transcribing around the circular plasmid.[6][7] Additionally, if the linearization creates a 3' overhang, the polymerase can use the opposite strand as a template, resulting in a longer-than-expected product.[6] Using a restriction enzyme that creates blunt or 5' overhangs is recommended.[3][6]
Experimental Protocols
Protocol 1: Standard IVT Reaction with Complete Pseudo-UTP Substitution
This protocol is adapted for a typical 20 µL reaction and assumes the use of a commercially available IVT kit.
Materials:
-
Nuclease-free water
-
10x Reaction Buffer
-
ATP, CTP, GTP solutions (typically 100 mM stocks)
-
Pseudo-UTP solution (in place of UTP, 100 mM stock)
-
CleanCap® Reagent AG (or other cap analog)
-
Linearized DNA template (0.5-1 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase Mix
-
DNase I
Procedure:
-
Thaw all reagents except the enzyme mix at room temperature. Mix each component thoroughly and centrifuge briefly to collect the contents at the bottom of the tube. Keep the T7 RNA Polymerase Mix on ice.[5]
-
Assemble the reaction at room temperature in a nuclease-free tube in the following order:
-
Nuclease-free water to bring the final volume to 20 µL
-
2 µL of 10x Reaction Buffer
-
2 µL of ATP Solution (for 10 mM final concentration)
-
2 µL of CTP Solution (for 10 mM final concentration)
-
2 µL of GTP Solution (for 10 mM final concentration)
-
2 µL of Pseudo-UTP Solution (for 10 mM final concentration)
-
1 µg of Linearized DNA Template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase Mix
-
-
Mix gently by pipetting up and down, then centrifuge briefly.
-
Incubate the reaction at 37°C for 2 to 4 hours. For reactions longer than 60 minutes, using an incubator with a heated lid is recommended to prevent evaporation.[5]
-
After incubation, add 1 µL of DNase I to the reaction to digest the DNA template. Mix and incubate at 37°C for 15 minutes.[5]
-
Proceed immediately to RNA purification using a column-based kit or other preferred method.
Protocol 2: Analysis of IVT Product by Denaturing Agarose Gel Electrophoresis
Materials:
-
Agarose
-
MOPS buffer (10x)
-
Formaldehyde (37%)
-
Formamide
-
RNA Loading Dye
-
RNA ladder
-
Purified IVT product
Procedure:
-
Prepare a 1.2% denaturing agarose gel by dissolving agarose in a solution of water, 10x MOPS buffer, and formaldehyde. Cast the gel in a fume hood.
-
While the gel solidifies, prepare the RNA sample. Mix ~500 ng of your purified RNA with an equal volume of RNA loading dye containing formamide and formaldehyde.
-
Denature the RNA sample and ladder by heating at 65°C for 10 minutes, then immediately place on ice.
-
Load the samples onto the gel and run the electrophoresis in 1x MOPS buffer until the dye front has migrated sufficiently.
-
Visualize the RNA bands using a UV transilluminator. A sharp, single band at the expected size indicates a successful reaction with high integrity. Smearing below the main band may indicate degradation.
Visualizations
Caption: Experimental workflow for in vitro transcription with modified NTPs.
Caption: Troubleshooting flowchart for diagnosing low IVT yield.
References
- 2. promegaconnections.com [promegaconnections.com]
- 3. neb.com [neb.com]
- 4. academic.oup.com [academic.oup.com]
- 5. neb.com [neb.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. go.zageno.com [go.zageno.com]
- 8. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 16. bitesizebio.com [bitesizebio.com]
Technical Support Center: Addressing Non-Specific Amplification with Nucleotide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific amplification in PCR and how to mitigate it using nucleotide analogs.
Frequently Asked Questions (FAQs)
Q1: What is non-specific amplification in PCR, and why is it a problem?
A: Non-specific amplification refers to the amplification of DNA sequences other than the intended target sequence during a polymerase chain reaction (PCR). This can manifest as multiple bands on an agarose gel, smears, or inaccurate quantification in real-time PCR.[1] It is a significant problem because it can lead to false-positive results, reduced yield of the desired product, and complications in downstream applications such as cloning, sequencing, and quantitative analysis.
Q2: What are the common causes of non-specific amplification?
A: Several factors can contribute to non-specific amplification, including:
-
Low Annealing Temperature: Primers can bind to partially complementary sequences at temperatures below their optimal annealing temperature (Tm).[2]
-
Poor Primer Design: Primers with sequences that have homology to other regions in the template DNA can lead to off-target amplification.[1]
-
High Primer Concentration: Excessive primer concentrations can increase the likelihood of primer-dimer formation and non-specific binding.
-
Template Quality and Concentration: Degraded DNA templates or high concentrations of template DNA can sometimes result in non-specific products.
-
Carryover Contamination: The presence of amplicons from previous PCR reactions can serve as unintended templates in subsequent reactions, leading to false positives.[3][4]
Q3: How can nucleotide analogs help in reducing non-specific amplification?
A: Nucleotide analogs are modified nucleic acids that can be incorporated into PCR reactions to enhance specificity and reduce off-target amplification. They work through different mechanisms:
-
dUTP and Uracil-N-Glycosylase (UNG): This system is primarily used to prevent carryover contamination. dUTP is used in place of dTTP in the PCR mix, resulting in amplicons containing uracil. Before the next PCR, the mix is treated with UNG, which degrades any uracil-containing DNA (from previous reactions), leaving the native, thymine-containing template intact.[4][5][6]
-
Locked Nucleic Acids (LNAs): LNAs are RNA analogs with a methylene bridge that "locks" the ribose structure.[7][8] Incorporating LNAs into primers increases their thermal stability and binding affinity for the target sequence.[8] This allows for the use of shorter primers or higher annealing temperatures, both of which increase specificity.[7]
-
Peptide Nucleic Acids (PNAs): PNAs are synthetic DNA mimics with a peptide-like backbone. They bind with high affinity and sequence specificity to complementary DNA. PNAs can be designed to bind to non-target sequences, physically blocking the DNA polymerase from amplifying them. This technique is known as PNA clamping.[9][10]
Troubleshooting Guides
Issue 1: Persistent carryover contamination leading to false positives.
Solution: Implement the dUTP/UNG system.
This method involves substituting deoxythymidine triphosphate (dTTP) with deoxyuridine triphosphate (dUTP) in all PCR reactions. The enzyme Uracil-N-Glycosylase (UNG) is then added to the master mix of subsequent reactions. UNG recognizes and degrades any DNA containing uracil, which includes amplicons from previous reactions, without affecting the original DNA template.[4][5][6]
Issue 2: Non-specific bands despite optimizing annealing temperature and primer concentration.
Solution: Utilize primers containing Locked Nucleic Acids (LNAs).
LNA-modified primers have a higher melting temperature (Tm) compared to standard DNA primers.[7] This increased thermal stability allows for higher annealing temperatures, which enhances the specificity of primer binding to the intended target sequence.[7] Even a few LNA modifications within a primer can significantly increase its Tm and improve specificity.
Issue 3: Amplification of a highly abundant, non-target sequence (e.g., wild-type allele in mutant detection).
Solution: Employ Peptide Nucleic Acid (PNA) clamping.
A PNA oligomer designed to be perfectly complementary to the abundant, non-target sequence is added to the PCR reaction. The PNA binds tightly to this sequence, acting as a "clamp" that physically obstructs the DNA polymerase, thereby preventing its amplification.[9][10] This allows for the preferential amplification of the less abundant target sequence.
Quantitative Data on the Efficacy of Nucleotide Analogs
The following table summarizes the reported efficiency of different nucleotide analog-based methods in reducing non-specific amplification.
| Nucleotide Analog Method | Mechanism of Action | Reported Efficacy in Reducing Non-Specific Amplification/Contamination | Reference(s) |
| dUTP/UNG System | Enzymatic degradation of carryover amplicons | Can result in a 10,000,000-fold reduction in amplicon concentration. | [11] |
| Locked Nucleic Acids (LNAs) | Increased primer binding affinity and specificity | Allows for higher annealing temperatures, significantly improving specificity and reducing off-target amplification. | [7][12] |
| Peptide Nucleic Acid (PNA) Clamping | Blocks amplification of specific non-target sequences | Can suppress the amplification of the targeted non-target DNA by 99.3%–99.9%. | [13] |
Experimental Protocols
Protocol 1: Using the dUTP/UNG System to Prevent Carryover Contamination
Objective: To eliminate false positives arising from the amplification of contaminating PCR products from previous reactions.
Materials:
-
PCR master mix
-
dUTP/dNTP mix (in place of standard dNTPs)
-
Uracil-N-Glycosylase (UNG)
-
Template DNA
-
Primers
-
Nuclease-free water
Procedure:
-
Prepare the PCR Master Mix: In a sterile, nuclease-free tube, prepare the master mix for the desired number of reactions. Substitute the standard dNTP mix with a mix containing dUTP. A common formulation is to replace dTTP entirely with dUTP or use a mix such as 175µM dUTP and 25µM dTTP for consistent amplification.[3][4]
-
Add UNG: Add UNG to the master mix. A typical concentration is 1 unit of UNG per 100 µL of reaction volume.[14]
-
Add Template and Primers: Aliquot the master mix into individual PCR tubes and add the template DNA and primers.
-
UNG Incubation: Incubate the reactions for 2-5 minutes at 50°C.[5] This step allows the UNG to degrade any uracil-containing DNA present in the reaction.
-
UNG Inactivation and PCR Cycling: Proceed with the standard PCR cycling protocol. The initial denaturation step (e.g., 95°C for 2-10 minutes) will inactivate the UNG, preventing it from degrading the newly synthesized, uracil-containing amplicons.[5]
Protocol 2: Enhancing Specificity with LNA-Modified Primers
Objective: To increase the specificity of PCR amplification and eliminate non-specific products by using primers containing LNAs.
Materials:
-
PCR master mix
-
LNA-modified primers
-
Template DNA
-
Nuclease-free water
Procedure:
-
Primer Design: Design primers with one or more LNA bases. Placing LNAs at the 3' end of the primer can be particularly effective for allele-specific PCR.[7] The inclusion of LNAs will increase the primer's melting temperature (Tm).
-
Determine Annealing Temperature: Calculate the new Tm of the LNA-containing primers. The optimal annealing temperature is typically 3-5°C below the lowest primer Tm. Due to the increased Tm of LNA primers, a higher annealing temperature can be used, which enhances specificity.
-
Prepare and Run PCR: Prepare the PCR reactions as you would with standard primers. Use the optimized, higher annealing temperature in your thermal cycling program.
Protocol 3: Blocking Non-Target Amplification with PNA Clamping
Objective: To selectively amplify a target sequence while preventing the amplification of a more abundant, non-target sequence.
Materials:
-
PCR master mix
-
PNA oligomer (the "clamp")
-
Primers
-
Template DNA
-
Nuclease-free water
Procedure:
-
PNA Design: Design a PNA oligomer that is complementary to the non-target sequence you wish to block.
-
Prepare the PCR Reaction: Add the PNA clamp to the PCR master mix. The final concentration of the PNA blocker typically ranges from 0.5 µM to 6 µM.[8]
-
Optimize Thermal Cycling: Modify the PCR program to include a specific PNA clamping step. A typical program would be:
-
Initial Denaturation: 94°C for 3 minutes.
-
Amplification Cycles (25-30 cycles):
-
Denaturation: 94°C for 15 seconds.
-
PNA Clamping: 75°C for 10 seconds (this temperature should be optimized based on the PNA's Tm).
-
Primer Annealing: 55-60°C for 10 seconds.
-
Extension: 68°C for 15-60 seconds.
-
-
Final Extension: 72°C for 10 minutes.
-
-
Analyze Results: Analyze the PCR products by gel electrophoresis or quantitative PCR to confirm the successful amplification of the target and suppression of the non-target sequence.
Visualizations
Mechanism of dUTP/UNG System
Caption: Workflow of the dUTP/UNG system for preventing carryover contamination.
PNA Clamping Experimental Workflow
Caption: Thermal cycling steps for a PCR experiment utilizing PNA clamping.
Logical Relationship of LNA Primer Action
Caption: How LNA-modified primers improve PCR specificity.
References
- 1. Application of Locked Nucleic Acid (LNA) Primer and PCR Clamping by LNA Oligonucleotide to Enhance the Amplification of Internal Transcribed Spacer (ITS) Regions in Investigating the Community Structures of Plant–Associated Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LNA in PCR primers increase sensitivity and performance [gene-pi.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]
- 7. PCR Blockers for Mutation Detection | PNA Bio [pnabio.com]
- 8. PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Nucleic Acid (PNA) Clamps to Reduce Co-amplification of Plant DNA During PCR Amplification of 16S rRNA Genes from Endophytic Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 10. Use of modified nucleotides and uracil-DNA glycosylase (UNG) for the control of contamination in the PCR-based amplification of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthetic oligonucleotides as quantitative PCR standards for quantifying microbial genes [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. pnabio.com [pnabio.com]
Technical Support Center: Troubleshooting NHC Mutagenesis Assays
Welcome to the technical support center for N-hydroxycytidine (NHC) mutagenesis assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during NHC mutagenesis assays in a question-and-answer format.
Issue 1: High Background Mutation Frequency in Vehicle-Treated Control Cells
-
Question: My mock-treated (e.g., DMSO) control cells show a higher than expected mutation frequency. What could be the cause?
-
Answer: High background mutation rates can obscure the mutagenic effect of NHC. Several factors can contribute to this:
-
Cell Line Instability: The parental cell line may have an inherently high spontaneous mutation rate. It is crucial to regularly characterize the background mutation frequency of your cell line. For example, the spontaneous mutation frequency at the HPRT locus in Chinese Hamster Ovary (CHO) cells can vary between experiments.[1][2]
-
Suboptimal Culture Conditions: Stressful culture conditions, such as nutrient depletion, pH shifts, or high cell density, can increase spontaneous mutations. Ensure consistent and optimal cell culture practices.
-
Contamination: Mycoplasma contamination is a known cause of increased mutation rates in cultured cells. Regularly test your cell stocks for mycoplasma.
-
Reagent Quality: Ensure all media, sera, and other reagents are of high quality and have not expired.
-
Troubleshooting Steps:
-
Validate Cell Stock: Thaw a new, early-passage vial of your cell line.
-
Optimize Culture Conditions: Review and standardize your cell passaging and maintenance protocols. Ensure consistent seeding densities and media changes.
-
Test for Mycoplasma: Use a reliable PCR-based or culture-based mycoplasma detection kit.
-
Check Reagents: Use fresh, high-quality reagents and media.
Issue 2: Low or No Increase in Mutation Frequency with NHC Treatment
-
Question: I am not observing a dose-dependent increase in mutation frequency after treating my cells with NHC. Why might this be?
-
Answer: A lack of response to NHC can be due to several factors related to the compound's activity and the experimental setup:
-
Insufficient NHC Concentration or Exposure Time: The concentration of NHC may be too low, or the treatment duration too short, to induce a detectable increase in mutations.
-
Metabolic Inactivation: The cell line you are using may have low levels of the kinases required to phosphorylate NHC into its active triphosphate form (NHC-TP). Uridine-cytidine kinase 2 (UCK2) is a key rate-limiting enzyme in this process.[3]
-
Cell Viability Issues: High concentrations of NHC can be cytotoxic. If the treatment is too toxic, the cells with mutations may not survive to form colonies, thus artificially lowering the observed mutation frequency.
-
Inefficient Mutant Selection: The selection method for identifying mutant colonies (e.g., using 6-thioguanine for HPRT mutants) may not be stringent enough, leading to the survival of non-mutant cells.
-
Troubleshooting Steps:
-
Optimize NHC Concentration: Perform a dose-response curve to determine the optimal concentration of NHC that induces mutations without excessive cytotoxicity.
-
Verify Metabolic Activation: If possible, assess the expression or activity of key kinases like UCK2 in your cell line.
-
Assess Cytotoxicity: Concurrently with your mutagenesis assay, perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the viability of cells at different NHC concentrations.
-
Validate Selection Method: Ensure the concentration of the selective agent and the timing of its application are optimized for your cell line.
Issue 3: High Variability Between Replicate Experiments
-
Question: I am seeing significant variability in mutation frequencies between my replicate cultures. What are the potential sources of this variability?
-
Answer: Fluctuation assays are inherently stochastic, but high variability can also stem from experimental inconsistencies.
-
Inconsistent Cell Numbers: Variation in the initial number of cells seeded or the final number of cells at the time of selection can lead to large differences in calculated mutation rates.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions or plating small volumes, can introduce significant error.
-
Non-homogenous Cell Suspensions: Clumped cells can lead to inaccurate cell counts and uneven distribution when plating.
-
Jackpot Mutations: In a fluctuation assay, a mutation that occurs early in the growth of a culture can lead to a "jackpot" of many mutant progeny, skewing the results of that replicate. This is an inherent feature of the assay, but its impact can be minimized with proper statistical analysis.
-
Troubleshooting Steps:
-
Standardize Cell Counting: Use a consistent and reliable method for cell counting (e.g., an automated cell counter) and ensure single-cell suspensions.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Increase Number of Replicates: Using a larger number of replicate cultures can help to obtain a more robust estimate of the mutation rate.
-
Use Appropriate Statistical Analysis: Employ statistical methods designed for fluctuation assays, such as the Ma-Sandri-Sarkar maximum likelihood estimator (MSS-MLE), to calculate the mutation rate.
Data Presentation
Table 1: Representative Data for NHC-Induced Mutation Frequency at the HPRT Locus in CHO Cells
| Treatment Group | NHC Concentration (µM) | Plating Efficiency (%) | Number of Mutant Colonies | Total Cells Plated for Selection | Mutation Frequency (per 10^6 cells) |
| Vehicle Control (DMSO) | 0 | 95 ± 5 | 5 | 1 x 10^7 | 0.5 |
| NHC-Treated | 1 | 90 ± 7 | 25 | 1 x 10^7 | 2.5 |
| NHC-Treated | 3 | 75 ± 10 | 80 | 1 x 10^7 | 8.0 |
| NHC-Treated | 10 | 50 ± 12 | 150 | 1 x 10^7 | 15.0 |
This table presents hypothetical but representative data based on typical outcomes of NHC mutagenesis assays. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol: Quantitative NHC Mutagenesis Assay in CHO Cells (HPRT Locus)
This protocol is adapted from standard fluctuation test procedures for mammalian cells.
1. Cell Preparation and Seeding: a. Culture CHO cells in appropriate media and conditions. b. Prepare a single-cell suspension and determine the cell concentration. c. Seed a low number of cells (e.g., 200 cells) into multiple parallel T25 flasks or wells of a multi-well plate to allow for clonal expansion. A larger number of replicates (e.g., 20 or more) is recommended.
2. NHC Treatment: a. Prepare a stock solution of NHC in DMSO. b. Once cells have attached and started to divide, add NHC at various final concentrations to the treatment flasks/wells. Include a vehicle control (DMSO) group. c. Incubate the cells with NHC for a defined period (e.g., 24-72 hours).
3. Expression Period: a. After treatment, remove the NHC-containing medium, wash the cells with PBS, and add fresh medium. b. Allow the cells to grow for an "expression period" (typically 6-8 days for the HPRT locus) to allow for the fixation of mutations and the turnover of existing HPRT protein.[2] Subculture the cells as needed during this period, ensuring to re-plate the entire cell population to avoid loss of mutants.
4. Mutant Selection: a. At the end of the expression period, trypsinize and count the cells from each replicate culture. b. For Mutation Frequency: Plate a known number of cells (e.g., 5 x 10^5 cells per 100 mm dish) in a selective medium containing 6-thioguanine (6-TG). Plate multiple dishes for each replicate. c. For Plating Efficiency: Plate a small number of cells (e.g., 200 cells per 100 mm dish) in a non-selective medium. d. Incubate the dishes for 10-14 days until colonies are visible.
5. Data Analysis: a. Stain and count the colonies on both the selective and non-selective plates. b. Calculate the plating efficiency (PE) = (Number of colonies on non-selective plates) / (Number of cells plated). c. Calculate the mutation frequency (MF) = (Number of colonies on selective plates) / (Total number of cells plated for selection x PE).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of NHC to its active triphosphate form.
Caption: Experimental workflow for an NHC mutagenesis assay.
Caption: Logical troubleshooting flow for NHC mutagenesis assays.
References
How to improve the solubility of NHC-triphosphate tetraammonium
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of N-heterocyclic carbene (NHC)-triphosphate tetraammonium.
Troubleshooting Guide
Issue: Difficulty Dissolving NHC-Triphosphate Tetraammonium
Question: My this compound powder is not readily dissolving in my aqueous buffer. What steps can I take to improve its solubility?
Answer: Difficulty in dissolving this compound can arise from several factors, including concentration, temperature, and the dissolution technique. The following is a systematic approach to improve solubility.
Experimental Protocol: Step-by-Step Solubilization
-
Initial Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the desired volume of high-purity water or aqueous buffer to the vial.
-
-
Initial Agitation:
-
Gently vortex the vial for 30-60 seconds.[1] Many salts require some mechanical energy to dissolve efficiently.
-
-
Sonication:
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[1] Sonication can help break up aggregates of the powder and increase the interaction between the solvent and the compound.
-
-
Gentle Warming:
-
If solubility is still an issue, gently warm the solution to 37°C while stirring.[2] Increased temperature often enhances the solubility of salts. Avoid excessive heat, which could degrade the triphosphate moiety.
-
-
Purity Check:
-
If the compound remains insoluble, consider the possibility of impurities or the formation of insoluble polymers.[1] Re-purifying a small sample and re-testing solubility may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: In which solvents is this compound likely to be soluble or insoluble?
A2: Based on the properties of similar quaternary ammonium salts, this compound is expected to be:
-
Highly soluble in: Water and other polar organic solvents.[3][4][5]
-
Slightly soluble in: Ethanol.[4]
-
Insoluble in: Non-polar organic solvents such as ether, benzene, and chloroform.[4]
Q3: How does pH affect the solubility of this compound?
A3: The triphosphate moiety has multiple ionizable protons. The pH of the solution will affect the charge state of the phosphate groups, which in turn can influence solubility. While the tetraammonium salt should be soluble in a wide range of pH values, extreme pHs could potentially lead to hydrolysis of the triphosphate chain, especially at elevated temperatures. It is recommended to dissolve the compound in a buffer system relevant to your experiment, typically between pH 6 and 8.
Q4: Can I prepare a concentrated stock solution and store it?
A4: Yes, it is common practice to prepare a concentrated stock solution in water or an appropriate buffer. For storage, it is recommended to store the solution at -20°C.[2] Aliquoting the stock solution into smaller volumes is advised to avoid repeated freeze-thaw cycles, which can lead to degradation of the triphosphate.
Q5: What is the role of the tetraammonium counter-ion in the solubility?
A5: For ionic compounds, the counter-ion has a significant impact on solubility.[1] Tetraalkylammonium salts are generally known for their high solubility in water and polar organic solvents.[3][5] The presence of four ammonium counter-ions is intended to enhance the aqueous solubility of the NHC-triphosphate molecule.
Data Presentation
Table 1: Solubility of Related Compounds
| Compound | Solvent | Solubility | Reference |
| NHC-triphosphate | Water | 160 mg/mL (320.54 mM) | [2] |
| Tetramethylammonium chloride | Water | Soluble | [4] |
| Tetramethylammonium chloride | Methanol | Soluble | [4] |
| Tetramethylammonium chloride | Ethanol | Slightly soluble | [4] |
| Tetramethylammonium chloride | Ether, Benzene, Chloroform | Insoluble | [4] |
Visualizations
Caption: A step-by-step workflow for troubleshooting solubility issues.
Caption: Key factors that can affect the solubility of ionic compounds.
References
Validation & Comparative
A Comparative Analysis of NHC-Triphosphate and Remdesivir Triphosphate in Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activities of two prominent nucleotide analog triphosphates: β-D-N4-hydroxycytidine (NHC)-triphosphate, the active form of molnupiravir, and remdesivir triphosphate, the active metabolite of remdesivir. We will delve into their distinct mechanisms of action, present comparative quantitative data from in vitro studies, and detail the experimental protocols used to generate this data.
Mechanism of Action: Mutagenesis vs. Chain Termination
While both NHC-triphosphate and remdesivir triphosphate target the viral RNA-dependent RNA polymerase (RdRp), their methods of inhibiting viral replication are fundamentally different.[1]
-
NHC-Triphosphate (Active Molnupiravir): This compound functions as a viral mutagen.[2] The viral RdRp incorporates NHC-triphosphate into the nascent viral RNA strand.[3][4] Once incorporated, the NHC moiety can pair with either adenosine or guanosine, leading to an accumulation of G-to-A and C-to-U transition mutations during subsequent rounds of RNA replication.[2][3] This process, known as "error catastrophe," results in a non-viable viral population.[1] A key feature is that the incorporation of NHC-monophosphate does not immediately terminate the RNA chain extension, allowing for the propagation of mutations.[3][5]
-
Remdesivir Triphosphate (Active Remdesivir): In contrast, remdesivir triphosphate acts as a delayed chain terminator.[6][7] As an adenosine analog, it competes with adenosine triphosphate (ATP) for incorporation into the growing RNA chain.[6] After remdesivir is incorporated, the RdRp can add a few more nucleotides before RNA synthesis is arrested.[3][6] This premature termination prevents the successful replication of the viral genome.[5] Unlike NHC, remdesivir does not induce mutations in the viral RNA.[3]
Comparative In Vitro Efficacy
The potency of NHC and remdesivir has been evaluated against various SARS-CoV-2 isolates in different cell culture models. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) are key metrics used to quantify antiviral activity, with lower values indicating higher potency.
The data below, compiled from multiple studies, shows that while both compounds are active in the low micromolar range, their relative potency can vary depending on the viral variant and the cell line used in the assay.
| Compound | Virus / Variant | Cell Line | EC₅₀ / IC₅₀ (µM) | Citation(s) |
| NHC (EIDD-1931) | SARS-CoV-2 (Multiple Variants) | Vero | 0.28 - 0.89 | [8] |
| Remdesivir | SARS-CoV-2 (Multiple Variants) | Vero | 1.02 - 3.58 | [8] |
| NHC (EIDD-1931) | SARS-CoV-2 (Omicron Lineages) | Varies | 0.28 - 5.50 | [9] |
| NHC (EIDD-1931) | SARS-CoV-2 (VOCs) | hACE2-A549 | 0.04 - 0.16 | [10] |
| Remdesivir | HCoV-229E | MRC-5 | 0.07 | [11] |
| Remdesivir | HAdV7a | A549 | 0.21 | [12] |
| NHC Analog (8a) | SARS-CoV-2 | Vero | 3.50 | [13] |
| Remdesivir | SARS-CoV-2 | Vero | 11.1 | [13] |
Note: EC₅₀/IC₅₀ values can vary between experiments due to differences in cell lines, viral strains, and assay conditions.
Experimental Protocols
The following describes a generalized protocol for determining the in vitro antiviral activity of compounds like NHC and remdesivir against SARS-CoV-2.
Antiviral Activity Assay (EC₅₀ Determination)
-
Cell Culture: Human cell lines susceptible to SARS-CoV-2 infection (e.g., Vero, Calu-3, or hACE2-A549) are cultured in appropriate media and incubated until they form a confluent monolayer in 96-well plates.[10]
-
Compound Preparation: The test compounds (NHC or remdesivir) are serially diluted to create a range of concentrations.
-
Viral Infection: The cell culture medium is removed, and the cells are infected with a known quantity of SARS-CoV-2 (e.g., at a specific multiplicity of infection, MOI).
-
Drug Treatment: Immediately following infection, the prepared drug dilutions are added to the cells. Control wells receive a placebo (e.g., vehicle).
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow for viral replication and the observation of cytopathic effects (CPE).[10]
-
Quantification of Viral Activity: The extent of viral replication is quantified. This is commonly done by:
-
CPE Assay: Microscopically assessing the virus-induced cell death and calculating the drug concentration that inhibits CPE by 50%.
-
Plaque Reduction Assay: Staining the cells with a dye like crystal violet to visualize plaques (zones of dead cells) and counting them to determine the concentration that reduces plaque formation by 50%.
-
qRT-PCR: Measuring the amount of viral RNA in the supernatant to determine the concentration that reduces viral RNA levels by 50%.
-
-
Data Analysis: The collected data is used to plot a dose-response curve, from which the EC₅₀ value is calculated using non-linear regression.[10]
Summary and Conclusion
NHC-triphosphate and remdesivir triphosphate represent two distinct and effective strategies for targeting the SARS-CoV-2 RdRp.
-
NHC-triphosphate operates through a novel mechanism of lethal mutagenesis, introducing widespread errors into the viral genome.[1] This approach may present a high barrier to the development of viral resistance.[9]
-
Remdesivir triphosphate functions as a direct-acting antiviral, causing premature termination of RNA synthesis.[7]
In vitro studies demonstrate that both compounds are potent inhibitors of SARS-CoV-2 replication.[8] The choice between these or other antiviral agents in a clinical or research setting may be influenced by factors such as the specific viral variant, the potential for resistance, and the different safety profiles of their respective prodrugs, molnupiravir and remdesivir. A meta-analysis of clinical studies suggested similar effectiveness in treating COVID-19 outpatients, though it noted a higher rate of adverse events associated with molnupiravir.[14] Continued research and head-to-head comparative studies are essential for fully elucidating their therapeutic potential.
References
- 1. Viral target- and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: molnupiravir, nirmatrelvir and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comparative analysis of remdesivir and other repurposed antivirals against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative analysis of remdesivir and other repurposed antivirals against SARS‐CoV‐2 | EMBO Molecular Medicine [link.springer.com]
- 8. Synthesis and anti-SARS-CoV-2 evaluation of lipid prodrugs of β-D-N4-hydroxycytidine (NHC) and a 3′-fluoro-substituted analogue of NHC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. biorxiv.org [biorxiv.org]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 12. The in vitro Evaluation of the Activity of COVID-19 Antiviral Drugs Against Adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparing the Effectiveness and Safety of Remdesivir and Molnupiravir in COVID‐19: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy Showdown: NHC-Triphosphate vs. Favipiravir-RTP
A Comparative Guide for Researchers in Antiviral Drug Development
In the landscape of antiviral therapeutics, particularly for RNA viruses like SARS-CoV-2 and influenza, two prominent players have emerged: Molnupiravir and Favipiravir. Both are prodrugs that, once inside the host cell, are converted into their active triphosphate forms, β-D-N4-hydroxycytidine triphosphate (NHC-TP) and favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), respectively. These active metabolites target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This guide provides an objective comparison of their in vitro efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these antiviral agents.
Mechanism of Action: A Tale of Two Strategies
Both NHC-TP and favipiravir-RTP function as nucleoside analogs, effectively deceiving the viral RdRp. However, their primary modes of action appear to differ. NHC-TP is primarily known to induce "lethal mutagenesis" or "viral error catastrophe."[1] After being incorporated into the nascent viral RNA strand, it can exist in two tautomeric forms, leading to misincorporation of nucleotides during subsequent replication rounds. This accumulation of mutations ultimately results in non-viable viral progeny.
Favipiravir-RTP, on the other hand, is thought to act through a combination of mechanisms, including chain termination of the growing RNA strand and also by inducing lethal mutagenesis.[1] It is recognized as a purine analog by the viral RdRp and its incorporation can halt further elongation of the viral RNA.
Quantitative Comparison of Antiviral Efficacy
The following tables summarize the in vitro efficacy of Molnupiravir (the prodrug of NHC) and Favipiravir against various SARS-CoV-2 variants in Vero E6 cells, as well as the inhibitory concentration of their active triphosphate forms in biochemical assays.
Table 1: In Vitro Antiviral Activity of Molnupiravir and Favipiravir against SARS-CoV-2 Variants in Vero E6 Cells
| Virus Variant | Molnupiravir IC50 (µM) | Favipiravir IC50 (µM) | Reference |
| Wuhan | 16.51 | >200 | [2][3][4] |
| Delta | 7.88 | >200 | [2][3][4] |
| Omicron | 9.12 | >200 | [2][3][4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Table 2: In Vitro Inhibition of Viral RNA Polymerase by Active Triphosphate Metabolites
| Active Metabolite | Virus | Assay Type | IC50 (µM) | Reference |
| Favipiravir-RTP | Influenza Virus | RdRp activity assay | 0.341 | [5][6][7] |
| Favipiravir-RTP | Human Norovirus | RdRp activity assay | ~2.5 | [8] |
IC50 (Half-maximal inhibitory concentration) in this context refers to the concentration of the active triphosphate that inhibits the viral RNA polymerase activity by 50% in a cell-free biochemical assay.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. Efficacy of favipiravir and molnupiravir against novel SARS-CoV-2 variants in vitro and in vivo: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Viral Evolution: A Comparative Guide to Sequencing Technologies for Validating NHC Incorporation
For researchers, scientists, and drug development professionals at the forefront of antiviral research, accurately validating the incorporation of nucleoside analogues like N-hydroxycytidine (NHC) into viral genomes is paramount. This guide provides an objective comparison of current sequencing technologies, supported by experimental data, to aid in the selection of the most appropriate method for tracking antiviral-induced mutagenesis.
The antiviral prodrug molnupiravir, which is metabolized to its active form NHC, functions through a mechanism of lethal mutagenesis. The process involves the incorporation of NHC into the viral genome during replication. Due to its tautomeric nature, NHC can be read as either cytosine (C) or uracil (U), leading to a significant increase in G-to-A and C-to-U transition mutations.[1] Validating this molecular mechanism requires robust sequencing methods capable of accurately detecting these specific mutations, often at low frequencies within a viral population.
This guide compares the performance of Sanger sequencing and two leading Next-Generation Sequencing (NGS) platforms, Illumina and Oxford Nanopore, for the validation of NHC incorporation.
Performance Comparison of Sequencing Technologies
The choice of sequencing technology directly impacts the sensitivity, accuracy, and throughput of detecting NHC-induced mutations. The following table summarizes key performance metrics for Sanger sequencing, Illumina, and Oxford Nanopore platforms.
| Feature | Sanger Sequencing | Illumina Sequencing | Oxford Nanopore Sequencing |
| Limit of Detection (LOD) for Low-Frequency Variants | ~15-20%[1][2] | As low as 1%[1][2] | ~1-5% (dependent on sequencing depth and bioinformatics)[3] |
| Accuracy (per base) | >99.9% | ~99%[4] | 92-97%[4] |
| Common Error Types | Base calling errors at the beginning and end of reads | Substitution errors, particularly A<>C and G<>T transversions[5] | Insertions and deletions (indels), particularly in homopolymer regions[3] |
| Error Rate for G>A / C>U Transitions | Low, but limited by overall sensitivity | Low, generally <0.1% for substitutions[6] | Higher than Illumina, requires robust bioinformatic correction[7] |
| Throughput | Low (one fragment at a time)[8] | High (millions of fragments in parallel)[8] | High (real-time sequencing of long reads)[4] |
| Read Length | Up to 1000 bp | Short reads (typically up to 500 bp)[4] | Long reads (up to hundreds of kilobases)[4] |
Experimental Protocols
Accurate validation of NHC incorporation requires meticulous experimental procedures from sample preparation to data analysis. Below are detailed methodologies for key experiments.
Viral RNA Extraction and Quantification
This protocol outlines the extraction of viral RNA from cell culture supernatants of virus-infected cells treated with NHC.
-
Materials:
-
QIAamp Viral RNA Mini Kit (Qiagen) or similar
-
Carrier RNA
-
Lysis Buffer with β-mercaptoethanol (BME)
-
Ethanol (96-100%)
-
RNase-free water, tubes, and pipette tips
-
-
Procedure:
-
Prepare the lysis buffer by adding BME and carrier RNA.
-
In an RNase-free microcentrifuge tube, add 500 µL of the prepared lysis buffer to 120 µL of the viral cell culture supernatant.
-
Mix by pulse-vortexing for 15 seconds and incubate at room temperature for 10 minutes.
-
Add 500 µL of 96-100% ethanol and mix thoroughly by pulse-vortexing.
-
Transfer the mixture to a spin column and centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
Wash the column with the provided wash buffers as per the manufacturer's protocol.
-
Elute the purified viral RNA in RNase-free water.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit) for higher accuracy.
-
Illumina Library Preparation and Sequencing
This protocol describes the preparation of a sequencing library from the extracted viral RNA for the Illumina platform.
-
Materials:
-
NEBNext Ultra II RNA Library Prep Kit for Illumina or similar
-
Reverse Transcriptase
-
PCR reagents
-
Agencourt AMPure XP beads or similar for purification
-
-
Procedure:
-
Reverse Transcription: Synthesize first-strand cDNA from the extracted viral RNA using reverse transcriptase and random primers. Subsequently, perform second-strand synthesis.
-
End Prep and Adapter Ligation: Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated cDNA using PCR to generate a sufficient quantity of library for sequencing. The number of PCR cycles should be optimized to minimize bias.
-
Library Purification and Quantification: Purify the amplified library using magnetic beads to remove primers and adapter dimers.[2] Quantify the final library and assess its quality using a bioanalyzer.
-
Sequencing: Pool libraries and sequence on an Illumina platform (e.g., MiSeq, NextSeq) according to the manufacturer's instructions.[9][10]
-
Bioinformatics Pipeline for Mutation Calling
This workflow outlines the computational steps to identify low-frequency G-to-A and C-to-U mutations from the raw sequencing data.
-
Procedure:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using tools such as Trimmomatic or Cutadapt.
-
Alignment: Align the cleaned reads to the viral reference genome using a sensitive aligner like BWA-MEM or Bowtie2.
-
Duplicate Removal: Mark or remove PCR duplicates using tools like Picard MarkDuplicates to avoid biases in variant calling.
-
Variant Calling: Use a variant caller designed for detecting low-frequency somatic mutations, such as MuTect2 or VarScan2.[3] Set appropriate filters to distinguish true mutations from sequencing errors.
-
Annotation: Annotate the called variants to determine their genomic location and predicted effect on protein sequences using tools like SnpEff.[3]
-
Filtering and Analysis: Filter the annotated variants to specifically identify G-to-A and C-to-U transitions. Calculate the frequency of these mutations in the NHC-treated samples compared to control samples.
-
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the mechanism of NHC-induced mutagenesis and a typical validation workflow.
Caption: Mechanism of NHC-induced viral mutagenesis.
Caption: Experimental workflow for validating NHC incorporation.
References
- 1. NGS vs Sanger Sequencing [illumina.com]
- 2. researchgate.net [researchgate.net]
- 3. arborbiosci.com [arborbiosci.com]
- 4. Comparison Between Illumina and Nanopore Sequencing Technologies - CD Genomics [bioinfo.cd-genomics.com]
- 5. Denoising DNA deep sequencing data—high-throughput sequencing errors and their correction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of illumina and oxford nanopore sequencing platforms for 16S rRNA profiling of respiratory microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Illumina and Oxford Nanopore Sequencing Technologies for Pathogen Detection from Clinical Matrices Using Molecular Inversion Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. knowledge.illumina.com [knowledge.illumina.com]
- 10. support.illumina.com [support.illumina.com]
A Comparative Analysis of NHC-Triphosphate Salt Forms for Enhanced Antiviral Research
For Immediate Publication
This guide offers a detailed comparison of different salt forms of β-D-N4-hydroxycytidine (NHC)-triphosphate, the active metabolite of the antiviral drug Molnupiravir. Understanding the distinct physicochemical properties of these forms is crucial for researchers in virology, pharmacology, and drug development to ensure the reliability and reproducibility of experimental results. This document provides an objective comparison based on established principles of nucleotide chemistry and available data, supported by detailed experimental protocols for their synthesis and analysis.
Introduction to NHC-Triphosphate
NHC-triphosphate (NHC-TP) is the biologically active form of the broad-spectrum antiviral nucleoside analog β-D-N4-hydroxycytidine (NHC).[1][2] Following administration, the prodrug Molnupiravir is metabolized to NHC, which is then intracellularly phosphorylated to NHC-TP.[3] This active metabolite is subsequently incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately inhibits viral replication.[3]
While the free acid form of NHC-TP can be used in biochemical assays, it is often less stable and soluble in aqueous solutions. The use of salt forms, such as tetrasodium and tetraammonium salts, can significantly improve these characteristics, leading to more consistent and reliable experimental outcomes.
Comparative Data of NHC-Triphosphate Forms
The selection of a specific salt form of NHC-TP can have a significant impact on its handling, stability, and performance in various experimental settings. While direct, peer-reviewed comparative studies on different NHC-TP salt forms are limited, we can extrapolate their properties based on the well-established chemistry of nucleotide triphosphates. The following table summarizes the expected differences between the free acid, tetrasodium, and tetraammonium salt forms of NHC-TP.
| Property | Free Acid Form | Tetrasodium Salt | Tetraammonium Salt |
| Molecular Formula | C9H16N3O15P3 | C9H12N3Na4O15P3 | C9H28N7O15P3 |
| Molecular Weight | 523.16 g/mol | 587.08 g/mol | 591.28 g/mol |
| Aqueous Solubility | Lower | High (e.g., 100 mg/mL in H2O)[4] | High |
| Stability in Solution | Less stable, prone to hydrolysis | More stable, particularly in slightly alkaline pH (pH 7.5-8.5) | More stable, particularly in slightly alkaline pH (pH 7.5-8.5) |
| Hygroscopicity | Moderate | Can be hygroscopic | Can be hygroscopic |
| Ease of Handling | Can be challenging due to lower solubility and stability | Easier to handle in aqueous solutions | Easier to handle in aqueous solutions |
| Compatibility with Enzymatic Assays | Compatible, but pH needs careful control | Generally compatible, counter-ions may influence some enzymes | Generally compatible, counter-ions may have less effect than Na+ on some enzymes |
Experimental Protocols
To facilitate the synthesis and comparative analysis of different NHC-triphosphate salt forms, the following detailed experimental protocols are provided. These are adapted from established methodologies for nucleoside triphosphate synthesis and analysis.
Protocol 1: Synthesis of NHC-Triphosphate
This protocol is based on the well-established Ludwig-Eckstein method for nucleoside triphosphate synthesis.
Materials:
-
β-D-N4-hydroxycytidine (NHC)
-
Proton sponge
-
Phosphorus oxychloride (POCl3)
-
Tributylammonium pyrophosphate
-
Tributylamine
-
Triethylammonium bicarbonate (TEAB) buffer
-
Anhydrous acetonitrile
-
Methanol
-
Diethyl ether
Procedure:
-
Phosphorylation of NHC:
-
Dissolve NHC and proton sponge in anhydrous trimethyl phosphate.
-
Cool the solution to 0°C and slowly add phosphorus oxychloride.
-
Stir the reaction at 0°C for 2-3 hours.
-
-
Formation of the Triphosphate:
-
In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous dimethylformamide (DMF) and add tributylamine.
-
Add this solution to the reaction mixture from step 1.
-
Stir the reaction at room temperature for 30 minutes.
-
-
Hydrolysis and Purification:
-
Quench the reaction by adding triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5).
-
Stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude NHC-triphosphate by anion-exchange chromatography using a gradient of TEAB buffer.
-
Desalt the purified NHC-TP using a C18 reverse-phase column.
-
Lyophilize to obtain the triethylammonium salt of NHC-TP.
-
Protocol 2: Conversion to Tetrasodium and Tetraammonium Salts
Materials:
-
NHC-triphosphate (triethylammonium salt)
-
Dowex 50WX8 (Na+ or NH4+ form) resin
-
Sodium hydroxide (for Na+ form) or Ammonium hydroxide (for NH4+ form)
-
Deionized water
Procedure:
-
Prepare a column with Dowex 50WX8 resin.
-
For the tetrasodium salt, wash the resin extensively with a solution of sodium hydroxide followed by deionized water until the eluate is neutral.
-
For the tetraammonium salt, wash the resin with a solution of ammonium hydroxide followed by deionized water until the eluate is neutral.
-
Dissolve the NHC-triphosphate (triethylammonium salt) in deionized water.
-
Load the solution onto the prepared ion-exchange column.
-
Elute the corresponding salt form with deionized water.
-
Lyophilize the eluate to obtain the desired NHC-triphosphate salt.
Protocol 3: Comparative Stability Assay
Materials:
-
NHC-triphosphate (free acid, tetrasodium salt, tetraammonium salt)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
High-performance liquid chromatography (HPLC) system with an anion-exchange column
Procedure:
-
Prepare solutions of each NHC-triphosphate form at a concentration of 1 mM in the reaction buffer.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.
-
Analyze the aliquots by HPLC to quantify the amount of remaining NHC-triphosphate and the formation of degradation products (NHC-diphosphate and NHC-monophosphate).
-
Plot the percentage of intact NHC-triphosphate against time to determine the degradation kinetics and half-life for each salt form.
Protocol 4: Enzymatic Incorporation Assay
Materials:
-
NHC-triphosphate (free acid, tetrasodium salt, tetraammonium salt)
-
Viral RNA-dependent RNA polymerase (RdRp)
-
RNA template-primer duplex
-
Reaction buffer (containing MgCl2)
-
Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Urea-PAGE gel electrophoresis system
-
Phosphorimager or fluorescent scanner
Procedure:
-
Set up enzymatic reactions containing the RNA template-primer, RdRp, and reaction buffer.
-
Add a limiting concentration of the respective NHC-triphosphate salt form or a natural NTP as a control.
-
Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase.
-
Quench the reactions at different time points by adding a stop solution containing EDTA and formamide.
-
Denature the RNA products by heating.
-
Separate the products by urea-polyacrylamide gel electrophoresis (Urea-PAGE).
-
Visualize the bands using a phosphorimager (if using radiolabeled primers) or a fluorescent scanner (if using fluorescently labeled primers).
-
Compare the extent of primer extension in the presence of different NHC-triphosphate salt forms to assess their relative incorporation efficiency.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Intracellular activation pathway of Molnupiravir to its active triphosphate form (NHC-TP) and its mechanism of action.
Caption: Experimental workflow for the synthesis, purification, and comparative analysis of different NHC-triphosphate salt forms.
Conclusion
The choice of the appropriate NHC-triphosphate form is a critical consideration for researchers. While the free acid form is the parent molecule, its limited solubility and stability can pose experimental challenges. The tetrasodium and tetraammonium salt forms offer significant advantages in terms of solubility and stability, making them more suitable for a wide range of in vitro and biochemical assays. By providing detailed experimental protocols and a clear comparative framework, this guide aims to empower researchers to make informed decisions and enhance the quality and reliability of their antiviral research.
References
Cross-Validation of Antiviral Efficacy: A Comparative Guide for Researchers
In the pursuit of novel antiviral therapeutics, the robust evaluation of a compound's efficacy across various cellular models is a cornerstone of preclinical assessment. The choice of cell line can significantly influence the perceived potency of an antiviral agent, owing to differences in cellular metabolism, receptor expression, and innate immune responses. This guide provides a comparative analysis of the in vitro efficacy of two prominent antiviral drugs, Remdesivir and Favipiravir, against RNA viruses, summarizing key experimental data and detailing the underlying protocols to aid researchers in their drug development endeavors.
Comparative Antiviral Activity
The half-maximal effective concentration (EC50) is a critical metric for assessing antiviral potency. The data presented below, synthesized from multiple studies, highlights the variability in the efficacy of Remdesivir and Favipiravir against coronaviruses and influenza viruses in different cell lines.
Data Presentation: Antiviral Efficacy (EC50) in µM
| Antiviral Agent | Virus | Cell Line | Cell Type | EC50 (µM) | Reference |
| Remdesivir | SARS-CoV-2 | Vero E6 | Monkey Kidney Epithelial | 0.77 - 1.65 | [1][2][3] |
| SARS-CoV-2 | Calu-3 | Human Lung Adenocarcinoma | 0.11 - 0.28 | [1][4] | |
| SARS-CoV-2 | Caco-2 | Human Colorectal Adenocarcinoma | ~0.12 (inferred) | [1] | |
| HCoV-OC43 | Huh7 | Human Hepatocellular Carcinoma | 0.01 | [1][2] | |
| HCoV-229E | MRC-5 | Human Lung Fibroblast | 0.07 | [5] | |
| Favipiravir | Influenza A (H1N1) | MDCK | Canine Kidney Epithelial | Varies (cell-line dependent activation) | [6][7] |
| Influenza A (H1N1) | A549 | Human Lung Adenocarcinoma | Varies (cell-line dependent activation) | [7] | |
| Zika Virus (Asian Strain) | Vero | Monkey Kidney Epithelial | >100 | [8] | |
| Zika Virus (Asian Strain) | A549 | Human Lung Adenocarcinoma | ~50-100 | [8] | |
| Zika Virus (Asian Strain) | hNPCs | Human Neuronal Progenitor | <50 | [8] |
Note: The EC50 values can vary between studies due to differences in experimental conditions, such as the multiplicity of infection (MOI) and the specific assay used for quantification. The efficacy of Favipiravir is notably dependent on the intracellular conversion to its active form, which differs between cell lines.[6][7]
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and comparison of antiviral efficacy data. Below are representative methodologies for key assays used to determine antiviral activity.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).[1]
1. Cell Seeding:
-
Seed host cells (e.g., Vero E6) in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Incubate at 37°C with 5% CO2.
2. Compound Preparation:
-
Prepare serial dilutions of the antiviral agent in an appropriate infection medium.
3. Virus Preparation:
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
4. Infection and Treatment:
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the prepared virus inoculum to the cells and incubate for 1 hour to allow for viral adsorption.
-
After incubation, remove the inoculum and add the different dilutions of the antiviral compound.
5. Overlay Application:
-
Add a semi-solid overlay medium (e.g., containing Avicel or methylcellulose) to each well to restrict viral spread to adjacent cells.[1]
6. Incubation and Staining:
-
Incubate the plates for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.
7. Data Analysis:
-
Count the number of plaques in each well.
-
The EC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus-only control.
qPCR-Based Viral Load Quantification
This method provides a direct measure of viral replication by quantifying the amount of viral RNA in the supernatant of infected cell cultures.
1. Cell Seeding and Infection:
-
Seed host cells in 24-well or 48-well plates.
-
Once confluent, infect the cells with the virus at a specific MOI in the presence of serially diluted antiviral compounds.
2. Incubation:
-
Incubate the plates for a defined period (e.g., 48 hours) to allow for viral replication.
3. RNA Extraction:
-
Collect the cell culture supernatant.
-
Extract viral RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
4. Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers and probes specific to a viral gene.
-
Include a standard curve of known viral RNA concentrations to enable absolute quantification of viral copy numbers.
5. Data Analysis:
-
Determine the viral RNA copy number for each compound concentration.
-
The EC50 value is the concentration of the compound that reduces the viral RNA level by 50% compared to the untreated virus control.
Visualizations
Experimental Workflow for Antiviral Efficacy Testing
Caption: Workflow for determining the in vitro efficacy of antiviral compounds.
Mechanism of Action of Nucleoside Analogs like Remdesivir
Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form. This active form mimics a natural nucleotide (ATP) and is incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to premature termination of RNA synthesis, thereby inhibiting viral replication.[1][2]
Caption: Simplified signaling pathway for the mechanism of action of Remdesivir.
References
- 1. benchchem.com [benchchem.com]
- 2. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current knowledge about the antivirals remdesivir (GS-5734) and GS-441524 as therapeutic options for coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Favipiravir and Ribavirin Inhibit Replication of Asian and African Strains of Zika Virus in Different Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antiviral Mechanisms: A Comparative Analysis of NHC-TP and its Analogs in Chain Termination
In the ongoing battle against viral diseases, nucleoside analogs have emerged as a cornerstone of antiviral therapy. These molecules, which mimic the natural building blocks of RNA and DNA, can disrupt viral replication by targeting the viral polymerase. A key mechanism of action for many of these drugs is chain termination, where the incorporation of the analog into the growing viral genome halts further extension. However, not all nucleoside analogs operate in the same manner. This guide provides a detailed comparison of the chain termination potential and alternative antiviral mechanisms of N4-hydroxycytidine triphosphate (NHC-TP), the active form of the antiviral drug molnupiravir, and its analogs, alongside other well-characterized nucleoside inhibitors.
Distinguishing Mechanisms: Lethal Mutagenesis vs. Chain Termination
The antiviral strategy of NHC-TP is primarily characterized by a novel mechanism known as lethal mutagenesis , rather than immediate chain termination.[1][2][3][4][5] Once the viral RNA-dependent RNA polymerase (RdRp) incorporates NHC-TP into the nascent RNA strand, the polymerase can continue its synthesis.[6] The incorporated NHC molecule is tautomeric, meaning it can exist in two forms, allowing it to mimic both cytidine and uridine. This dual identity leads to errors in subsequent rounds of RNA replication, as the incorporated NHC can template the insertion of either guanine or adenine, leading to an accumulation of mutations throughout the viral genome.[1][3] This catastrophic increase in mutations ultimately renders the viral progeny non-viable.
In contrast, other nucleoside analogs function through direct chain termination . This can be further categorized into:
-
Immediate (or Obligate) Chain Termination: The incorporated analog lacks the necessary 3'-hydroxyl group for the formation of a phosphodiester bond with the next incoming nucleotide, causing an immediate halt to RNA synthesis.[1][7][8]
-
Delayed Chain Termination: The analog possesses a 3'-hydroxyl group, but its structure creates steric hindrance that impedes the polymerase after the incorporation of a few more nucleotides.[1][7][9][10] Remdesivir is a well-known example of a delayed chain terminator.[1][9][10]
Quantitative Comparison of NHC-TP and Other Nucleoside Analogs
Direct quantitative comparisons of the "chain termination potential" are challenging due to the different mechanisms of action. However, we can compare the incorporation efficiency of NHC-TP with that of other analogs and natural nucleotides.
| Compound | Primary Mechanism | Target Virus (Polymerase) | Key Quantitative Data | Reference(s) |
| NHC-TP | Lethal Mutagenesis | SARS-CoV-2 (RdRp) | Competes predominantly with CTP. The efficiency of incorporation of natural nucleotides over NHC-TP is: GTP (12,841-fold) > ATP (424-fold) > UTP (171-fold) > CTP (30-fold). | [4] |
| Remdesivir-TP | Delayed Chain Termination | SARS-CoV-2 (RdRp) | Incorporation can be more efficient than its natural counterpart, ATP. Causes RNA synthesis to arrest at position i+3. | [1][10] |
| Sofosbuvir-TP | Immediate Chain Termination | Hepatitis C Virus (NS5B Polymerase) | Efficiently incorporated, leading to immediate and complete chain termination. | [8] |
| 3'-dCTP | Immediate Chain Termination | General RNA Polymerases | Acts as an obligate chain terminator due to the absence of a 3'-hydroxyl group. | [1] |
Note: While numerous NHC analogs have been synthesized and have shown antiviral activity in cell-based assays (as indicated by their EC50 values), there is a lack of publicly available data on their specific mechanisms of action at the enzymatic level (i.e., whether they induce lethal mutagenesis like the parent compound or act as chain terminators).
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct antiviral mechanisms of NHC-TP and other nucleoside analogs.
Caption: Mechanisms of antiviral action for nucleoside analogs.
Experimental Protocols
In Vitro RNA-Dependent RNA Polymerase (RdRp) Primer Extension Assay
This assay is designed to evaluate the incorporation efficiency and chain termination potential of nucleoside triphosphate analogs.
1. Materials:
-
Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp8/nsp7)
-
Fluorescently labeled RNA primer (e.g., 5'-FAM)
-
RNA template
-
Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Nucleoside triphosphate analog to be tested (e.g., NHC-TP)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Gel imaging system
2. Experimental Workflow:
References
- 1. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of NHC-Triphosphate for Viral Polymerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel viral threats necessitates the development of effective and highly specific antiviral therapeutics. N4-hydroxycytidine triphosphate (NHC-TP), the active form of the prodrug molnupiravir, has demonstrated broad-spectrum antiviral activity against numerous RNA viruses. This guide provides a comparative analysis of NHC-TP's specificity for viral RNA-dependent RNA polymerases (RdRp) over host cell polymerases, supported by experimental data and detailed methodologies.
Mechanism of Action: Inducing "Error Catastrophe"
Molnupiravir is administered as a prodrug and is metabolized in the body to its active form, NHC-TP.[1][2] This nucleoside analog mimics natural cytidine and uridine triphosphates. Viral RdRps, the core enzymes responsible for replicating the viral RNA genome, mistakenly incorporate NHC-TP into newly synthesized viral RNA strands.[1][3] Once incorporated, NHC can pair with either guanine or adenine during subsequent replication cycles, leading to a rapid accumulation of mutations throughout the viral genome.[3][4] This process, known as "error catastrophe," results in the production of non-viable viral progeny.[4]
Quantitative Comparison of Polymerase Specificity
The therapeutic efficacy of NHC-TP hinges on its selective incorporation by viral RdRps with minimal interaction with human DNA and RNA polymerases, thereby reducing the potential for off-target effects.
| Parameter | SARS-CoV-2 RdRp | Human Polymerases (Qualitative Assessment) |
| Substrate Competition | NHC-TP acts as a competitive substrate for CTP. | Some ribonucleoside analogs have the potential to be incorporated by human mitochondrial RNA polymerase (POLRMT).[5] |
| Selectivity | Demonstrates a 30-fold preference for CTP over NHC-TP. | Studies in HepG2 cells indicate that NHC does not inhibit mitochondrial DNA polymerase (pol γ) or POLRMT.[5] However, direct comparative kinetic data for NHC-TP with human nuclear and mitochondrial polymerases is limited. |
| Incorporation Outcome | Leads to lethal mutagenesis of the viral genome. | The potential for incorporation into mitochondrial RNA exists for some nucleoside analogs, which could theoretically impact mitochondrial function.[5] Further quantitative studies are needed to assess this risk for NHC-TP. |
Experimental Protocols
The specificity of NHC-TP for viral polymerases can be validated through various in vitro assays. Below are generalized protocols for key experiments.
In Vitro Primer Extension Assay for Viral RdRp
This assay quantitatively measures the efficiency of NHC-TP incorporation by a viral RdRp.
Materials:
-
Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)
-
Fluorescently labeled RNA primer
-
RNA template
-
Natural ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
NHC-triphosphate (NHC-TP)
-
Reaction buffer (containing MgCl2, DTT, etc.)
-
Stop solution (containing EDTA)
-
Denaturing polyacrylamide gel
Procedure:
-
Anneal the fluorescently labeled RNA primer to the RNA template.
-
Set up reaction mixtures containing the primer/template duplex, purified RdRp, and reaction buffer.
-
Initiate the reaction by adding a mixture of rNTPs and varying concentrations of NHC-TP. A control reaction should contain only the natural rNTPs.
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.
-
Terminate the reactions by adding the stop solution.
-
Denature the RNA products and resolve them on a denaturing polyacrylamide gel.
-
Visualize the fluorescently labeled RNA products using a gel imager.
-
Quantify the band intensities to determine the extent of primer extension and calculate the incorporation efficiency of NHC-TP relative to the natural nucleotide.
In Vitro Transcription Assay for Human RNA Polymerase II
This assay assesses the potential for NHC-TP to be incorporated by human RNA polymerase II during transcription.
Materials:
-
Purified human RNA polymerase II
-
Linear DNA template containing a promoter (e.g., CMV or T7 promoter)
-
Natural ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
NHC-triphosphate (NHC-TP)
-
Transcription buffer
-
Radiolabeled rNTP (e.g., [α-³²P]UTP)
-
Stop solution
-
Denaturing polyacrylamide gel
Procedure:
-
Assemble the transcription initiation complex by incubating human RNA polymerase II with the DNA template and transcription factors.
-
Initiate transcription by adding a mixture of rNTPs, including the radiolabeled rNTP, and varying concentrations of NHC-TP.
-
Incubate the reactions at 37°C for a specified time.
-
Stop the reactions by adding the stop solution.
-
Analyze the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Compare the amount of full-length transcript produced in the presence and absence of NHC-TP to determine if it inhibits transcription or is incorporated.
Human Mitochondrial RNA Polymerase (POLRMT) Activity Assay
This assay evaluates the effect of NHC-TP on mitochondrial transcription.
Materials:
-
Purified recombinant human POLRMT
-
Mitochondrial DNA template containing a promoter
-
Natural ribonucleoside triphosphates (rNTPs)
-
NHC-triphosphate (NHC-TP)
-
Transcription buffer
-
Radiolabeled rNTP
-
Stop solution
-
Denaturing polyacrylamide gel
Procedure:
-
Set up transcription reactions containing the mitochondrial DNA template, POLRMT, and transcription buffer.
-
Add a mixture of rNTPs, including the radiolabeled rNTP, with or without NHC-TP.
-
Incubate the reactions at 37°C.
-
Terminate the reactions and analyze the transcripts as described for the RNA polymerase II assay.
-
Assess the impact of NHC-TP on the synthesis of mitochondrial RNA.
Visualizing the Mechanism of Action and Experimental Workflow
Caption: Mechanism of NHC-TP antiviral activity.
Caption: General experimental workflow for polymerase assays.
References
- 1. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Assessing the mitochondrial safety profile of the molnupiravir active metabolite, β-d-N4-hydroxycytidine (NHC), in the physiologically relevant HepaRG model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NHC-Triphosphate Tetraammonium: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of NHC-triphosphate tetraammonium, a key component in antiviral research. This document outlines the necessary steps and precautions for researchers, scientists, and drug development professionals to ensure the responsible management of this compound.
Compound Characteristics
A summary of the known properties of this compound and its parent compound, N4-hydroxycytidine (NHC), is presented below. This information should inform the risk assessment for its handling and disposal.
| Property | Description | Source |
| Chemical Name | N4-hydroxycytidine triphosphate tetraammonium | N/A |
| Synonyms | NHC-triphosphate, a metabolite of Molnupiravir | N/A |
| Chemical Nature | Ribonucleoside triphosphate analog | [1][2] |
| Biological Activity | Induces mutations in viral RNA, leading to "error catastrophe." | [2][3] |
| Potential Hazards | The parent compound, NHC, has been shown to induce mutations and oxidative DNA damage in some studies.[4] Standard nucleotide triphosphate solutions are often considered not hazardous.[5] | [4][5] |
| Physical Form | Typically supplied as a solid or in an aqueous solution. | N/A |
Step-by-Step Disposal Protocol
Given the potential for biological and chemical hazards, this compound and any materials contaminated with it should be treated as hazardous waste unless confirmed otherwise by your institution's safety office.
1. Consultation and Planning:
-
Consult your Institutional Safety Officer (ISO) or Environmental Health and Safety (EHS) department. This is the most critical step.[6][7][8] Your institution will have specific protocols and guidelines for chemical and biological waste that are compliant with local, state, and federal regulations.[6][9]
-
Review your internal laboratory safety protocols. Your lab should have established procedures for waste segregation and disposal.
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash. [6][9]
-
Solid Waste:
-
Collect any solid this compound waste, including empty containers and contaminated personal protective equipment (PPE) such as gloves and lab coats, in a designated, properly labeled hazardous waste container.[7][8]
-
The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof lid.[8]
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department to avoid incompatible chemical reactions.[10]
-
-
Contaminated Labware:
-
Disposable plasticware, pipette tips, and other items that have come into contact with this compound should be collected as solid hazardous waste.
-
Glassware should be decontaminated before reuse or disposal. Consult your EHS for approved decontamination procedures.
-
3. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."[7] Include the date of waste accumulation.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][10]
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
4. Waste Pickup and Disposal:
-
Arrange for waste pickup through your institution's EHS department.[7] They will ensure the waste is transported and disposed of by a licensed hazardous waste management company.
Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols provided by your institution's Environmental Health and Safety department.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. β-d-N4-Hydroxycytidine Is a Potent Anti-alphavirus Compound That Induces a High Level of Mutations in the Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative DNA Damage by N4-hydroxycytidine, a Metabolite of the SARS-CoV-2 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. acs.org [acs.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistics for Handling NHC-Triphosphate Tetraammonium
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with NHC-triphosphate tetraammonium. The following procedures for handling and disposal are based on available safety information for similar compounds and general laboratory best practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The related compound, NHC-triphosphate, is classified as not a hazardous substance or mixture.[1] However, it is imperative to conduct a thorough risk assessment before commencing any work.
Quantitative Data Summary
The following table summarizes the available quantitative data for NHC-triphosphate and its tetraammonium salt.
| Property | Value | Source |
| Chemical Formula | C9H28N7O15P3 | [2] |
| Molecular Weight | 567.28 g/mol | [2] |
| CAS Number | Not available for tetraammonium salt. (34973-27-8 for NHC-triphosphate) | [1][3] |
| Storage Conditions | Powder: 2 years at -20°C. In DMSO: 2 weeks at 4°C, 6 months at -80°C. | [2] |
| Solubility | Soluble in water. | [4] |
| Appearance | Solid | [4] |
| Purity | 97.09% | [4] |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is crucial for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or latex gloves. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of any fine particles.
Handling Procedures
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Have all necessary equipment and reagents readily available.
-
Confirm the location of the nearest safety shower and eyewash station.
-
-
Weighing and Aliquoting (Powder):
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a balance enclosure to minimize inhalation risk.
-
Use a spatula to handle the powder. Avoid creating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
If the compound is being dissolved in an aqueous solution, be aware that the tetraammonium salt will increase the ammonia concentration.
-
-
General Handling:
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to ensure environmental safety and regulatory compliance.
Waste Segregation
-
Solid Waste: Collect any unused solid this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container for non-hazardous aqueous waste.
-
Contaminated Materials: Dispose of contaminated gloves, weigh boats, and other disposable materials in the solid chemical waste stream.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and the appropriate waste category.
-
Storage: Store waste containers in a designated secondary containment area away from incompatible materials.
-
Institutional Guidelines: Follow all local and institutional guidelines for chemical waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
